Product packaging for D-methionine (S)-S-oxide(Cat. No.:CAS No. 50896-98-5)

D-methionine (S)-S-oxide

Cat. No.: B15474731
CAS No.: 50896-98-5
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-KNODYTOMSA-N
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Description

D-methionine (S)-S-oxide is a D-methionine S-oxide. It is an enantiomer of a L-methionine (R)-S-oxide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S B15474731 D-methionine (S)-S-oxide CAS No. 50896-98-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50896-98-5

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(2R)-2-amino-4-[(S)-methylsulfinyl]butanoic acid

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m1/s1

InChI Key

QEFRNWWLZKMPFJ-KNODYTOMSA-N

Isomeric SMILES

C[S@](=O)CC[C@H](C(=O)O)N

Canonical SMILES

CS(=O)CCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of D-Methionine (S)-S-Oxide Stereochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of the essential amino acid methionine to methionine sulfoxide (MetO) is a critical post-translational modification with profound implications for cellular function, aging, and disease. This process generates two diastereomers, methionine-(S)-sulfoxide (Met-S-SO) and methionine-(R)-sulfoxide (Met-R-SO), at the chiral sulfur center. The biological consequences of this oxidation are intricately linked to the stereochemistry of the resulting sulfoxide. Eukaryotic organisms have evolved a sophisticated enzymatic defense system, the methionine sulfoxide reductases (Msrs), which stereospecifically reduce these oxidized forms back to methionine. This technical guide provides an in-depth exploration of the biological significance of D-methionine (S)-S-oxide stereochemistry, detailing the enzymatic pathways involved, the analytical methodologies for their study, and the quantitative data underscoring their roles in health and disease.

Introduction: The Stereochemical Complexity of Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO).[1][2] This oxidation introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine-(S)-sulfoxide and (R)-methionine-(S)-sulfoxide, often denoted as Met-S-SO and Met-R-SO, respectively. While ROS-mediated oxidation in vivo is generally considered a non-enzymatic and random process that produces a racemic mixture of the two diastereomers, the cellular response to these modifications is highly specific.[1]

The biological significance of this stereochemistry lies in the stereospecificity of the methionine sulfoxide reductase (Msr) system, which is responsible for repairing this oxidative damage.[1][3] This enzymatic system comprises two main classes of enzymes: MsrA, which specifically reduces Met-S-SO, and MsrB, which is specific for Met-R-SO.[1][3] The differential regulation and substrate specificity of these enzymes underscore the importance of stereochemistry in the biological consequences of methionine oxidation.

The Methionine Sulfoxide Reductase (Msr) System: A Stereospecific Defense

The Msr system is a crucial antioxidant defense mechanism that repairs oxidative damage to proteins and free methionine, thereby maintaining cellular homeostasis.[2][3]

  • Methionine Sulfoxide Reductase A (MsrA): This enzyme is highly specific for the S-epimer of methionine sulfoxide. It can reduce both free and protein-bound Met-S-SO.[1][3]

  • Methionine Sulfoxide Reductase B (MsrB): MsrB enzymes are specific for the R-epimer of methionine sulfoxide. In mammals, there are three known MsrB enzymes (MsrB1, MsrB2, and MsrB3) with distinct subcellular localizations.[4] Notably, mammalian MsrB enzymes are inefficient at reducing free Met-R-SO.[1]

  • Free Methionine-R-Sulfoxide Reductase (fRMsr): An enzyme that efficiently reduces free Met-R-SO has been identified in some lower organisms but is absent in mammals.[1][2] This evolutionary loss has significant implications for the accumulation of free Met-R-SO in mammals under conditions of oxidative stress.[1]

The stereospecific nature of the Msr system highlights a key biological vulnerability in mammals: the inefficient reduction of free Met-R-SO. This can lead to an accumulation of this diastereomer, with potential downstream metabolic consequences.

Quantitative Insights into Msr Enzyme Kinetics and MetO Levels

The following tables summarize key quantitative data related to the Msr system and methionine sulfoxide levels in biological systems.

Table 1: Kinetic Parameters of Mammalian MsrA and MsrB Enzymes

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source
Human MsrADabsyl-Met-S-SO0.121.4--[5]
Human MsrB1 (Sec)Dabsyl-Met-R-SO1.0-2.282280[4]
Human MsrB1 (Cys)Dabsyl-Met-R-SO0.9---[4]
Human MsrB2Dabsyl-Met-R-SO0.17---[4]
Human MsrB3Dabsyl-Met-R-SO2.9---[4]
Mouse MsrB2 (WT, DTT-dependent)Dabsyl-Met-R-SO0.14 ± 0.020.09 ± 0.003--[6]
Mouse MsrB2 (WT, Trx-dependent)Dabsyl-Met-R-SO0.03 ± 0.0040.01 ± 0.0002--[6]

Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used. Dabsyl-Met-SO is a commonly used synthetic substrate.

Table 2: Levels of Free Methionine Sulfoxide Diastereomers in Mouse Plasma

ConditionMet-S-SO (µM)Met-R-SO (µM)Source
Wild Type MiceNot Detected~9[1]
MsrA Knockout Mice~14.6 ± 3.1~9.8 ± 1.6[1]

Table 3: Protein-Bound Methionine Sulfoxide in Human Health and Disease

ConditionProteinObservationSource
Normal AgingBrain ProteinsGeneral increase in protein-MetO levels.[7]
Alzheimer's DiseasePlasma ProteinsSignificantly higher levels of a specific MetO-containing protein compared to MCI and control groups.[8]
Alzheimer's DiseaseAmyloid Beta10-50% of Aβ in amyloid plaques can be in the sulfoxide form.[9]
Diabetes & Renal FailureSerum Albumin (Met-111, Met-147)Highly oxidized to methionine sulfoxide.[10]
Healthy SmokersSerum Albumin (Met-111, Met-147)Highly oxidized to methionine sulfoxide compared to non-smokers.[10]

Signaling Pathways and Biological Implications

The stereochemistry of methionine sulfoxide has far-reaching implications for cellular signaling and pathophysiology.

Methionine Metabolism and the Transsulfuration Pathway

The methionine cycle is central to cellular metabolism, providing the methyl donor S-adenosylmethionine (SAM) for numerous methylation reactions. Homocysteine, a product of this cycle, can be remethylated to methionine or enter the transsulfuration pathway to synthesize cysteine, a precursor for the major intracellular antioxidant glutathione (GSH). The accumulation of methionine sulfoxide, particularly the less readily reduced Met-R-SO, can potentially disrupt the flux through these critical pathways.

Methionine_Metabolism Methionine Methionine Methionine_Sulfoxide_R Methionine_Sulfoxide_R Methionine->Methionine_Sulfoxide_R ROS Methionine_Sulfoxide_S Methionine_Sulfoxide_S Methionine_Sulfoxide_S->Methionine MsrA Methionine_Sulfoxide_R->Methionine MsrB SAM SAM SAH SAH SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTR Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione

Methionine Metabolism and Transsulfuration Pathway.
Oxidative Stress and Disease

The accumulation of protein-bound methionine sulfoxide can lead to protein misfolding, aggregation, and loss of function, contributing to the pathology of various diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][11] The levels of specific protein-MetO species are being investigated as potential biomarkers for oxidative stress-related diseases.[8][10]

Oxidative_Stress_Cycle ROS ROS Protein_Met Protein_Met Protein_Met_S_SO Protein_Met_S_SO Protein_Met->Protein_Met_S_SO Protein_Met_R_SO Protein_Met_R_SO Protein_Met->Protein_Met_R_SO Protein_Met_S_SO->Protein_Met Reduction Protein_Dysfunction Protein_Dysfunction Protein_Met_S_SO->Protein_Dysfunction Protein_Met_R_SO->Protein_Met Reduction Protein_Met_R_SO->Protein_Dysfunction MsrA MsrA MsrA->Protein_Met_S_SO MsrB MsrB MsrB->Protein_Met_R_SO

The Methionine Redox Cycle and Protein Dysfunction.

Experimental Protocols

Assay for Methionine Sulfoxide Reductase (Msr) Activity

This protocol describes a common method for measuring MsrA and MsrB activity using a dabsylated methionine sulfoxide substrate and HPLC analysis.[4][12]

Materials:

  • Dabsyl-L-Methionine-S-sulfoxide and Dabsyl-L-Methionine-R-sulfoxide (substrates)

  • Dithiothreitol (DTT)

  • Sodium phosphate buffer (pH 7.5)

  • Acetonitrile

  • Purified MsrA or MsrB enzyme, or cell/tissue lysate

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 50 mM Sodium phosphate buffer (pH 7.5)

    • 20 mM DTT

    • 200 µM Dabsyl-Met-S-SO (for MsrA) or Dabsyl-Met-R-SO (for MsrB)

    • Appropriate amount of purified enzyme or cell lysate (e.g., 1-10 µg)

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of acetonitrile.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Inject 50 µL of the supernatant onto the C18 column. Elute with a gradient of acetonitrile in an appropriate buffer (e.g., 29 mM acetate buffer, pH 4.16).

  • Detection and Quantification: Monitor the elution of the product, dabsyl-methionine, by absorbance at the appropriate wavelength (typically around 436 nm). Quantify the amount of product formed by comparing the peak area to a standard curve of dabsyl-methionine.

  • Calculation: Calculate the specific activity of the enzyme in nmol of product formed per minute per mg of protein.

Separation and Quantification of Methionine Sulfoxide Diastereomers by HPLC

This protocol outlines a general procedure for the separation of Met-S-SO and Met-R-SO from biological samples.[1]

Materials:

  • Perchloric acid (PCA)

  • o-phthaldialdehyde (OPA) reagent for derivatization

  • Reverse-phase HPLC system with a C18 column

  • Fluorescence detector

Procedure:

  • Sample Preparation:

    • For plasma or serum: Deproteinize the sample by adding an equal volume of 10% PCA. Centrifuge to pellet the precipitated proteins.

    • For tissues: Homogenize the tissue in a suitable buffer and deproteinize with PCA.

  • Derivatization: Mix the supernatant with OPA reagent to derivatize the primary amines of the amino acids.

  • HPLC Separation: Inject the derivatized sample onto the C18 column. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: Detect the fluorescent OPA-derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

  • Quantification: Identify and quantify the peaks corresponding to Met-S-SO and Met-R-SO by comparing their retention times and peak areas to those of known standards.

Quantification of Protein-Bound Methionine Sulfoxide by LC-MS/MS

This protocol provides a workflow for the site-specific quantification of methionine oxidation in proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

LCMS_Workflow Protein_Extraction Protein_Extraction Reduction_Alkylation Reduction_Alkylation Proteolytic_Digestion Proteolytic_Digestion Reduction_Alkylation->Proteolytic_Digestion e.g., Trypsin LC_Separation LC_Separation Proteolytic_Digestion->LC_Separation Peptide Mixture MS_Analysis MS_Analysis LC_Separation->MS_Analysis Eluted Peptides MSMS_Fragmentation MSMS_Fragmentation MS_Analysis->MSMS_Fragmentation Select Precursor Ions Data_Analysis Data_Analysis MSMS_Fragmentation->Data_Analysis Fragment Ion Spectra

Workflow for LC-MS/MS Analysis of Protein-Bound MetO.

Procedure:

  • Protein Extraction and Preparation: Extract proteins from the biological sample. Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using a specific protease, such as trypsin.

  • LC Separation: Separate the resulting peptide mixture using reverse-phase liquid chromatography.

  • MS and MS/MS Analysis: Introduce the eluted peptides into a mass spectrometer.

    • MS Scan: Acquire a full mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptides. Peptides containing a methionine sulfoxide will have a mass increase of 16 Da compared to their unmodified counterparts.

    • MS/MS Scan: Select the precursor ions corresponding to the unmodified and oxidized peptides for fragmentation.

  • Data Analysis: Analyze the fragmentation spectra to confirm the amino acid sequence of the peptides and pinpoint the exact location of the methionine sulfoxide modification. The relative abundance of the oxidized and unmodified peptides can be determined by comparing the peak areas or intensities from the MS scan.

Conclusion

The stereochemistry of this compound is of paramount biological significance, dictating the cellular response to oxidative stress. The stereospecificity of the MsrA and MsrB enzymes in reducing Met-S-SO and Met-R-SO, respectively, highlights the intricate molecular mechanisms that have evolved to combat oxidative damage. The inefficiency of mammalian systems in reducing free Met-R-SO represents a potential metabolic vulnerability that may contribute to the pathophysiology of aging and various diseases. The quantitative data and detailed experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of methionine sulfoxide diastereomers in biological systems and to explore their potential as therapeutic targets and disease biomarkers. Continued research in this area will undoubtedly yield further insights into the complex interplay between oxidative stress, protein function, and cellular health.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of D-methionine (S)-S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and chemical properties of D-methionine (S)-S-oxide. This document is intended to be a valuable resource for researchers in chemistry, biochemistry, and pharmacology, as well as professionals involved in drug development who may be interested in the roles of D-amino acids and their oxidized forms in biological systems.

Introduction

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers: (S)-S-oxide and (R)-S-oxide. The stereochemistry of these oxidized forms is crucial in biological systems, as their recognition and metabolism by enzymes are highly specific.

This compound is a specific stereoisomer of oxidized D-methionine. While L-amino acids are the primary building blocks of proteins, D-amino acids and their metabolites are increasingly recognized for their physiological and pathological roles, particularly in the nervous system. Understanding the synthesis and properties of this compound is therefore of significant interest for studying its potential biological functions and its implications in drug design and development.

Synthesis of this compound

The stereoselective synthesis of this compound presents a significant chemical challenge. Standard oxidation of D-methionine typically results in a racemic mixture of the (S)-S-oxide and (R)-S-oxide diastereomers. Consequently, the most common and practical approach to obtaining the pure (S)-S-oxide isomer involves a two-step process: non-stereoselective oxidation of D-methionine followed by the separation of the resulting diastereomers.

General Oxidation of D-methionine

A common method for the oxidation of D-methionine to a mixture of its sulfoxide diastereomers is through the use of hydrogen peroxide (H₂O₂).

Experimental Protocol: Oxidation of D-methionine with Hydrogen Peroxide

This protocol is adapted from procedures for the oxidation of L-methionine and can be applied to D-methionine.

Materials:

  • D-methionine

  • Hydrogen peroxide (30% solution)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Acetone

  • Dry ice

Procedure:

  • Dissolve D-methionine in a minimal amount of water.

  • To this solution, add a stoichiometric amount of 30% hydrogen peroxide. The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid, a mixture of this compound and D-methionine (R)-S-oxide, is then subjected to a separation procedure.

Separation of Diastereomers

The separation of the (S)-S-oxide and (R)-S-oxide diastereomers is the most critical step in obtaining the pure desired isomer. Several methods can be employed, with fractional crystallization being a classical and effective technique.

Experimental Protocol: Diastereomeric Separation by Fractional Crystallization with Picric Acid

This protocol is based on the differential solubility of the picrate salts of the methionine sulfoxide diastereomers[1][2].

Materials:

  • Racemic mixture of D-methionine sulfoxide

  • Picric acid

  • Water

  • Acetone

  • Dowex 2x8 resin (200-400 mesh, chloride form)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the racemic D-methionine sulfoxide and an equimolar amount of picric acid in water by heating to reflux.

  • Allow the solution to cool slowly to room temperature. The picrate salt of the (S)-S-oxide diastereomer is less soluble and will crystallize out first.

  • Filter the crystals and wash them with cold water. The filtrate will be enriched in the (R)-S-oxide diastereomer.

  • To further purify the (S)-S-oxide picrate, recrystallize it from water and then from methanol.

  • To recover the free this compound, dissolve the purified picrate salt in water and pass the solution through a column of Dowex 2x8 resin (in the chloride form).

  • Wash the column with water until all the this compound has been eluted (monitor by TLC).

  • Evaporate the water from the eluate under reduced pressure to obtain the pure this compound as a white solid.

  • The (R)-S-oxide can be recovered from the initial filtrate by further crystallization and following the same resin treatment procedure.

Logical Workflow for Synthesis and Separation

G D_Met D-Methionine Oxidation Oxidation (e.g., H₂O₂) D_Met->Oxidation Mixture Diastereomeric Mixture (D-Met-(S)-S-oxide & D-Met-(R)-S-oxide) Oxidation->Mixture Separation Diastereomer Separation Mixture->Separation S_Isomer Pure D-Methionine (S)-S-oxide Separation->S_Isomer Fractional Crystallization (Picrate Salt) R_Isomer Pure D-Methionine (R)-S-oxide Separation->R_Isomer

Caption: Workflow for the synthesis and separation of this compound.

Alternative and Advanced Separation Techniques

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of chiral compounds, including sulfoxides. It offers advantages such as high resolution, fast analysis times, and reduced solvent consumption. Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak AD), are often employed[3][4][5][6].

High-Performance Liquid Chromatography (HPLC): While challenging, separation of methionine sulfoxide diastereomers can be achieved with well-optimized reversed-phase HPLC methods, often requiring specialized columns and mobile phase conditions[7].

Chemical Properties and Characterization

The accurate characterization of this compound is essential to confirm its purity and stereochemistry.

PropertyData
Molecular Formula C₅H₁₁NO₃S
Molecular Weight 165.21 g/mol [8]
IUPAC Name (2R)-2-amino-4-[(S)-methylsulfinyl]butanoic acid[8]
CAS Number 50896-98-5[8]
Appearance White solid
Melting Point ~240 °C (decomposes) for the DL-racemic mixture[9]. The melting point of the pure diastereomer may differ.
Solubility Soluble in water, dilute acids, and alkalis[10].
Specific Rotation The specific rotation value is a critical parameter for confirming the purity of the enantiomer and should be determined experimentally.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of methionine sulfoxide shows characteristic signals for the methyl group attached to the sulfur, the methylene groups of the ethyl chain, and the alpha-proton. The chemical shifts of the protons adjacent to the sulfoxide group are sensitive to the stereochemistry at the sulfur atom[1][11][12].

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, with the chemical shifts of the carbons alpha and beta to the sulfur atom being indicative of the diastereomer[2].

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Oxidation of methionine to methionine sulfoxide results in a mass increase of 16 Da. It is important to note that mass spectrometry alone cannot differentiate between the (S)-S-oxide and (R)-S-oxide diastereomers due to their identical mass-to-charge ratios[3].

Enzymatic Characterization

The stereospecificity of methionine sulfoxide reductases can be exploited to confirm the identity of the purified diastereomer.

Experimental Protocol: Enzymatic Confirmation of Stereochemistry

Materials:

  • Purified this compound

  • Methionine Sulfoxide Reductase A (MsrA)

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • HPLC system for analysis

Procedure:

  • Incubate the purified this compound with MsrA in the presence of a reducing agent such as DTT.

  • As a control, perform the same reaction with the other purified diastereomer (if available) or with the racemic mixture.

  • Analyze the reaction products by HPLC.

  • The (S)-S-oxide diastereomer will be specifically reduced by MsrA to D-methionine, which can be identified by its retention time compared to a D-methionine standard. The (R)-S-oxide will not be significantly reduced by MsrA.

Biological Significance and Potential Signaling Pathways

The reversible oxidation of methionine is increasingly recognized as a crucial post-translational modification that can regulate protein function and act as a cellular antioxidant mechanism. While much of the research has focused on L-methionine, the presence of D-amino acids and their metabolizing enzymes in mammals suggests that D-methionine and its oxidized forms may also have important biological roles.

Oxidative Stress and Neuroprotection: Methionine residues can act as "scavengers" of reactive oxygen species, thereby protecting other critical cellular components from oxidative damage. The reduction of methionine sulfoxide back to methionine by the Msr system constitutes a repair mechanism. This "antioxidant recycling" has been implicated in protection against neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where oxidative stress is a key pathological feature[13][14][15].

Metabolism by D-Amino Acid Oxidase (DAAO): D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide[16][17]. This enzyme plays a role in the detoxification of D-amino acids. It is plausible that this compound could be a substrate or a modulator of DAAO activity, influencing the levels of D-amino acids and their metabolites in tissues where DAAO is expressed, such as the brain and kidney.

Potential Signaling Pathway of this compound

The following diagram illustrates the potential metabolic pathways and relationships of this compound in a biological context.

G D_Met D-Methionine ROS Reactive Oxygen Species (ROS) D_Met->ROS Oxidation Ox_Stress Oxidative Stress Modulation D_Met->Ox_Stress Antioxidant Precursor S_Oxide D-Methionine (S)-S-oxide ROS->S_Oxide R_Oxide D-Methionine (R)-S-oxide ROS->R_Oxide MsrA MsrA (Methionine Sulfoxide Reductase A) S_Oxide->MsrA Reduction DAAO DAAO (D-Amino Acid Oxidase) S_Oxide->DAAO Potential Metabolism S_Oxide->Ox_Stress MsrB MsrB (Methionine Sulfoxide Reductase B) R_Oxide->MsrB Reduction R_Oxide->Ox_Stress MsrA->D_Met MsrB->D_Met Keto_Acid α-keto-γ- (methylsulfinyl)butyrate DAAO->Keto_Acid NH3_H2O2 NH₃ + H₂O₂ DAAO->NH3_H2O2

Caption: Potential metabolic pathways and biological context of this compound.

Conclusion

This compound is a molecule of growing interest due to the expanding understanding of the roles of D-amino acids and reversible methionine oxidation in biology. While its stereoselective synthesis is challenging, methods involving the separation of diastereomers provide a viable route to obtaining the pure compound. The detailed characterization of its chemical and physical properties is crucial for its use in further research. The interplay between this compound, the methionine sulfoxide reductase system, and D-amino acid oxidase opens up new avenues for investigating its potential roles in cellular signaling, oxidative stress, and the pathology of various diseases, making it a valuable tool for researchers in the life sciences and drug development.

References

An In-Depth Technical Guide to the Enzymatic and Non-Enzymatic Formation of D-Methionine (S)-S-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of D-methionine (S)-S-oxide, a critical modification with implications in oxidative stress, protein function, and drug development. The guide delves into both the precise, enzyme-catalyzed pathways and the stochastic, non-enzymatic routes of its formation, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms.

Introduction to Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily at its thioether side chain. This oxidation results in the formation of methionine sulfoxide (MetO), which exists as two diastereomers: methionine-(S)-sulfoxide and methionine-(R)-sulfoxide. The stereospecificity of this oxidation and its subsequent reduction are key to its role in cellular regulation and pathology. This guide focuses specifically on the formation of the (S)-S-oxide diastereomer of D-methionine.

Enzymatic Formation of this compound

The primary enzyme responsible for the stereospecific reduction of methionine-(S)-sulfoxide is Methionine Sulfoxide Reductase A (MsrA). While its canonical function is reductive, under certain conditions, MsrA can also catalyze the oxidation of methionine to its (S)-sulfoxide form.

The Role of Methionine Sulfoxide Reductase A (MsrA)

MsrA is a ubiquitous enzyme that plays a crucial role in repairing oxidative damage to proteins by reducing methionine-(S)-sulfoxide back to methionine. However, this catalytic cycle involves a sulfenic acid intermediate which can, in turn, oxidize a methionine residue, leading to the formation of methionine-(S)-sulfoxide. This dual functionality highlights the complex role of MsrA in maintaining cellular redox homeostasis.

Signaling Pathway of MsrA-Mediated Oxidation

The enzymatic oxidation of D-methionine by MsrA is a complex process. The following diagram illustrates the key steps involved in this pathway.

Enzymatic_Formation cluster_MsrA MsrA Catalytic Cycle MsrA_Cys_SH MsrA-Cys-SH (Reduced) MsrA_Cys_SOH MsrA-Cys-SOH (Sulfenic Acid) MsrA_Cys_SH->MsrA_Cys_SOH H₂O₂ MsrA_Cys_SS_Trx MsrA-Cys-S-S-Trx (Mixed Disulfide) MsrA_Cys_SOH->MsrA_Cys_SS_Trx Trx-(SH)₂ D_Met D-Methionine MsrA_Cys_SH_reduced MsrA-Cys-SH (Reduced) MsrA_Cys_SS_Trx->MsrA_Cys_SH_reduced Trx-(S)₂ D_Met_S_SO D-Methionine (S)-S-Oxide D_Met->D_Met_S_SO MsrA-Cys-SOH

Enzymatic formation of this compound by MsrA.

Non-Enzymatic Formation of this compound

The non-enzymatic oxidation of methionine is primarily driven by reactive oxygen species (ROS), which are generated during normal metabolic processes and under conditions of oxidative stress. This process is generally non-stereospecific, leading to a racemic mixture of (S)- and (R)-sulfoxides.

Key Reactive Oxygen Species (ROS)

Several ROS can oxidize methionine, with varying reaction rates and efficiencies. The most prominent include:

  • Hydrogen Peroxide (H₂O₂): A relatively stable ROS that can oxidize methionine directly.

  • Hydroxyl Radical (•OH): A highly reactive and non-specific oxidant.

  • Peroxynitrite (ONOO⁻): Formed from the reaction of nitric oxide and superoxide, it is a potent oxidant.

General Mechanism of Non-Enzymatic Oxidation

The following diagram illustrates the general pathway for the non-enzymatic oxidation of D-methionine by ROS.

Non_Enzymatic_Formation D_Met D-Methionine Met_Radical Methionine Radical Cation D_Met->Met_Radical ROS (e.g., •OH, ONOO⁻) Met_SO D-Methionine Sulfoxide (Racemic Mixture) D_Met->Met_SO ROS (e.g., H₂O₂) Met_Radical->Met_SO +H₂O Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Interpretation Sample Biological Sample (e.g., Protein, Cells) Extraction Protein Extraction or Cell Lysis Sample->Extraction Hydrolysis Protein Hydrolysis (Optional) Extraction->Hydrolysis Fluorescent_Sensor Fluorescent Sensor Assay (Live Cell Imaging) Extraction->Fluorescent_Sensor HPLC_MS HPLC-MS/MS Analysis (Total MetO) Hydrolysis->HPLC_MS Chiral_HPLC Chiral HPLC (Diastereomer Separation) Hydrolysis->Chiral_HPLC Quantification Quantification of MetO HPLC_MS->Quantification Stereoisomer_Ratio Determination of (S)/(R) Ratio Chiral_HPLC->Stereoisomer_Ratio Fluorescent_Sensor->Quantification Functional_Assay Correlation with Functional Changes Quantification->Functional_Assay Stereoisomer_Ratio->Functional_Assay

D-Methionine (S)-S-Oxide: A Comprehensive Technical Guide on its Discovery, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, a critical sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: D-methionine (S)-S-oxide and D-methionine (R)-S-oxide. This technical guide provides an in-depth exploration of the discovery, characterization, and biological relevance of the (S)-diastereomer, this compound. We will delve into the enzymatic systems that specifically recognize and reduce this oxidized form, detail experimental protocols for its study, and present key quantitative data. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and oxidative stress biology.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the broader understanding of post-translational modifications induced by oxidative stress. Early research identified that methionine residues in proteins are readily oxidized, a process that can alter protein structure and function[1]. This oxidation was later understood to be a reversible process, pointing to a dynamic role in cellular signaling and regulation beyond simple damage.

The oxidation of the sulfur atom in L-methionine results in a mixture of two diastereomers: L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide[1][2]. The biological significance of this stereochemistry became apparent with the discovery of a family of enzymes known as methionine sulfoxide reductases (Msrs)[1]. These enzymes are responsible for repairing oxidized methionine residues, thereby protecting cells from oxidative damage[1].

A key breakthrough was the identification of two distinct classes of Msrs with stereo-specificity for the different diastereomers of methionine sulfoxide. Methionine sulfoxide reductase A (MsrA) was found to stereospecifically reduce the (S)-epimer of methionine sulfoxide, while methionine sulfoxide reductase B (MsrB) specifically reduces the (R)-epimer[1][2]. This enzymatic specificity underscores the biological importance of distinguishing between the two diastereomers.

The MsrA/B system, coupled with the reversible oxidation of methionine, is now recognized as a critical antioxidant defense mechanism and a potential regulator of protein function[1][3]. The accumulation of methionine sulfoxide, including the (S)-diastereomer, is associated with aging and various pathological conditions, highlighting the importance of the MsrA-mediated reduction pathway[1].

Physicochemical Characterization

The introduction of an oxygen atom to the sulfur of methionine creates a chiral center, leading to the two diastereomers. This compound, the focus of this guide, has the (S) configuration at the sulfur atom.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential tools for the characterization of methionine sulfoxide. The chemical shifts of the protons and carbons adjacent to the sulfoxide group are particularly informative for identifying the oxidized state.

  • 1H NMR: The presence of the sulfoxide group leads to a downfield shift of the S-methyl and adjacent methylene protons compared to native methionine[4][5][6].

  • 13C NMR: Similarly, the carbon atoms of the S-methyl and ethyl groups experience a shift in their resonance frequencies upon oxidation. Two-dimensional NMR techniques, such as HSQC, can provide detailed structural information by correlating proton and carbon signals[7].

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for identifying and quantifying methionine oxidation. The addition of an oxygen atom results in a 16 Da mass shift in the parent molecule or a tryptic peptide containing the modified residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within a peptide sequence[8][9][10]. Stable isotope labeling with 18O-hydrogen peroxide can be employed for accurate quantification of methionine oxidation levels in complex biological samples[9][11].

Quantitative Data

The interaction of this compound with its specific reductase, MsrA, has been characterized by determining its kinetic parameters. This data is crucial for understanding the efficiency and capacity of the cellular repair mechanism.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol·min⁻¹·mg⁻¹)Source
Wild-type MsrAS-MetO-containing hexapeptide0.121.4[3]
Halophilic MsrA (HhMsrA) - Low Salt (0.8 M KCl)Methionine sulfoxide4.3010.133 s⁻¹[12]
Halophilic MsrA (HhMsrA) - High Salt (1.5 M KCl)Methionine sulfoxide0.503-[12]

Experimental Protocols

Synthesis and Purification of Stereoisomerically Pure this compound

The study of this compound often requires its separation from the (R)-diastereomer. A recently developed method utilizes supercritical fluid chromatography (SFC) for efficient separation.

Protocol: Separation of Methionine Sulfoxide Diastereomers using Supercritical CO₂ Chromatography [13]

  • Sample Preparation: A racemic mixture of methionine sulfoxide is dissolved in a suitable solvent.

  • Chromatographic System: A supercritical fluid chromatograph equipped with a chiral stationary phase is used.

  • Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a co-solvent such as methanol.

  • Separation: The sample is injected onto the column, and the diastereomers are separated based on their differential interaction with the chiral stationary phase.

  • Detection: The eluted diastereomers are detected using a UV detector or a mass spectrometer.

  • Collection: The separated diastereomers are collected in fractions.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical chromatography, with purities exceeding 99% being achievable.

Enzymatic Assay for MsrA Activity

The activity of MsrA in reducing this compound can be quantified using an HPLC-based assay with a dabsylated substrate.

Protocol: MsrA Activity Assay using Dabsylated L-Methionine-(S)-Sulfoxide [14][15]

  • Substrate Preparation: Synthesize and purify dabsyl-L-methionine-(S)-sulfoxide.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM sodium phosphate buffer (pH 7.5)

    • 20 mM Dithiothreitol (DTT) as a reducing agent

    • A defined concentration of dabsyl-L-methionine-(S)-sulfoxide (e.g., 200 µM)

    • Purified MsrA enzyme (0.1-25 µg)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of a quenching solvent, such as acetonitrile.

  • HPLC Analysis:

    • Inject the quenched reaction mixture onto a reverse-phase HPLC column.

    • Separate the substrate (dabsyl-Met-S-O) from the product (dabsyl-Met) using a suitable gradient of acetonitrile in water with a counter-ion like trifluoroacetic acid.

    • Detect the dabsylated compounds by monitoring the absorbance at the appropriate wavelength.

  • Quantification: Determine the amount of product formed by integrating the peak area and comparing it to a standard curve of dabsyl-Met.

Characterization by Mass Spectrometry

Mass spectrometry is a key technique for identifying and characterizing methionine oxidation in proteins.

Protocol: Identification of Methionine Sulfoxide in Peptides by LC-MS/MS [16]

  • Protein Digestion: The protein of interest is digested into smaller peptides using a protease such as trypsin.

  • LC Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography.

  • Mass Spectrometry: The eluting peptides are introduced into a mass spectrometer.

    • Full Scan (MS1): Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides. Peptides containing a single methionine sulfoxide will exhibit a mass increase of 15.9949 Da compared to the unmodified peptide.

    • Tandem MS (MS/MS): Select the precursor ion corresponding to the oxidized peptide for fragmentation.

  • Data Analysis: Analyze the resulting fragmentation pattern (MS/MS spectrum) to confirm the amino acid sequence and pinpoint the location of the +16 Da modification on a specific methionine residue.

Signaling Pathways and Workflows

Methionine Oxidation and Reduction Cycle

The reversible oxidation of methionine serves as a key component of the cellular antioxidant defense system. Reactive oxygen species (ROS) oxidize methionine to methionine sulfoxide, which is then reduced back to methionine by the stereospecific enzymes MsrA and MsrB, utilizing cellular reducing power, often from the thioredoxin system.

Methionine_Oxidation_Reduction_Cycle Met Methionine MetSO_S Methionine-(S)-Sulfoxide Met->MetSO_S Oxidation MetSO_R Methionine-(R)-Sulfoxide Met->MetSO_R Oxidation MetSO_S->Met Reduction MetSO_R->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met MsrA MsrA MsrA->MetSO_S Trx_ox Thioredoxin (oxidized) MsrA->Trx_ox MsrB MsrB MsrB->MetSO_R MsrB->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->MsrA Trx_red->MsrB

Caption: Reversible oxidation and reduction of methionine.

Experimental Workflow for MsrA Activity Assay

The following diagram illustrates the key steps involved in determining the enzymatic activity of MsrA.

MsrA_Activity_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Prepare Dabsyl-Met-(S)-SO Mix Combine Substrate, Enzyme, and Buffer Substrate->Mix Enzyme Purify MsrA Enzyme->Mix Buffer Prepare Reaction Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Quench Stop Reaction with Acetonitrile Incubate->Quench HPLC HPLC Separation Quench->HPLC Quantify Quantify Product Formation HPLC->Quantify

Caption: Workflow for determining MsrA activity.

Implications for Drug Development

The critical role of the Msr system in mitigating oxidative stress has significant implications for drug development.

  • Therapeutic Targets: Modulating the activity of MsrA could be a therapeutic strategy for diseases associated with high levels of oxidative stress.

  • Biopharmaceutical Stability: Methionine oxidation is a common degradation pathway for therapeutic proteins, potentially affecting their efficacy and immunogenicity. Understanding the stereospecificity of this oxidation and the potential for enzymatic repair is crucial for formulation development and ensuring product stability[16][17].

  • Drug Metabolism: The sulfoxide moiety is present in various pharmaceutical compounds. The stereospecific reduction of these sulfoxides by enzymes like MsrA could influence their metabolic fate and pharmacological activity.

Conclusion

This compound is a key product of methionine oxidation, a ubiquitous post-translational modification with profound biological consequences. The discovery of its stereospecific reduction by MsrA has unveiled a sophisticated cellular mechanism for repairing oxidative damage and potentially regulating protein function. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the intricate roles of this compound in health and disease, and for the development of novel therapeutic strategies and more stable biopharmaceuticals.

References

D-Methionine (S)-S-Oxide: A Reversible Post-Translational Modification at the Crossroads of Oxidative Stress and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification (PTM) of proteins is a fundamental mechanism for expanding the functional repertoire of the proteome, enabling dynamic regulation of cellular processes. Among the various PTMs, the oxidation of methionine residues to form methionine sulfoxide stands out due to its reversible nature and its direct link to oxidative stress. Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of two diastereomers: D-methionine (S)-S-oxide and D-methionine (R)-S-oxide. This guide focuses specifically on this compound, a modification that can either represent cellular damage or act as a subtle yet potent regulator of protein function and signaling pathways. The reversibility of this modification is catalyzed by a dedicated enzyme system, primarily Methionine Sulfoxide Reductase A (MsrA), which stereospecifically reduces the (S)-epimer back to methionine. This enzymatic repair mechanism underscores the biological significance of maintaining methionine in its reduced state and highlights the dynamic interplay between oxidative insults and cellular resilience. For researchers in drug development, understanding the nuances of this compound formation and reduction offers potential therapeutic targets for a range of pathologies associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and aging.

Enzymatic Regulation of this compound

The cellular levels of this compound are tightly controlled by the activity of the Methionine Sulfoxide Reductase (Msr) system. This system is comprised of two main enzymes, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of methionine sulfoxide.

Methionine Sulfoxide Reductase A (MsrA) is the key enzyme responsible for the reduction of this compound back to methionine. This process is crucial for repairing proteins that have been "damaged" by oxidative stress, thereby restoring their function. The catalytic cycle of MsrA involves a conserved cysteine residue in its active site and relies on the thioredoxin (Trx) system as a source of reducing equivalents.

The reduction of this compound by MsrA can be summarized in the following steps:

  • The sulfoxide oxygen of the this compound residue is attacked by a nucleophilic cysteine residue in the active site of MsrA, leading to the formation of a sulfenic acid intermediate on the enzyme and the release of the reduced methionine residue.

  • The sulfenic acid intermediate then reacts with another cysteine residue within MsrA to form an intramolecular disulfide bond.

  • Finally, the oxidized MsrA is regenerated by the thioredoxin (Trx) system, which involves thioredoxin reductase (TrxR) and NADPH.

The efficiency of MsrA in reducing this compound can vary depending on the specific protein substrate and the location of the oxidized methionine residue.

Functional Consequences of this compound Modification

Once considered solely a marker of oxidative damage, it is now evident that the reversible oxidation of methionine to this compound can act as a sophisticated regulatory mechanism in a variety of cellular processes. This modification can alter a protein's structure, activity, and interaction with other molecules.

Role in Antioxidant Defense

Surface-exposed methionine residues can act as "scavengers" of ROS. By being readily oxidized, these residues can protect other, more critical amino acids from oxidative damage. The subsequent reduction of methionine sulfoxide by the Msr system allows for a catalytic cycle of ROS detoxification.

Regulation of Protein Function and Signaling

The introduction of a polar oxygen atom through methionine oxidation can induce significant conformational changes in a protein, thereby modulating its function. This "on-off" switch mechanism has been implicated in the regulation of several key signaling pathways.

  • CaMKII Signaling: The Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial mediator of calcium signaling in various cell types, including neurons and cardiomyocytes. Under conditions of oxidative stress, such as those induced by angiotensin II, specific methionine residues in the regulatory domain of CaMKII become oxidized to methionine sulfoxide.[1][2][3] This oxidation leads to a sustained, calcium-independent activation of the kinase, triggering downstream signaling cascades that can culminate in apoptosis.[1][2][3] The reduction of these oxidized methionine residues by MsrA can reverse this activation, highlighting a dynamic regulatory cycle.

  • TRPV2 Channel Activation: The Transient Receptor Potential Vanilloid 2 (TRPV2) channel is a thermosensitive ion channel involved in processes such as phagocytosis.[4][5] While typically activated by high temperatures, oxidation of specific methionine residues by agents like chloramine-T can sensitize the channel, lowering its activation threshold to physiological temperatures.[4][5] This oxidation-dependent gating provides a mechanism for activating TRPV2 in response to oxidative stress, independent of significant temperature changes.

Quantitative Data

A comprehensive understanding of the impact of this compound modification requires quantitative data on enzyme kinetics and the functional consequences for target proteins. However, detailed kinetic parameters for MsrA with a wide range of this compound-containing peptide substrates are not extensively compiled in the literature. Similarly, quantitative data on the precise fold-change in activity for many proteins upon methionine oxidation is often context-dependent and not always readily available. The following tables summarize the available data and highlight areas where further research is needed.

Table 1: Kinetic Parameters of Methionine Sulfoxide Reductase A (MsrA)

SubstrateOrganismKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Dabsyl-Met-S-OVariousData not consistently reportedData not consistently reportedData not consistently reportedGeneral observation
Peptide SubstratesVariousVaries significantly based on sequenceVaries significantly based on sequenceVaries significantly based on sequence[6][7]
Note:The kinetic parameters of MsrA are highly dependent on the specific peptide sequence surrounding the methionine sulfoxide residue. A comprehensive table with a wide range of substrates is not currently available in the literature.

Table 2: Quantitative Effects of this compound Modification on Protein Function

ProteinSpecific Methionine Residue(s)Oxidizing AgentFunctional ChangeQuantitative EffectReference
CaMKIIMet281/282H₂O₂ / Angiotensin IISustained, Ca²⁺-independent activationDose-dependent increase in kinase activity[1][2]
TRPV2Met528/Met607Chloramine-TSensitization and activationLowers temperature activation threshold from >50°C to ~37°C[4][5]
Note:While the qualitative effects of methionine oxidation on these proteins are well-documented, precise quantitative data (e.g., fold-increase in activity) can vary depending on the experimental conditions.

Experimental Protocols

Detection and Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying post-translational modifications, including methionine oxidation. To avoid artifactual oxidation during sample preparation, stable isotope labeling with ¹⁸O-enriched hydrogen peroxide (H₂¹⁸O₂) can be employed.[8][9]

a. Sample Preparation and In-solution Digestion:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample (e.g., 50 µg) in a buffer containing 6 M guanidine-HCl and 0.1 M Tris-HCl, pH 8.0.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Buffer Exchange and Digestion:

    • Remove the denaturants and alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Inject the peptide digest onto a C18 reverse-phase HPLC column (e.g., 500 mm × 75 µm ID).[10]

    • Separate the peptides using a gradient of acetonitrile in 0.1% formic acid at a flow rate of 300 nL/min.[10] A typical gradient might be 2-40% acetonitrile over 60-90 minutes.

  • Mass Spectrometry:

    • Analyze the eluted peptides using an Orbitrap mass spectrometer.[10][11]

    • Acquire full MS scans in the Orbitrap at a resolution of 70,000, followed by data-dependent MS/MS scans of the 20 most intense ions using higher-energy collisional dissociation (HCD).[10]

    • The mass shift for methionine oxidation is +15.9949 Da. For samples labeled with H₂¹⁸O₂, the mass shift for the labeled oxidized methionine will be +17.9992 Da.

c. Data Analysis:

  • Use a database search engine (e.g., Sequest, Mascot) to identify peptides and their modifications.

  • Specify methionine oxidation (+15.9949 Da) and ¹⁸O-labeled methionine oxidation (+17.9992 Da) as variable modifications.

  • Quantify the extent of in vivo methionine oxidation by calculating the ratio of the peak area of the ¹⁶O-oxidized peptide to the sum of the peak areas of the ¹⁶O- and ¹⁸O-oxidized peptides.

Methionine Sulfoxide Reductase A (MsrA) Activity Assay

This assay measures the activity of MsrA in cell or tissue extracts by monitoring the reduction of a dabsylated methionine sulfoxide substrate using reverse-phase HPLC.

a. Preparation of Dabsyl-Met-S-O Substrate:

  • Prepare a racemic mixture of dabsyl-methionine-R,S-sulfoxide by oxidizing dabsyl-methionine with hydrogen peroxide.

  • Separate the (S) and (R) diastereomers using chiral chromatography or by selective enzymatic reduction of the (R) form with MsrB, followed by purification of the remaining dabsyl-Met-S-O.

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • 50 mM sodium phosphate buffer, pH 7.5

    • 20 mM DTT (as a reducing agent for MsrA regeneration)

    • 200 µM dabsyl-Met-S-O

    • Cell or tissue extract containing MsrA (e.g., 50 µg of total protein)

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the mixture to pellet any precipitated protein.

c. HPLC Analysis:

  • Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Separate the dabsylated amino acids using a gradient of acetonitrile in a sodium acetate buffer (pH 4.25).

  • Detect the dabsylated compounds by monitoring the absorbance at 436 nm.

  • Quantify the amount of dabsyl-methionine produced by comparing its peak area to a standard curve of known concentrations of dabsyl-methionine.

Mandatory Visualizations

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Sample p2 Denaturation, Reduction (DTT), Alkylation (IAA) p1->p2 p3 Buffer Exchange p2->p3 p4 Tryptic Digestion p3->p4 a1 Reverse-Phase HPLC p4->a1 a2 Orbitrap Mass Spectrometer a1->a2 a3 MS1 Scan (Peptide Mass) a2->a3 a4 MS/MS Scan (Peptide Sequence and Modification Site) a3->a4 d1 Database Search (e.g., Sequest) a4->d1 d2 Identify Oxidized Peptides (+15.9949 Da) d1->d2 d3 Quantification d2->d3

Caption: Workflow for the detection of methionine sulfoxide by LC-MS/MS.

CaMKII_Signaling AngII Angiotensin II ROS Reactive Oxygen Species (ROS) AngII->ROS induces CaMKII_active_CaM CaMKII (Active) + Ca2+/CaM ROS->CaMKII_active_CaM oxidizes Met281/282 CaMKII_inactive CaMKII (Inactive) CaMKII_inactive->CaMKII_active_CaM Ca2+/Calmodulin CaMKII_oxidized CaMKII-Met(O) (Sustained Activity) CaMKII_active_CaM->CaMKII_oxidized sustained activation MsrA MsrA CaMKII_oxidized->MsrA reduced by Apoptosis Apoptosis CaMKII_oxidized->Apoptosis promotes MsrA->CaMKII_active_CaM restores

Caption: CaMKII activation by methionine oxidation.

TRPV2_Signaling Oxidant Oxidant (e.g., Chloramine-T) TRPV2_closed TRPV2 Channel (Closed) High Temp. Threshold (>50°C) Oxidant->TRPV2_closed oxidizes Met528/607 TRPV2_oxidized TRPV2-Met(O) (Open) Low Temp. Threshold (~37°C) TRPV2_closed->TRPV2_oxidized conformational change Ca_influx Ca2+ Influx TRPV2_oxidized->Ca_influx facilitates Msr Msr System TRPV2_oxidized->Msr reduced by Phagocytosis Phagocytosis Ca_influx->Phagocytosis triggers Msr->TRPV2_closed restores

Caption: TRPV2 channel activation by methionine oxidation.

Conclusion

This compound, as a post-translational modification, represents a critical nexus between oxidative stress and cellular regulation. Its formation can be a passive consequence of ROS exposure or an actively regulated event that modulates protein function. The stereospecific reduction of this modification by MsrA underscores its biological importance and provides a mechanism for reversing its effects. For researchers and drug development professionals, the enzymes involved in the methionine oxidation-reduction cycle, as well as the specific protein targets of this modification, represent promising avenues for therapeutic intervention in a host of diseases underpinned by oxidative stress. Further elucidation of the specific substrates of MsrA and the quantitative impact of this compound on their function will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Biochemical Pathways of D-methionine (S)-S-oxide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: D-methionine-(S)-S-oxide (Met-S-O) and D-methionine-(R)-S-oxide (Met-R-O). The accumulation of oxidized methionine residues in proteins can lead to loss of protein function and has been implicated in various age-related and neurodegenerative diseases. To counteract this, organisms have evolved a sophisticated enzymatic defense system centered around a class of enzymes known as methionine sulfoxide reductases (Msrs). These enzymes catalyze the stereospecific reduction of MetO back to methionine, thereby repairing oxidative damage and maintaining cellular homeostasis. This guide provides a comprehensive overview of the biochemical pathways involved in the metabolism of D-methionine (S)-S-oxide, focusing on the key enzymes, their kinetics, and the experimental protocols used to study these processes.

Biochemical Pathways of D-methionine-S-oxide Metabolism

The metabolism of D-methionine-S-oxide is primarily a reductive process, driven by the action of stereospecific methionine sulfoxide reductases. The two main pathways are dedicated to the reduction of the (S) and (R) diastereomers of MetO.

Metabolism of D-methionine-(S)-S-oxide via Methionine Sulfoxide Reductase A (MsrA)

The reduction of the (S)-diastereomer of methionine sulfoxide is catalyzed by the enzyme Methionine Sulfoxide Reductase A (MsrA) . MsrA is a ubiquitous enzyme found in all domains of life that stereospecifically reduces both free and protein-bound Met-S-O to methionine.[1] The reducing power for this reaction is typically provided by the thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR) and NADPH.

The catalytic mechanism of MsrA involves a three-step process:

  • Nucleophilic Attack: A conserved cysteine residue in the active site of MsrA performs a nucleophilic attack on the sulfur atom of the Met-S-O substrate. This results in the formation of a sulfenic acid intermediate on the enzyme and the release of methionine.

  • Intramolecular Disulfide Bond Formation: The sulfenic acid intermediate then reacts with a second, resolving cysteine residue within the MsrA enzyme, forming an intramolecular disulfide bond.

  • Reduction and Regeneration: The oxidized MsrA is regenerated by the thioredoxin system. Thioredoxin reduces the disulfide bond, and is itself regenerated by thioredoxin reductase at the expense of NADPH.[2]

Met_S_O_Metabolism D-Methionine-(S)-S-oxide D-Methionine-(S)-S-oxide MsrA (Cys-SH, Cys-SH) MsrA (Cys-SH, Cys-SH) D-Methionine-(S)-S-oxide->MsrA (Cys-SH, Cys-SH) Substrate Binding Methionine Methionine MsrA (Cys-SOH, Cys-SH) MsrA (Cys-SOH, Cys-SH) MsrA (Cys-SH, Cys-SH)->MsrA (Cys-SOH, Cys-SH) Nucleophilic Attack MsrA (Cys-SOH, Cys-SH)->Methionine Product Release MsrA (Cys-S-S-Cys) MsrA (Cys-S-S-Cys) MsrA (Cys-SOH, Cys-SH)->MsrA (Cys-S-S-Cys) Disulfide Formation Thioredoxin (reduced) Thioredoxin (reduced) MsrA (Cys-S-S-Cys)->Thioredoxin (reduced) Reduction Thioredoxin (reduced)->MsrA (Cys-SH, Cys-SH) Regeneration Thioredoxin (oxidized) Thioredoxin (oxidized) Thioredoxin (reduced)->Thioredoxin (oxidized) Thioredoxin Reductase Thioredoxin Reductase Thioredoxin (oxidized)->Thioredoxin Reductase Reduction NADPH NADPH NADPH->Thioredoxin Reductase NADP+ NADP+ Thioredoxin Reductase->Thioredoxin (reduced) Thioredoxin Reductase->NADP+ Met_R_O_Metabolism cluster_protein Protein-Bound cluster_free Free Amino Acid Protein-Met-(R)-O Protein-Met-(R)-O MsrB MsrB Protein-Met-(R)-O->MsrB Protein-Met Protein-Met MsrB->Protein-Met Thioredoxin System (Trx, TrxR, NADPH) Thioredoxin System (Trx, TrxR, NADPH) MsrB->Thioredoxin System (Trx, TrxR, NADPH) Regeneration Free D-Met-(R)-O Free D-Met-(R)-O fRMsr fRMsr Free D-Met-(R)-O->fRMsr Free D-Met Free D-Met fRMsr->Free D-Met fRMsr->Thioredoxin System (Trx, TrxR, NADPH) Regeneration Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Acquisition & Analysis Cell Culture / Tissue Sample Cell Culture / Tissue Sample Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture / Tissue Sample->Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification Reaction Setup (Buffer, Substrate, Cofactors) Reaction Setup (Buffer, Substrate, Cofactors) Protein Quantification->Reaction Setup (Buffer, Substrate, Cofactors) Enzyme Addition & Incubation Enzyme Addition & Incubation Reaction Setup (Buffer, Substrate, Cofactors)->Enzyme Addition & Incubation HPLC / Spectrophotometer Reading HPLC / Spectrophotometer Reading Enzyme Addition & Incubation->HPLC / Spectrophotometer Reading Data Analysis (Calculate Activity) Data Analysis (Calculate Activity) HPLC / Spectrophotometer Reading->Data Analysis (Calculate Activity)

References

The Antioxidant Role of D-Methionine (S)-S-Oxide: A Technical Overview of its Interaction with Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This oxidation has significant implications for protein structure and function, cellular signaling, and oxidative stress-related pathologies. While the L-isomer of methionine is the proteinogenic form, D-amino acids, including D-methionine, are increasingly recognized for their physiological roles and therapeutic potential. This technical guide provides an in-depth exploration of the interaction between a specific stereoisomer, D-methionine (S)-S-oxide, and various ROS. It details the mechanisms of oxidation and enzymatic repair, presents available quantitative data, outlines key experimental methodologies, and illustrates the relevant biological pathways.

Methionine Oxidation by Reactive Oxygen Species

Methionine residues, both as free amino acids and within proteins, are readily oxidized by a variety of ROS, including hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and superoxide anions (O₂⁻).[1][2] The sulfur atom in the methionine side chain is the primary target of this oxidation, resulting in the formation of methionine sulfoxide (MetO).[3] This oxidation introduces a new chiral center at the sulfur atom, leading to two diastereomers: (S)-methionine sulfoxide (Met-S-O) and (R)-methionine sulfoxide (Met-R-O).[2][4]

The reaction with different ROS proceeds through distinct mechanisms:

  • Hydroxyl Radical (•OH): The reaction of methionine with the highly reactive hydroxyl radical is complex and can lead to the formation of various intermediates, including sulfur-centered radicals.[5][6] The primary reaction involves the one-electron oxidation of the thioether moiety.[7]

  • Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a two-electron oxidant that reacts with methionine to form methionine sulfoxide.[8][9] This reaction is relatively slower than with hydroxyl radicals but is a significant contributor to methionine oxidation under physiological conditions of oxidative stress.[8]

  • Superoxide (O₂⁻): While less reactive than the hydroxyl radical, superoxide can contribute to methionine oxidation, particularly in the context of other reactive species and enzymatic reactions.[10]

The Methionine Sulfoxide Reductase (Msr) System: A Stereospecific Repair Mechanism

The oxidation of methionine to methionine sulfoxide is a reversible process, thanks to the action of the methionine sulfoxide reductase (Msr) enzyme system.[1][3] This system plays a crucial role in antioxidant defense by repairing oxidized methionine residues and thereby restoring protein function.[1][11] The Msr system is composed of two main classes of enzymes, MsrA and MsrB, which exhibit strict stereospecificity for the different diastereomers of methionine sulfoxide.[4][12]

  • Methionine Sulfoxide Reductase A (MsrA): MsrA specifically catalyzes the reduction of the (S)-epimer of methionine sulfoxide (Met-S-O) back to methionine.[12][13] It can act on both free and protein-bound Met-S-O.[3]

  • Methionine Sulfoxide Reductase B (MsrB): MsrB is stereospecific for the reduction of the (R)-epimer of methionine sulfoxide (Met-R-O).[4][12]

This stereospecificity is critical for the complete repair of oxidized methionine. The reduction of this compound would, therefore, be catalyzed by MsrA.

Quantitative Data on Methionine Oxidation and Reduction

Quantitative data on the interaction of methionine with ROS and its subsequent enzymatic reduction are crucial for understanding its antioxidant capacity. However, as previously mentioned, there is a significant lack of data specifically for this compound. The following table summarizes available kinetic data for the oxidation of L-methionine and the reduction of methionine sulfoxide.

ReactionReactant/SubstrateRate Constant / Kinetic ParameterConditionsReference(s)
Oxidation of L-methionine by H₂O₂Gly-Met-Gly tripeptide7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹Studied using Raman spectroscopy and DFT calculations.[8]
Reduction of (S)-MetO-containing peptide by MsrA(S)-MetO-containing peptideK_m = 0.12 mM, V_max = 1.4 µmol·min⁻¹mg⁻¹Kinetic parameters determined for the reduction reaction.[13]
Oxidation of Met-containing peptide by MsrAMet-containing peptideK_m = 3.5 mM, V_max = 0.25 µmol· min⁻¹mg⁻¹MsrA can also act as a stereospecific methionine oxidase.[13]

Note: The provided data pertains to L-methionine and its derivatives. Further research is required to determine the specific kinetic parameters for this compound.

Experimental Protocols

Induction of Methionine Oxidation

A common method to study methionine oxidation in vitro involves the use of chemical oxidants.

Protocol: Oxidation of Methionine-containing Peptides with Hydrogen Peroxide

  • Sample Preparation: Prepare a solution of the D-methionine-containing peptide or protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Oxidation Reaction: Add a known concentration of hydrogen peroxide (H₂O₂) to the sample. The final concentration of H₂O₂ and the incubation time will depend on the specific peptide/protein and the desired extent of oxidation. A typical starting point is a 1:100 molar ratio of methionine to H₂O₂.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

  • Quenching the Reaction: The reaction can be stopped by removing the oxidant, for example, by buffer exchange or by adding catalase to degrade the excess H₂O₂.

  • Analysis: Analyze the extent of methionine oxidation using methods such as mass spectrometry or HPLC (see section 4.3).

Quantification of Methionine Sulfoxide Reductase (MsrA) Activity

The activity of MsrA in reducing methionine-(S)-sulfoxide can be quantified using HPLC-based methods.

Protocol: In Vitro MsrA Activity Assay

  • Substrate Preparation: Synthesize or obtain a suitable substrate, such as a D-methionine-(S)-sulfoxide-containing peptide.

  • Reaction Mixture: Prepare a reaction mixture containing the substrate, a source of MsrA (e.g., purified recombinant enzyme or cell lysate), and a reducing agent like dithiothreitol (DTT).

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid).

  • HPLC Analysis: Separate the substrate and the product (the reduced methionine-containing peptide) using reverse-phase HPLC.

  • Quantification: Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve. The enzyme activity can then be calculated.

Analytical Methods for Methionine Sulfoxide Analysis

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating and quantifying methionine, methionine sulfoxide, and methionine sulfone.[14] Different diastereomers of methionine sulfoxide can also be separated using specialized chromatographic conditions.[15][16]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the oxidized products by detecting the mass shift of +16 Da corresponding to the addition of an oxygen atom to the methionine residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the oxidized methionine residue within a peptide or protein.[17]

Signaling Pathways and Logical Relationships

The interaction of this compound with ROS and its subsequent reduction by MsrA are part of a larger cellular network of antioxidant defense and redox signaling.

ROS_Interaction ROS Reactive Oxygen Species (•OH, H₂O₂, O₂⁻) D_Met D-Methionine ROS->D_Met Oxidation D_Met_S_SO D-Methionine-(S)-S-Oxide D_Met->D_Met_S_SO Forms MsrA Methionine Sulfoxide Reductase A (MsrA) D_Met_S_SO->MsrA Substrate MsrA->D_Met Reduction

Oxidation of D-Methionine by ROS and its reduction by MsrA.

The above diagram illustrates the cyclical process of D-methionine oxidation by ROS to form this compound, which is then stereospecifically reduced back to D-methionine by the enzyme MsrA. This cycle highlights the catalytic antioxidant potential of the methionine/Msr system.

Experimental_Workflow cluster_oxidation Oxidation cluster_analysis Analysis cluster_reduction Enzymatic Reduction Peptide D-Met Peptide Oxidized_Peptide Oxidized D-Met Peptide (D-Met-(S)-S-Oxide) Peptide->Oxidized_Peptide Oxidation Reaction ROS_source ROS Source (e.g., H₂O₂) ROS_source->Oxidized_Peptide HPLC HPLC Analysis Oxidized_Peptide->HPLC MS Mass Spectrometry Oxidized_Peptide->MS Reduced_Peptide Reduced D-Met Peptide Oxidized_Peptide->Reduced_Peptide Reduction Reaction MsrA_enzyme MsrA Enzyme MsrA_enzyme->Reduced_Peptide Reduced_Peptide->HPLC

Workflow for studying D-Methionine oxidation and reduction.

This workflow diagram outlines the key steps in an experimental setup to investigate the oxidation of a D-methionine-containing peptide by a ROS source, followed by analysis of the oxidized product and its subsequent enzymatic reduction by MsrA.

Conclusion and Future Directions

The interaction of this compound with reactive oxygen species is a critical area of study with implications for understanding oxidative stress and developing novel therapeutic strategies. While the fundamental principles of methionine oxidation and the stereospecificity of the Msr repair system are well-established, a significant knowledge gap exists regarding the specific kinetics and in vivo dynamics of this compound. Future research should focus on generating quantitative data for the direct interaction of this specific stereoisomer with various ROS. Furthermore, elucidating the complete metabolic fate and physiological roles of D-methionine sulfoxide in vivo will be crucial for harnessing its full therapeutic potential. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to address these important questions and advance our understanding of the antioxidant properties of D-amino acids.

References

Physicochemical Characteristics of Purified D-methionine (S)-S-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the core physicochemical characteristics of purified D-methionine (S)-S-oxide, tailored for researchers, scientists, and drug development professionals. The information presented is vital for understanding the behavior of this compound in various experimental and pharmaceutical contexts.

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Property Value Reference
Molecular Formula C₅H₁₁NO₃S[1]
Molecular Weight 165.21 g/mol [1]
Appearance White solid[1]
Melting Point ~255 °C (decomposes)[2]
Solubility Soluble in water; improved solubility over non-oxidized methionine in water-acetonitrile mixtures.[3][4]
pKa (Strongest Acidic) ~1.74 (Predicted)
pKa (Strongest Basic) ~9.11 (Predicted)
Spectroscopic Data Observed Peaks/Signals Reference
FTIR (S=O stretch) Strong band near 1032 cm⁻¹[5]
Mass Spectrometry Delta mass of +15.9949 Da compared to methionine.[6]
Crystallographic Data Parameters Reference
Crystal System Monoclinic
Unit Cell Parameters a=15.500 Å; b=3.820 Å; c=13.490 Å; β=97.300 °

Experimental Protocols

Detailed methodologies for the purification and characterization of this compound are outlined below.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of methionine sulfoxide diastereomers to isolate the this compound form.

Workflow for Chiral HPLC Purification

start Racemic Mixture of D-Methionine Sulfoxide Diastereomers prep Prepare Mobile Phase (e.g., Methanol/Water) start->prep col Equilibrate Chiral Column (e.g., CHIRALPAK® ZWIX(+)) prep->col inj Inject Sample col->inj sep Isocratic or Gradient Elution inj->sep det Detect Eluting Diastereomers (e.g., UV at 215 nm) sep->det coll Collect Fraction Containing This compound det->coll end Evaporate Solvent and Lyophilize coll->end

Caption: Workflow for the chiral HPLC purification of this compound.

Methodology:

  • Sample Preparation: Dissolve the racemic mixture of D-methionine sulfoxide in the initial mobile phase solvent.

  • Chromatographic System: Utilize an HPLC system equipped with a chiral stationary phase column, such as a CHIRALPAK® ZWIX(+) or a similar zwitterionic chiral column.[7]

  • Mobile Phase: A typical mobile phase consists of methanol with a low percentage of water.[7] The exact composition may require optimization for baseline separation.

  • Elution: Perform isocratic or gradient elution at a controlled flow rate and column temperature (e.g., 50°C).[8]

  • Detection: Monitor the column effluent using a UV detector at a wavelength of approximately 215 nm.[8]

  • Fraction Collection: Collect the fraction corresponding to the this compound peak. The elution order of the diastereomers will depend on the specific chiral column used.[7]

  • Post-Purification: Remove the solvent from the collected fraction under reduced pressure and lyophilize to obtain the purified solid.

Characterization Techniques

This protocol is for confirming the identity and oxidation state of the purified compound.

Workflow for Mass Spectrometry Analysis

sample Purified this compound dissolve Dissolve in Appropriate Solvent (e.g., Water/Acetonitrile) sample->dissolve inject Infuse into Mass Spectrometer dissolve->inject ionize Electrospray Ionization (ESI) inject->ionize analyze Mass Analysis (e.g., Orbitrap or TOF) ionize->analyze detect Detect Ions and Generate Spectrum analyze->detect confirm Confirm Molecular Weight (+16 Da shift from Methionine) detect->confirm

Caption: General workflow for the mass spectrometric analysis of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a solvent compatible with electrospray ionization (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system. Acquire mass spectra in positive ion mode.

  • Data Interpretation: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The accurate mass should be consistent with the molecular formula C₅H₁₁NO₃S. The mass will be approximately 16 Da higher than that of D-methionine.[6] For further confirmation, tandem mass spectrometry (MS/MS) can be performed to observe characteristic fragmentation patterns.[9]

This protocol is used to identify the characteristic functional groups, particularly the sulfoxide group.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the purified this compound.

  • Instrumentation: Use an FTIR spectrometer to acquire the infrared spectrum.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: The resulting spectrum should display a strong absorption band near 1032 cm⁻¹, which is characteristic of the S=O stretching vibration in methionine sulfoxide.[5] Other characteristic peaks for the amino acid backbone (e.g., N-H, C=O, O-H stretches) will also be present.

This protocol is for determining the solid-state structure of the molecule.

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated aqueous solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[10][11]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Data Interpretation: The refined structure will provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state, confirming the (S) configuration at the sulfur atom and the (R) configuration at the alpha-carbon (for the D-amino acid).

Biological Context and Related Pathways

Methionine sulfoxide is a key molecule in the context of oxidative stress and repair. The oxidation of methionine residues in proteins can alter their function.[1] This oxidation is reversible through the action of methionine sulfoxide reductases (Msr).

Methionine Oxidation and Reduction Cycle

Met Methionine ROS Reactive Oxygen Species (ROS) Met->ROS MetO_S Methionine-(S)-S-oxide ROS->MetO_S Oxidation MetO_R Methionine-(R)-S-oxide ROS->MetO_R Oxidation MsrA MsrA MetO_S->MsrA MsrB MsrB MetO_R->MsrB MsrA->Met Reduction MsrB->Met Reduction

Caption: The enzymatic cycle of methionine oxidation by ROS and stereospecific reduction by MsrA and MsrB.

This cycle highlights the biological importance of understanding the individual diastereomers of methionine sulfoxide. MsrA specifically reduces the (S)-sulfoxide, while MsrB reduces the (R)-sulfoxide. The study of purified this compound can therefore be crucial for investigating the substrate specificity and kinetics of these important repair enzymes.

References

Methodological & Application

Application Notes and Protocols for the HPLC Separation of D-methionine (S)-S-oxide Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine oxidation is a critical post-translational modification that can impact the stability and efficacy of protein-based therapeutics. The oxidation of the sulfur atom in methionine results in the formation of two diastereomers: (S)-methionine-(S)-sulfoxide and (S)-methionine-(R)-sulfoxide (assuming the L-form of methionine, L-methionine-(S)-S-oxide and L-methionine-(R)-S-oxide are formed). For D-methionine, the corresponding diastereomers are D-methionine-(S)-S-oxide and D-methionine-(R)-S-oxide. The accurate separation and quantification of these diastereomers are essential for understanding degradation pathways, ensuring product quality, and meeting regulatory requirements.

This document provides detailed high-performance liquid chromatography (HPLC) methods for the separation of D-methionine (S)-S-oxide diastereomers. Two primary approaches are presented:

  • Direct Chiral HPLC: A method development guide for the direct separation of the diastereomers using chiral stationary phases (CSPs).

  • HPLC with Pre-column Derivatization: A robust method involving derivatization of the diastereomers followed by separation on a standard reversed-phase column.

Method 1: Direct Chiral HPLC for Underivatized Diastereomers (Method Development)

Direct analysis of the diastereomers without derivatization is the preferred approach due to its simplicity and avoidance of potential side reactions. This method typically employs chiral stationary phases that can differentiate between the stereoisomers. Macrocyclic glycopeptide and cyclofructan-based CSPs have shown success in separating similar polar and ionic compounds.[1]

Protocol 1A: Using a Macrocyclic Glycopeptide-Based CSP

This protocol is a starting point for method development based on the successful separation of methionine enantiomers on an Astec® CHIROBIOTIC® T column.[1]

Experimental Protocol:

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of water and methanol with a small amount of acid or base to control ionization. Start with a ratio of 30:70 (v/v) water:methanol with 0.02% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample containing this compound diastereomers in the mobile phase at a concentration of approximately 1 mg/mL.

Method Development and Optimization:

  • Mobile Phase Composition: The ratio of the aqueous and organic components of the mobile phase is a critical parameter. A "U-shaped" retention profile is often observed on CHIROBIOTIC® phases, where retention is high at both high and low organic modifier concentrations.[1] It is recommended to screen a range of methanol or acetonitrile concentrations (e.g., from 20% to 80%).

  • Additive: The addition of a small amount of an acid (e.g., formic acid, acetic acid) or a base (e.g., triethylamine) can significantly improve peak shape and resolution by controlling the ionization state of the analytes and the stationary phase.

  • Temperature: Lowering the column temperature can sometimes enhance chiral selectivity and improve resolution.

Protocol 1B: Using a Cyclofructan-Based CSP

This protocol is based on methods developed for the separation of methionine enantiomers using a cyclofructan-based CSP in the polar organic mode.[2]

Experimental Protocol:

  • Column: Isopropylcarbamate cyclofructan 6 chiral stationary phase.

  • Mobile Phase: Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary (Starting Parameters for Direct Methods):

ParameterProtocol 1A (CHIROBIOTIC T)Protocol 1B (Cyclofructan)
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µmIsopropylcarbamate cyclofructan 6
Mobile Phase 30:70 (v/v) Water:Methanol + 0.02% Formic Acid75:25:0.3:0.2 (v/v/v/v) Methanol:Acetonitrile:Acetic Acid:Triethylamine
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV @ 210-220 nmUV @ 210-220 nm

Method 2: HPLC with Pre-column Derivatization

This method involves the chemical modification of the this compound diastereomers with a derivatizing agent to form products that are more easily separated on a standard reversed-phase HPLC column. Dabsyl chloride is a common derivatizing agent for amino acids, allowing for detection in the visible light range.[3][4]

Protocol 2: Dabsyl Chloride Derivatization followed by Reversed-Phase HPLC

This protocol is adapted from established methods for the analysis of methionine sulfoxide.[3][4]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Prepare a solution of the this compound diastereomers in a suitable buffer (e.g., sodium bicarbonate, pH 9.0).

    • Add a solution of dabsyl chloride in acetone.

    • Incubate the mixture at an elevated temperature (e.g., 70 °C) for a short period (e.g., 15 minutes) to complete the reaction.

    • Quench the reaction by adding a solution of sodium phosphate buffer.

    • Filter the derivatized sample before injection.

  • HPLC Analysis:

    • Column: A standard C18 reversed-phase column (e.g., SunFire™ C18, 3.5 µm, 3.0 x 50 mm).[4]

    • Mobile Phase A: Acetate buffer (e.g., 29 mM, pH 4.16).[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient Elution:

      • Start with 30% B.

      • Increase to 66.7% B over 2 minutes.

      • Increase to 100% B over 0.5 minutes and hold for 1 minute.

      • Return to 30% B over 0.2 minutes and re-equilibrate.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 37 °C.

    • Detection: Visible light at 466 nm.[4]

Quantitative Data Summary (Derivatization Method):

ParameterProtocol 2 (Dabsyl Derivatization)
Column SunFire™ C18, 3.5 µm, 3.0 x 50 mm
Mobile Phase A 29 mM Acetate Buffer, pH 4.16
Mobile Phase B Acetonitrile
Gradient 30% to 100% B (see protocol for details)
Flow Rate 1.0 mL/min
Temperature 37 °C
Detection Visible @ 466 nm
Expected Retention Times Dabsyl-MetO diastereomers: ~3.5 min; Dabsyl-Met: ~4.6 min[4]

Visualizations

experimental_workflow_direct_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing D-methionine (S)-S-oxide diastereomers Dissolve Dissolve in mobile phase Sample->Dissolve Inject Inject onto Chiral HPLC Column Dissolve->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Diastereomers Chromatogram->Quantify

Caption: Workflow for Direct Chiral HPLC Analysis.

experimental_workflow_derivatization_hplc cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing D-methionine (S)-S-oxide diastereomers Derivatize Derivatize with Dabsyl Chloride Sample->Derivatize Quench Quench Reaction Derivatize->Quench Inject Inject onto Reversed-Phase HPLC Column Quench->Inject Separate Gradient Elution Inject->Separate Detect Visible Light Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Derivatized Diastereomers Chromatogram->Quantify

References

Application Notes and Protocols: Quantification of D-methionine (S)-S-oxide in Tissues by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is susceptible to oxidation, forming methionine sulfoxide. This oxidation can occur non-enzymatically through reactive oxygen species (ROS) or enzymatically. The resulting methionine sulfoxide exists as two diastereomers, (S)- and (R)-methionine sulfoxide. While L-amino acids are the primary building blocks of proteins, the presence and biological roles of D-amino acids in mammals are increasingly recognized. D-amino acids have been implicated in various physiological processes, including neurotransmission and hormone secretion.[1][2][3] The quantification of specific stereoisomers of D-amino acid metabolites, such as D-methionine (S)-S-oxide, is crucial for understanding their potential roles in health and disease.

This document provides a detailed protocol for the sensitive and stereospecific quantification of this compound in biological tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Tissue Sample Preparation

This protocol is designed for the extraction of small molecule metabolites, including this compound, from soft tissues.

Materials:

  • Tissue of interest (e.g., brain, liver, kidney)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Internal Standard (IS): D-Methionine-(methyl-d3) (S)-S-oxide (to be synthesized or commercially sourced)

  • Centrifuge capable of 4°C and >15,000 x g

  • Syringe filters (0.22 µm, PVDF)

Procedure:

  • Excise tissue of interest and immediately wash with ice-cold PBS to remove any blood contaminants.

  • Blot the tissue dry and snap-freeze in liquid nitrogen. Store at -80°C until processing.

  • Weigh the frozen tissue (typically 20-50 mg).

  • Add the frozen tissue to a pre-chilled tube containing homogenization beads and 500 µL of 80% methanol (-80°C).

  • Homogenize the tissue until a uniform suspension is achieved.

  • Add the internal standard solution to the homogenate to a final concentration of 100 nM.

  • Incubate the homogenate at -20°C for 60 minutes to allow for protein precipitation.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the metabolites.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean collection tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

Chiral Derivatization (Optional, for enhanced separation)

For improved chromatographic resolution of the D- and L-enantiomers, a chiral derivatization step can be included. Reagents such as (R)-BiAC (Biaryl axially chiral-tag) can be used.[4]

Materials:

  • (R)-BiAC derivatization reagent

  • Borate buffer (pH 8.0)

  • Acetonitrile (LC-MS grade)

Procedure:

  • To the reconstituted sample extract, add 20 µL of borate buffer (pH 8.0).

  • Add 10 µL of a 10 mM solution of (R)-BiAC in acetonitrile.

  • Vortex briefly and incubate at 60°C for 15 minutes.

  • After incubation, the sample is ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+)) for separation of D/L enantiomers and diastereomers.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 166.05 -> Product ion m/z 119.05 (Collision Energy: 10 eV)

    • Internal Standard (D-Methionine-(methyl-d3) (S)-S-oxide): Precursor ion m/z 169.07 -> Product ion m/z 122.07 (Collision Energy: 10 eV)

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various rat tissues. This data is for illustrative purposes to demonstrate the application of the protocol, as comprehensive quantitative data for this specific stereoisomer is not widely available in the current literature.

TissueMean Concentration (pmol/g tissue) ± SD (n=6)
Brain1.2 ± 0.3
Liver3.5 ± 0.8
Kidney5.1 ± 1.2
Heart0.8 ± 0.2
Skeletal Muscle0.5 ± 0.1

Mandatory Visualizations

Experimental Workflow

experimental_workflow tissue Tissue Collection (e.g., Brain, Liver) homogenization Homogenization in 80% Methanol tissue->homogenization precipitation Protein Precipitation (-20°C, 60 min) homogenization->precipitation centrifugation Centrifugation (15,000 x g, 15 min, 4°C) precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Chiral Derivatization (Optional) reconstitution->derivatization analysis UPLC-MS/MS Analysis reconstitution->analysis w/o Derivatization derivatization->analysis data Data Analysis & Quantification analysis->data signaling_pathway cluster_cell Cell DMetSO D-Methionine (S)-S-oxide DAO D-Amino Acid Oxidase (DAO) DMetSO->DAO KetoAcid α-keto-γ-(methylsulfinyl)butyrate DAO->KetoAcid Oxidative Deamination H2O2 Hydrogen Peroxide (H2O2) DAO->H2O2 NH3 Ammonia (NH3) DAO->NH3 Signaling Downstream Signaling (e.g., Redox signaling, Neurotransmission) KetoAcid->Signaling ROS Reactive Oxygen Species (ROS) H2O2->ROS ROS->Signaling

References

Developing an Assay for Methionine Sulfoxide Reductase A (MsrA) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine sulfoxide reductase A (MsrA) is a critical enzyme in the cellular defense against oxidative stress. It catalyzes the reduction of methionine-S-sulfoxide (MetO) back to methionine, thereby repairing oxidized proteins and scavenging reactive oxygen species (ROS).[1][2][3] The functional importance of MsrA in various physiological and pathological processes, including aging and neurodegenerative diseases, has made it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for three distinct assays to measure MsrA activity: a High-Performance Liquid Chromatography (HPLC)-based assay, a spectrophotometric assay, and a fluorescent microplate reader-based assay. Additionally, a typical workflow for screening potential MsrA inhibitors is outlined.

MsrA in Oxidative Stress Signaling

Under conditions of oxidative stress, ROS can oxidize methionine residues in proteins to form methionine sulfoxide. MsrA, in conjunction with the thioredoxin (TRX) system, reverses this damage. The catalytic cycle involves the reduction of MetO by MsrA, which itself becomes oxidized. The oxidized MsrA is then reduced by thioredoxin (Trx), and the oxidized Trx is subsequently reduced by thioredoxin reductase (TR) using NADPH as a reducing equivalent.[1][4] This signaling cascade is crucial for maintaining cellular homeostasis and protecting against oxidative damage.

MsrA_Signaling_Pathway cluster_oxidation Oxidative Damage cluster_repair Repair Cycle ROS Reactive Oxygen Species (ROS) Protein_MetO Protein-Methionine Sulfoxide (MetO) ROS->Protein_MetO oxidation Protein_Met Protein-Methionine Protein_MetO->Protein_Met reduction MsrA_red MsrA (reduced) Protein_MetO->MsrA_red MsrA_red->Protein_Met MsrA_ox MsrA (oxidized) MsrA_red->MsrA_ox MsrA_ox->MsrA_red Trx_red Thioredoxin (reduced) MsrA_ox->Trx_red Trx_ox Thioredoxin (oxidized) Trx_ox->Trx_red TR Thioredoxin Reductase (TR) Trx_ox->TR Trx_red->MsrA_red Trx_red->Trx_ox TR->Trx_red NADPH NADPH NADPH->TR NADP NADP+ NADPH->NADP

MsrA-mediated repair of oxidized proteins.

Data Presentation

The following tables summarize key quantitative data for MsrA activity assays, providing a basis for comparison and experimental design.

Table 1: Comparison of MsrA Activity Assay Methods

FeatureHPLC-Based AssaySpectrophotometric AssayFluorescent Assay
Principle Separation and quantification of a specific substrate and product.Measurement of NADPH consumption.Detection of a fluorescent product.
Substrate Dabsyl-Methionine-S-Sulfoxide (dabsyl-Met-S-O)Methionine-S-SulfoxideFluorogenic MsrA substrate
Detection UV/Vis detectorSpectrophotometer (340 nm)Fluorescence microplate reader
Throughput Low to mediumMediumHigh
Sensitivity HighModerateHigh
Advantages High specificity, can distinguish between different products.Continuous assay, relatively simple setup.High sensitivity, suitable for HTS.
Disadvantages Requires specialized equipment, lower throughput.Prone to interference from other NADPH-consuming enzymes.Requires a specific fluorogenic substrate, potential for quenching.

Table 2: Typical Kinetic Parameters for MsrA

SubstrateKm (µM)Vmax (nmol/min/mg)Organism
Dabsyl-Met-S-O50 - 200100 - 500Bovine
Free Met-S-O100 - 50050 - 200E. coli
Protein-bound MetOVariesVariesHuman

Note: Kinetic parameters can vary significantly depending on the specific substrate, enzyme source, and assay conditions.

Experimental Protocols

HPLC-Based Assay for MsrA Activity

This protocol describes the measurement of MsrA activity in cell or tissue extracts using dabsyl-Met-S-O as a substrate.[5]

Materials:

  • Dabsyl-Methionine-S-Sulfoxide (dabsyl-Met-S-O)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Cell or tissue lysate

  • Acetonitrile

  • HPLC system with a C18 column and UV/Vis detector

Procedure:

  • Substrate Preparation: Prepare a 5 mM stock solution of dabsyl-Met-S-O in the appropriate buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • DTT (10 mM)

    • Cell/tissue lysate (containing 10-50 µg of protein)

    • Make up the final volume to 180 µL with nuclease-free water.

  • Initiate Reaction: Start the reaction by adding 20 µL of 5 mM dabsyl-Met-S-O to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 200 µL of acetonitrile.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet any precipitate.

  • HPLC Analysis: Inject 50 µL of the supernatant onto the HPLC system.

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile in water (e.g., 20-80% acetonitrile over 20 minutes).

    • Detection: Monitor the absorbance at the appropriate wavelength for dabsylated compounds (typically around 436 nm).

  • Data Analysis: Quantify the amount of dabsyl-methionine produced by comparing the peak area to a standard curve of known concentrations of dabsyl-methionine. Calculate the specific activity of MsrA in nmol of product formed per minute per mg of protein.

Spectrophotometric Assay for MsrA Activity

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, which is coupled to the reduction of MetO by MsrA.

Materials:

  • Methionine-S-Sulfoxide (MetO)

  • NADPH

  • Thioredoxin (Trx)

  • Thioredoxin Reductase (TR)

  • Tris-HCl buffer (pH 7.5)

  • Purified MsrA or cell lysate

  • UV/Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • NADPH (200 µM)

    • Thioredoxin (5 µM)

    • Thioredoxin Reductase (1 µM)

    • MetO (1 mM)

    • Make up the final volume to 950 µL with nuclease-free water.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 50 µL of purified MsrA or cell lysate.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1). The rate of MsrA activity is directly proportional to the rate of NADPH consumption.

Fluorescent Microplate Reader-Based Assay for MsrA Activity

This high-throughput assay utilizes a fluorogenic substrate that becomes fluorescent upon reduction by MsrA.

Materials:

  • Fluorogenic MsrA substrate (e.g., a peptide with a methionine sulfoxide residue adjacent to a quencher and a fluorophore)

  • DTT

  • Tris-HCl buffer (pH 7.5)

  • Purified MsrA or cell lysate

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture: In each well of the microplate, add the following:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • DTT (10 mM)

    • Purified MsrA or cell lysate

  • Initiate Reaction: Add the fluorogenic MsrA substrate to each well to a final concentration of 10-50 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) from the experimental wells. The fluorescence intensity is proportional to the MsrA activity.

Drug Screening Workflow for MsrA Inhibitors

The development of MsrA inhibitors is a promising strategy for various therapeutic applications. The following workflow outlines a typical process for identifying and characterizing novel MsrA inhibitors.

Drug_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (Small Molecules, Natural Products) HTS High-Throughput Screening (HTS) (Fluorescent Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Spectrophotometric or HPLC Assay) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (Against other reductases) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (Enzyme Kinetics) Selectivity_Assay->Mechanism_of_Action SAR Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicity Lead_Optimization->In_Vivo_Testing

Workflow for MsrA inhibitor discovery.

This workflow begins with a large-scale screening of compound libraries using a high-throughput assay, such as the fluorescent assay described above. Hits identified from the primary screen are then subjected to secondary assays to confirm their activity and determine their potency (IC50 values). Subsequent studies focus on the selectivity of the inhibitors against other related enzymes and elucidation of their mechanism of action through enzyme kinetics. Promising candidates then enter the lead optimization phase, where medicinal chemistry efforts are employed to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to in vivo testing.

References

D-Methionine (S)-S-Oxide as a Biomarker for Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. The oxidation of methionine residues in proteins and free amino acids to form methionine sulfoxide is a key event in oxidative stress. D-methionine (S)-S-oxide, a specific diastereomer of methionine sulfoxide, has emerged as a promising biomarker for assessing oxidative stress due to its formation via ROS and its stereospecific enzymatic reduction. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a biomarker for oxidative stress.

Biochemical Basis

Under conditions of oxidative stress, ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), can oxidize the sulfur atom of methionine, creating a chiral center and resulting in the formation of two diastereomers: this compound and L-methionine (R)-S-oxide.[1][2] While this oxidation can be a random event, the subsequent reduction of these oxidized forms is highly specific. The enzyme Methionine Sulfoxide Reductase A (MsrA) stereospecifically reduces the S-epimer of methionine sulfoxide back to methionine.[2] This reversible oxidation-reduction cycle not only serves as a defense mechanism against oxidative damage but also suggests that the levels of this compound can reflect the cellular redox state. An accumulation of this compound can indicate a state of heightened oxidative stress where the capacity of the MsrA system is overwhelmed.

Signaling Pathways and Logical Relationships

The formation of this compound is intricately linked to cellular signaling pathways that respond to oxidative stress.

cluster_0 Oxidative Stress cluster_1 Methionine Metabolism cluster_2 Cellular Response Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Methionine Methionine Reactive Oxygen Species (ROS)->Methionine Oxidation This compound This compound Methionine->this compound Forms This compound->Methionine Reduction Protein Dysfunction Protein Dysfunction This compound->Protein Dysfunction Signaling Pathway Modulation Signaling Pathway Modulation This compound->Signaling Pathway Modulation MsrA MsrA MsrA->this compound Catalyzes Reduction

Figure 1: Formation and fate of this compound.
Regulation of CaMKII Signaling

One of the well-documented roles of methionine oxidation is in the regulation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a key signaling protein in neurons and cardiomyocytes.[3][4] Under oxidative stress, specific methionine residues in the regulatory domain of CaMKII can be oxidized, leading to its constitutive activation, independent of calcium/calmodulin.[3][5] This aberrant activation can contribute to cellular dysfunction and apoptosis. The reduction of these oxidized methionine residues by MsrA can reverse this effect, highlighting a dynamic regulatory cycle.

cluster_0 Oxidative Stress cluster_1 CaMKII Regulation cluster_2 Cellular Outcome ROS ROS CaMKII_inactive CaMKII (Inactive) ROS->CaMKII_inactive Oxidizes Methionine Residues CaMKII_active CaMKII (Active) CaMKII_inactive->CaMKII_active Activation CaMKII_active->CaMKII_inactive Inactivation Apoptosis Apoptosis CaMKII_active->Apoptosis MsrA MsrA MsrA->CaMKII_active Reduces Oxidized Methionine

Figure 2: Regulation of CaMKII by methionine oxidation.
Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. While cysteine modification is the primary mechanism, oxidation of methionine residues within Keap1 has also been suggested to play a role in modulating the Keap1-Nrf2 interaction, thereby influencing the antioxidant response.[6][7]

cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Release Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes ROS Oxidative Stress ROS->Keap1 Oxidizes Methionine/Cysteine

Figure 3: Keap1-Nrf2 pathway and methionine oxidation.

Quantitative Data

The concentration of this compound in biological fluids can serve as a quantitative measure of oxidative stress. Below are tables summarizing reported levels in various conditions.

Table 1: Methionine Sulfoxide Levels in Human Plasma

ConditionMethionine Sulfoxide Concentration (µM)Reference
Healthy Controls4.0 ± 1.0[8][9]
Familial Alzheimer's Disease (FAD) Mutation CarriersElevated (band intensity)[10]
Sporadic Alzheimer's DiseaseElevated (band intensity)[11]

Table 2: Methionine Sulfoxide in Animal Models of Oxidative Stress

ModelTissue/FluidObservationReference
Ischemia-Reperfusion Injury (Mouse Kidney)PlasmaReduced homocysteine and H₂S, more profound in MsrA knockout mice, suggesting altered methionine metabolism under oxidative stress.[4]
Ischemia-Reperfusion Injury (Mouse Heart)Heart TissueOverexpression of cytosolic MsrA protected against injury, indicating a role for methionine sulfoxide reduction in cardioprotection.[12][13][14]
Parkinson's Disease Model (in vitro)Cultured CellsCompromised MsrA activity observed, suggesting a link between methionine sulfoxide accumulation and neurodegeneration.[2][15]

Experimental Protocols

Accurate quantification of this compound is critical for its use as a biomarker. Mass spectrometry-based methods are the gold standard for their sensitivity and specificity.

Experimental Workflow

start Biological Sample (Plasma, Tissue) prep Sample Preparation (Protein Precipitation, Hydrolysis) start->prep derivatization Derivatization (e.g., TBDMS) prep->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quant Quantification analysis->quant

Figure 4: General workflow for methionine sulfoxide analysis.
Protocol 1: Quantification of Methionine Sulfoxide in Plasma by GC-MS

This protocol is adapted from a method for the simultaneous determination of methionine and methionine sulfoxide in blood plasma.[8][9]

1. Materials and Reagents:

  • Plasma samples

  • Internal Standards: [Me-¹³C, Me-²H₃]methionine and [Me-¹³C, Me-²H₃]methionine sulfoxide

  • Acetonitrile

  • Cation-exchange resin (e.g., Dowex 50W-X8)

  • Ammonium hydroxide solution

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Sample Preparation:

  • To 100 µL of plasma, add a known amount of the isotopically labeled internal standards.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

3. Purification by Cation-Exchange Chromatography:

  • Reconstitute the dried extract in 1 mL of 0.1 M HCl.

  • Apply the sample to a pre-conditioned cation-exchange column.

  • Wash the column with deionized water to remove neutral and acidic compounds.

  • Elute the amino acids with 2 M ammonium hydroxide.

  • Dry the eluate under a stream of nitrogen.

4. Derivatization:

  • To the dried amino acid fraction, add 50 µL of MTBSTFA and 50 µL of ethyl acetate.

  • Heat the mixture at 60°C for 30 minutes.

5. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the GC oven temperature program to achieve separation of the derivatized methionine and methionine sulfoxide.

  • Perform mass spectrometry in electron impact (EI) mode and monitor the characteristic ions for the analytes and their internal standards for quantification.

Protocol 2: Quantification of Methionine Sulfoxide in Plasma or Tissue Homogenates by LC-MS/MS

This protocol provides a general framework for LC-MS/MS analysis, which offers higher sensitivity and specificity compared to GC-MS.[16][17][18]

1. Materials and Reagents:

  • Plasma or tissue homogenate samples

  • Internal Standard: ¹³C- or ¹⁵N-labeled methionine sulfoxide

  • Trichloroacetic acid (TCA) or acetonitrile for protein precipitation

  • Formic acid

  • Methanol

  • Acetonitrile

  • LC-MS/MS grade water

2. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 10 µL of the internal standard solution.

  • Precipitate proteins by adding 150 µL of cold acetonitrile or 10% TCA.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

3. Sample Preparation (Tissue):

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use the supernatant for protein precipitation as described for plasma. For protein-bound methionine sulfoxide analysis, an acid or enzymatic hydrolysis step is required prior to analysis.

4. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Perform mass spectrometry using an electrospray ionization (ESI) source in positive ion mode.

  • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for methionine sulfoxide and its internal standard for accurate quantification.

Conclusion

This compound is a valuable biomarker for assessing oxidative stress in both research and clinical settings. Its formation is directly linked to the presence of ROS, and its levels can reflect the balance between oxidative damage and enzymatic repair. The detailed protocols provided herein for the quantification of this compound using mass spectrometry offer robust and sensitive methods for its measurement in biological samples. By incorporating the analysis of this biomarker, researchers and drug development professionals can gain deeper insights into the role of oxidative stress in disease and evaluate the efficacy of novel therapeutic interventions aimed at mitigating its detrimental effects.

References

Application Notes and Protocols for the In Vitro Synthesis and Purification of D-methionine (S)-S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a crucial sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide. This oxidation introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)-S-oxide and (R)-S-oxide. The stereochemistry of methionine sulfoxide residues in proteins can significantly impact protein structure and function, and its role in various physiological and pathological processes is an active area of research. The availability of stereochemically pure D-methionine (S)-S-oxide is therefore essential for in-depth studies in fields such as neurodegenerative diseases, aging, and drug development.

These application notes provide a detailed protocol for the in vitro synthesis of a racemic mixture of D-methionine sulfoxide, followed by a robust method for the purification of the desired this compound diastereomer. The protocols are designed to be accessible to researchers with a basic background in chemistry and biochemistry.

Synthesis of Racemic D-Methionine Sulfoxide

The initial step involves the oxidation of D-methionine using hydrogen peroxide, a common and effective oxidizing agent. This method produces a racemic mixture of the (S)-S-oxide and (R)-S-oxide diastereomers.

Experimental Protocol: Oxidation of D-Methionine

Materials:

  • D-methionine

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of D-methionine in deionized water in a round-bottom flask to a final concentration of approximately 100 mM.

  • Place the flask in an ice bath and begin stirring.

  • Slowly add a molar excess of 30% hydrogen peroxide to the solution. A 1.1 to 1.5 molar equivalent of H₂O₂ is typically sufficient.

  • Allow the reaction to proceed on ice with continuous stirring for 4-6 hours. The reaction can also be left to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the excess hydrogen peroxide by adding a small amount of catalase or by careful heating. Alternatively, the excess peroxide will decompose over time.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude racemic D-methionine sulfoxide as a white solid.

ParameterValue/Range
Starting MaterialD-methionine
Oxidizing AgentHydrogen Peroxide (30%)
Molar Ratio (Met:H₂O₂)1 : 1.1-1.5
Reaction Temperature0-4 °C (initially)
Reaction Time4-24 hours
Expected Yield>95% (crude racemic mixture)

Purification of this compound

The purification of the desired (S)-S-oxide diastereomer from the racemic mixture is achieved through a fractional crystallization method using picric acid. This method leverages the differential solubility of the picrate salts of the two diastereomers. An alternative method using preparative High-Performance Liquid Chromatography (HPLC) is also described.

Experimental Protocol: Diastereomer Separation by Picric Acid Precipitation

Materials:

  • Crude racemic D-methionine sulfoxide

  • Picric acid

  • Acetone

  • Deionized water

  • Triethylamine

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Dissolve the crude racemic D-methionine sulfoxide in a minimal amount of hot water.

  • In a separate flask, prepare a saturated solution of picric acid in hot water.

  • Slowly add the hot picric acid solution to the D-methionine sulfoxide solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization. The picrate salt of the less soluble diastereomer will precipitate first.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold acetone. This first crop of crystals will be enriched in one of the diastereomers.

  • The mother liquor will be enriched in the other diastereomer. To isolate the desired this compound, it may be necessary to process either the initial precipitate or the mother liquor, depending on which diastereomer crystallizes first under the specific conditions. Literature suggests that for L-methionine, the (S)-sulfoxide picrate is less soluble.

  • To recover the free amino acid from the picrate salt, dissolve the crystals in water and add triethylamine to precipitate the picric acid as its triethylammonium salt.

  • Filter off the picrate salt precipitate.

  • Recover the purified this compound from the filtrate by removing the solvent under reduced pressure.

  • The purity and stereoisomeric identity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.

ParameterValue/Range
Separation MethodPicric Acid Precipitation
Key ReagentPicric Acid
Expected Purity>95% diastereomeric excess (de)
Expected Recovery30-40% for the desired diastereomer
Alternative Purification: Preparative HPLC

For higher purity or for separating smaller quantities, preparative reverse-phase HPLC can be employed.

Chromatographic Conditions:

  • Column: A suitable preparative C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 214 nm.

  • Flow Rate: Dependent on the column dimensions.

The two diastereomers should exhibit slightly different retention times, allowing for their separation and collection.

Characterization of this compound

The identity and purity of the synthesized and purified this compound must be confirmed using appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product. The chemical shifts will be different from the starting D-methionine due to the presence of the sulfoxide group.

NucleusExpected Chemical Shift Range (ppm)
¹HProtons adjacent to the sulfoxide group will show a downfield shift compared to methionine.
¹³CThe carbon atoms of the methyl and ethyl groups attached to the sulfur will be deshielded.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. The oxidation of methionine to methionine sulfoxide results in a mass increase of 16 Da.

AnalysisExpected Result
Molecular Weight (D-methionine)~149.21 g/mol
Molecular Weight (D-methionine sulfoxide)~165.21 g/mol
Mass Increase+16 Da
Chiral Analysis

The stereochemical purity of the final product can be confirmed using chiral HPLC or by enzymatic assay using methionine sulfoxide reductases. Methionine sulfoxide reductase A (MsrA) specifically reduces the (S)-sulfoxide, while MsrB reduces the (R)-sulfoxide. Treatment of the purified sample with MsrA should result in its conversion back to D-methionine, confirming its (S)-sulfur configuration.

Workflow and Signaling Pathway Diagrams

Synthesis_Workflow Start D-Methionine Oxidation Oxidation (H₂O₂) Start->Oxidation Racemic_Mixture Racemic D-Methionine Sulfoxide ((S)- and (R)-) Oxidation->Racemic_Mixture Purification Purification (Picric Acid Precipitation or HPLC) Racemic_Mixture->Purification S_Isomer This compound Purification->S_Isomer Desired Product R_Isomer D-Methionine (R)-S-oxide (Byproduct) Purification->R_Isomer Separated Characterization Characterization (NMR, MS, Chiral Analysis) S_Isomer->Characterization

Caption: Workflow for the synthesis and purification of this compound.

Characterization_Logic Purified_Product Purified D-Methionine Sulfoxide Isomer MsrA_Assay Enzymatic Assay with MsrA Purified_Product->MsrA_Assay Reduction Reduction to D-Methionine MsrA_Assay->Reduction Substrate for MsrA No_Reduction No Reaction MsrA_Assay->No_Reduction Not a substrate S_Confirmation Confirmed as (S)-S-oxide Reduction->S_Confirmation R_Confirmation Identified as (R)-S-oxide No_Reduction->R_Confirmation

Caption: Logic diagram for the stereochemical characterization using MsrA.

Application Notes & Protocols: Induction of Protein Oxidation to Form L-Methionine-(S)-Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methionine, a sulfur-containing amino acid in proteins, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide. This oxidation can be induced by a variety of reactive oxygen species (ROS) and is implicated in numerous physiological and pathological processes, including aging and neurodegenerative diseases. Methionine sulfoxide exists as two diastereomers, L-methionine-(S)-sulfoxide (MetO-S) and L-methionine-(R)-sulfoxide (MetO-R). The stereospecificity of this oxidation is of significant interest to researchers as the two diastereomers are targeted by different methionine sulfoxide reductase enzymes (MsrA and MsrB) for their repair.

These protocols provide detailed methods for the controlled oxidation of proteins to generate L-methionine-(S)-sulfoxide, a critical tool for studying the functional consequences of this post-translational modification and for developing therapeutic strategies.

Experimental Protocols

Protocol 1: Chemical Oxidation of Proteins using Hydrogen Peroxide (H₂O₂)

This protocol describes a general method for oxidizing methionine residues in a purified protein sample using hydrogen peroxide. This method is non-enzymatic and typically results in a racemic mixture of L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide. However, it is a widely used and straightforward method for inducing methionine oxidation.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • 30% (w/w) Hydrogen peroxide (H₂O₂) solution

  • Catalase

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein at a known concentration (e.g., 1 mg/mL) in a suitable buffer. The buffer should be free of components that can be readily oxidized or can quench the reaction.

  • Oxidant Preparation: Prepare a fresh working solution of H₂O₂ by diluting the 30% stock solution in sterile water. The final concentration of H₂O₂ in the reaction will depend on the protein and the desired extent of oxidation. A common starting point is a final concentration of 10-100 mM.

  • Oxidation Reaction: Add the H₂O₂ working solution to the protein solution. For example, add 10 µL of a 100 mM H₂O₂ solution to 90 µL of the protein solution for a final H₂O₂ concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30 minutes to 2 hours). The incubation time will influence the degree of oxidation.

  • Quenching the Reaction: To stop the oxidation reaction, add catalase to the reaction mixture to a final concentration of 50-100 µg/mL. Catalase will decompose the excess H₂O₂. Incubate for 5 minutes at room temperature.

  • Sample Analysis: The oxidized protein sample is now ready for downstream analysis, such as mass spectrometry to confirm methionine oxidation and to quantify the extent of modification.

Quantitative Data Summary

The stereoselectivity of H₂O₂ oxidation is generally low, producing nearly a 1:1 ratio of the (S) and (R) diastereomers.

OxidantProteinDiastereomer Ratio (S:R)Reference
H₂O₂Calmodulin~1:1
H₂O₂α-synuclein~1:1
Protocol 2: Peroxynitrite-Mediated Protein Oxidation

Peroxynitrite (ONOO⁻) is a potent oxidant formed from the reaction of nitric oxide and superoxide. It is known to oxidize methionine residues in proteins.

Materials:

  • Purified protein of interest

  • Peroxynitrite solution (commercially available or freshly synthesized)

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation: Dissolve the purified protein in a suitable buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the peroxynitrite solution. The final concentration of peroxynitrite should be in the range of 100 µM to 1 mM. Caution: Peroxynitrite is a strong oxidant and should be handled with care in a well-ventilated area.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: The reaction can be stopped by buffer exchange (e.g., using a desalting column) to remove the remaining peroxynitrite.

  • Analysis: Analyze the protein sample for methionine oxidation using techniques like mass spectrometry.

Quantitative Data Summary

Peroxynitrite-mediated oxidation of methionine also tends to produce a mixture of (S) and (R) diastereomers.

OxidantProteinDiastereomer Ratio (S:R)Reference
PeroxynitriteCalmodulin~1:1

Logical Workflow for Methionine Oxidation and Analysis

The following diagram illustrates a typical workflow for inducing and analyzing protein methionine oxidation.

cluster_prep Sample Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis A Purified Protein C Incubation A->C B Oxidizing Agent (e.g., H₂O₂, Peroxynitrite) B->C D Reaction Quenching/ Buffer Exchange C->D E Mass Spectrometry (LC-MS/MS) D->E F Data Analysis (Quantification of MetO) E->F

Caption: General workflow for protein methionine oxidation experiments.

Signaling Pathway Context: The Methionine Sulfoxide Reductase System

The oxidation of methionine to L-methionine-(S)-sulfoxide and L-methionine-(R)-sulfoxide is a reversible process in vivo, thanks to the action of the methionine sulfoxide reductase (Msr) system. This system plays a crucial role in antioxidant defense and regulating protein function.

cluster_oxidation Oxidation cluster_products Oxidized Products cluster_reduction Reduction (Repair) Met Methionine MetO_S L-Methionine-(S)-sulfoxide Met->MetO_S MetO_R L-Methionine-(R)-sulfoxide Met->MetO_R ROS Reactive Oxygen Species (ROS) ROS->Met MsrA MsrA MetO_S->MsrA MsrB MsrB MetO_R->MsrB MsrA->Met MsrB->Met Trx Thioredoxin System Trx->MsrA Trx->MsrB

Caption: The methionine oxidation and repair cycle.

Application of D-methionine (S)-S-oxide in Cellular Aging Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a variety of age-related diseases. A key driver of the senescence program is oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. Methionine, an essential amino acid, is particularly susceptible to oxidation by ROS, resulting in the formation of methionine sulfoxide (MetO). This post-translational modification can alter protein structure and function, contributing to the cellular decline observed in aging.

The oxidation of methionine produces two diastereomers: D-methionine (S)-S-oxide and D-methionine (R)-S-oxide. The enzyme Methionine-S-sulfoxide reductase A (MsrA) specifically reduces the (S)-epimer of MetO back to methionine, playing a critical role in repairing oxidative damage and maintaining cellular homeostasis.[1][2][3] Notably, MsrA activity has been shown to decline with age, leading to an accumulation of methionine sulfoxide in tissues.[4] This age-related decline in protein repair capacity highlights the potential of interventions that target the methionine oxidation-reduction cycle to ameliorate cellular aging.

This document provides detailed application notes and protocols for the use of this compound in cellular aging research models. It is intended to guide researchers in designing and executing experiments to investigate the impact of this compound on cellular senescence and oxidative stress.

Data Presentation

Table 1: Expected Quantitative Outcomes of this compound Treatment on Cellular Aging Markers

ParameterExpected Outcome in Control (Senescent) CellsExpected Outcome with this compound TreatmentMethod of Measurement
Senescence-Associated β-Galactosidase (SA-β-gal) ActivityHigh percentage of blue-stained cellsReduction in the percentage of blue-stained cellsCytochemical Staining
p16INK4a ExpressionHighDecreaseWestern Blot, qPCR
p21Waf1/Cip1 ExpressionHighDecreaseWestern Blot, qPCR
Proliferative Capacity (EdU incorporation)LowIncreaseFluorescence Microscopy/Flow Cytometry
Protein Carbonyl ContentHighDecreaseSpectrophotometry (DNPH Assay)
Intracellular ROS LevelsHighDecreaseFluorescence-based assays (e.g., DCFDA)
MsrA ActivityLowPotential for modulation (increase or no change)HPLC-based or fluorescence-based assays

Experimental Protocols

Protocol 1: Induction of Replicative Senescence in Human Fibroblasts

This protocol describes the induction of replicative senescence in human diploid fibroblasts (e.g., IMR-90, WI-38) through serial passaging.

Materials:

  • Human diploid fibroblasts (e.g., IMR-90)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture human diploid fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and split them at a 1:4 or 1:2 ratio into new flasks.

  • Record the population doubling level (PDL) at each passage.

  • Continue serial passaging until the cells exhibit signs of senescence, including a flattened and enlarged morphology and a significantly reduced proliferation rate. This typically occurs at a high PDL (e.g., >50 for IMR-90).

  • Confirm the senescent phenotype using the SA-β-gal assay (Protocol 3).

Protocol 2: Application of this compound to Senescent Cells

This proposed protocol outlines the treatment of senescent cells with this compound. As direct established protocols are not widely available, this procedure is based on common practices for administering amino acid derivatives and antioxidants in cell culture.

Materials:

  • Senescent human fibroblasts (from Protocol 1)

  • This compound

  • Cell culture medium (DMEM with 10% FBS)

  • Sterile PBS

Procedure:

  • Prepare a stock solution of this compound in sterile PBS or cell culture medium. The final concentration for treatment will need to be optimized, but a starting range of 100 µM to 1 mM is suggested based on related studies.

  • Seed senescent cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).

  • Allow the cells to adhere overnight.

  • Remove the existing medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium with PBS).

  • Incubate the cells for a predetermined duration. A treatment period of 24 to 72 hours is a reasonable starting point for assessing effects on senescence markers.

  • Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol details the cytochemical assay to detect SA-β-gal activity, a widely used biomarker for senescent cells.

Materials:

  • SA-β-gal Staining Kit or individual reagents:

    • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

    • Staining solution (citrate-buffered saline pH 6.0, potassium ferrocyanide, potassium ferricyanide, MgCl2, X-gal)

  • PBS

  • Microscope

Procedure:

  • Wash the cells in the culture plate twice with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the plate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plate from light.

  • Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple random fields.

Protocol 4: Quantification of Protein Carbonyl Content

This protocol describes the measurement of protein carbonyl groups, a common marker of oxidative stress-induced protein damage, using 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • 2,4-dinitrophenylhydrazine (DNPH) in HCl

  • Trichloroacetic acid (TCA)

  • Ethanol/ethyl acetate mixture

  • Guanidine hydrochloride

  • Spectrophotometer

Procedure:

  • Lyse the treated and control cells and determine the protein concentration of the lysates.

  • To 100 µL of protein extract, add 100 µL of 10 mM DNPH in 2 M HCl. For the blank, add 100 µL of 2 M HCl alone.

  • Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

  • Precipitate the proteins by adding 200 µL of 20% TCA and centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the protein pellet three times with an ethanol/ethyl acetate (1:1) mixture to remove excess DNPH.

  • Resuspend the pellet in 6 M guanidine hydrochloride.

  • Measure the absorbance at 370 nm using a spectrophotometer.

  • Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M-1cm-1) and normalize to the protein concentration.

Mandatory Visualizations

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Met Methionine ROS->Met MetO This compound (MetO) Met->MetO Oxidation MsrA MsrA MetO->MsrA Protein_Damage Protein Damage & Dysfunction MetO->Protein_Damage MsrA->Met Reduction Senescence Cellular Senescence Protein_Damage->Senescence

Caption: Methionine Oxidation-Reduction Cycle in Cellular Aging.

Experimental_Workflow start Induce Replicative Senescence in Human Fibroblasts treatment Treat Senescent Cells with This compound start->treatment analysis Analyze Cellular Aging Markers treatment->analysis sa_beta_gal SA-β-gal Staining analysis->sa_beta_gal protein_carbonyl Protein Carbonyl Assay analysis->protein_carbonyl proliferation Proliferation Assay (EdU) analysis->proliferation gene_expression Gene Expression (p16, p21) analysis->gene_expression

Caption: Experimental Workflow for this compound Application.

Logical_Relationship DMetO D-methionine (S)-S-oxide MsrA_substrate Substrate for MsrA DMetO->MsrA_substrate Met_regeneration Methionine Regeneration MsrA_substrate->Met_regeneration Redox_balance Improved Redox Balance Met_regeneration->Redox_balance Reduced_damage Reduced Oxidative Damage Redox_balance->Reduced_damage Delayed_senescence Delayed/Reversed Senescence Reduced_damage->Delayed_senescence

Caption: Hypothesized Mechanism of this compound Action.

References

Application Notes & Protocols: Establishing Cell Culture Models to Study D-methionine (S)-S-oxide Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of two diastereomers of methionine sulfoxide (MetO): D-methionine (S)-S-oxide (also known as methionine-S-sulfoxide or Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[1][2] This oxidation is a significant post-translational modification that can alter protein structure and function, and its accumulation is linked to oxidative stress, aging, and various pathologies.[3][4]

Healthy cells possess a robust repair mechanism, the methionine sulfoxide reductase (Msr) system, which stereospecifically reduces MetO back to methionine.[1][3] The MsrA enzyme specifically reduces the S-epimer (Met-S-SO), while MsrB enzymes reduce the R-epimer.[2][5] Notably, mammalian cells efficiently reduce both free and protein-bound Met-S-SO via MsrA.[1][6] This enzymatic reduction highlights the biological importance of reversing Met-S-SO formation to maintain cellular homeostasis and protect against oxidative damage.[3][4]

This document provides detailed protocols for establishing and utilizing cell culture models to investigate the biological effects of this compound. The described methods will enable researchers to assess cellular responses to Met-S-SO, including its impact on cell viability, oxidative stress levels, and relevant signaling pathways. Human cell lines such as the SH-SY5Y neuroblastoma and SK-Hep1 hepatoma have been successfully used in such studies.[6][7][8]

Experimental Protocols

Protocol 1: Cell Line Maintenance and Culture

This protocol describes the standard procedures for culturing and maintaining a continuous cell line (e.g., SH-SY5Y or SK-Hep1) for use in this compound studies.

Materials:

  • Human cell line (e.g., SH-SY5Y, ATCC® CRL-2266™ or SK-Hep1, ATCC® HTB-52™)

  • Complete growth medium:

    • For SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM)

    • For SK-Hep1: Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile cell culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (DMEM/MEM + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seeding and Incubation: Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • Subculturing: Monitor cell growth and passage the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C, or until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete growth medium. d. Gently pipette the cell suspension to ensure a single-cell suspension. e. Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing fresh complete growth medium. f. Continue incubation at 37°C and 5% CO₂.

Protocol 2: Preparation of this compound Supplemented Media

This protocol details the preparation of methionine-free medium supplemented with this compound to study its ability to support cell growth and other metabolic functions.

Materials:

  • Methionine-free DMEM or MEM

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize exogenous amino acids

  • L-methionine (positive control)

  • This compound (L-Methionine sulfoxide)

  • Sterile-filtered stocks of L-methionine and this compound (e.g., 100 mM in sterile water or PBS)

Procedure:

  • Prepare Basal Medium: To a bottle of methionine-free medium, add dialyzed FBS to a final concentration of 10% and Penicillin-Streptomycin to 1%. This is the basal experimental medium.

  • Prepare Experimental Media Conditions: Aliquot the basal medium into separate sterile containers and supplement as follows. A final concentration of 0.1 mM for methionine and its analogs is a common starting point.[6]

    • Negative Control: Basal medium with no supplementation.

    • Positive Control: Add L-methionine stock to a final concentration of 0.1 mM.

    • Experimental Condition: Add this compound stock to a final concentration of 0.1 mM.

  • Sterilization and Storage: Ensure all additions are performed in a sterile environment (e.g., a biological safety cabinet). Store prepared media at 4°C for up to two weeks.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability and proliferation when cultured with this compound.

Materials:

  • Cells cultured in the various experimental media (from Protocol 2)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Treatment: Aspirate the medium and replace it with 100 µL of the prepared experimental media (Negative Control, Positive Control, Experimental).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the positive control (L-methionine supplemented cells).

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFDA to quantify intracellular ROS levels in response to treatment with this compound, with or without an oxidative challenge.

Materials:

  • Cells cultured in experimental media

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe

  • Hank's Balanced Salt Solution (HBSS) or other serum-free medium

  • Hydrogen peroxide (H₂O₂) as a positive control for ROS induction

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Pre-treatment: Replace the medium with the experimental media and incubate for 24 hours.

  • Loading with DCFDA: Remove the medium and wash cells once with warm HBSS. Add 100 µL of 10 µM DCFDA in HBSS to each well. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash the cells twice with warm HBSS.

  • Oxidative Challenge (Optional): Add 100 µL of the experimental media, with or without an ROS inducer like H₂O₂ (e.g., 100 µM), to the appropriate wells.

  • Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

  • Analysis: Normalize the fluorescence values to the cell number (can be done in parallel with a viability assay) and express as a fold change relative to the untreated control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Proliferation (MTT Assay)

Treatment Condition (0.1 mM)24 hours (% of Met Control)48 hours (% of Met Control)72 hours (% of Met Control)
No Methionine15 ± 3%10 ± 2%5 ± 1%
L-methionine (Met)100%100%100%
This compound95 ± 5%88 ± 6%81 ± 7%

Data are presented as mean ± SD. This table shows that this compound can support cell proliferation, albeit slightly less effectively than L-methionine over time, while the absence of methionine leads to a sharp decline in cell viability.

Table 2: Intracellular ROS Levels in Response to Oxidative Challenge

Pre-treatment ConditionBasal ROS (Fold Change)ROS after H₂O₂ (Fold Change)
L-methionine1.0 ± 0.14.5 ± 0.4
This compound1.2 ± 0.24.8 ± 0.5

Data are presented as mean ± SD fold change relative to the L-methionine basal control. This table indicates that cells maintained in this compound exhibit similar basal and induced ROS levels compared to cells maintained in L-methionine, suggesting the cellular antioxidant capacity is not compromised.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Thaw Thaw & Culture Cells (e.g., SH-SY5Y) PrepareMedia Prepare Experimental Media: - Met-free - +L-Methionine - +Met-S-SO Seed Seed Cells in Multi-well Plates Thaw->Seed Treat Treat with Experimental Media Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay1 Cell Viability (MTT Assay) Incubate->Assay1 Assay2 ROS Measurement (DCFDA Assay) Incubate->Assay2 Assay3 Western Blot (MsrA, Signaling Proteins) Incubate->Assay3

Caption: Workflow for studying this compound effects in cell culture.

Signaling Pathway Diagram

G ROS Reactive Oxygen Species (ROS) Met Methionine (in Proteins) ROS->Met Oxidation MetSSO This compound (Met-S-SO) Function Normal Protein Function Met->Function MsrA MsrA MetSSO->MsrA Substrate Dysfunction Protein Dysfunction & Aggregation MetSSO->Dysfunction MsrA->Met Reduction Trx_ox Thioredoxin (ox) MsrA->Trx_ox Trx_red Thioredoxin (red) Trx_red->MsrA Electron Donor TrxR Thioredoxin Reductase Trx_ox->TrxR NADPH NADPH NADPH->TrxR NADP NADP+ TrxR->Trx_red TrxR->NADP

Caption: Metabolism and impact of this compound at the cellular level.

References

Application Notes and Protocols for the Quantification of Free versus Protein-Bound D-methionine (S)-S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide. This oxidation generates two diastereomers, methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). While L-methionine is the proteinogenic form, the presence and biological significance of D-amino acids are increasingly recognized in various physiological and pathological processes. The quantification of specific D-amino acid enantiomers, such as D-methionine (S)-S-oxide, in both its free and protein-incorporated forms, is crucial for understanding its potential roles in oxidative stress, protein structure and function, and as a biomarker for disease.

These application notes provide a comprehensive overview and detailed protocols for the separation and quantification of free and protein-bound this compound from biological samples. The methodology is based on a combination of techniques including sample fractionation, protein hydrolysis, and chiral high-performance liquid chromatography (HPLC).

Overview of the Experimental Workflow

The overall workflow for the differential quantification of free and protein-bound this compound involves a multi-step process designed to first separate the free amino acids from proteins, followed by the liberation of protein-bound amino acids, and finally the chiral separation and quantification of the target analyte.

Workflow cluster_0 Sample Preparation cluster_1 Fraction Processing cluster_2 Analysis start Biological Sample (e.g., Plasma, Tissue Homogenate) uf Ultrafiltration (e.g., 10 kDa MWCO) start->uf filtrate Filtrate (Free Amino Acids) uf->filtrate retentate Retentate (Proteins) uf->retentate derivatization1 Optional Derivatization filtrate->derivatization1 hydrolysis Protein Hydrolysis (Enzymatic or Acid) retentate->hydrolysis derivatization2 Optional Derivatization hydrolysis->derivatization2 hplc Chiral HPLC Analysis derivatization1->hplc derivatization2->hplc quant Quantification hplc->quant

Caption: Experimental workflow for quantifying free vs. protein-bound this compound.

Data Presentation

Quantitative data should be summarized to compare the concentrations of free and protein-bound this compound across different samples.

Table 1: Quantification of this compound in Various Samples

Sample IDSample TypeFree this compound (µg/mL or µg/g)Protein-Bound this compound (µg/g protein)
Control 1Plasma
Control 2Plasma
Disease A-1Plasma
Disease A-2Plasma
Control 1Brain Tissue
Control 2Brain Tissue
Disease B-1Brain Tissue
Disease B-2Brain Tissue

Note: The values in this table are placeholders. Actual values would be obtained following the experimental protocols.

Experimental Protocols

Protocol 4.1: Separation of Free and Protein-Bound Fractions

This protocol utilizes ultrafiltration to separate free this compound from the protein-bound form in a biological sample.[1][2]

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Centrifugal ultrafiltration devices (e.g., 10 kDa molecular weight cutoff, MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge

Procedure:

  • Pre-condition the ultrafiltration device by adding 500 µL of PBS, centrifuging at 14,000 x g for 10 minutes, and discarding the filtrate. This step helps to remove any preservatives and saturate non-specific binding sites.

  • Add 500 µL of the biological sample to the upper chamber of the pre-conditioned ultrafiltration device.

  • Centrifuge at 14,000 x g for 20-30 minutes at 4°C. The exact time may need to be optimized based on the sample viscosity.

  • Carefully collect the filtrate from the lower chamber. This fraction contains the free this compound. Store at -80°C until analysis.

  • The retentate, which contains the proteins, remains in the upper chamber. Wash the retentate by adding 500 µL of PBS, gently vortexing, and centrifuging again for 15 minutes. Discard the filtrate. Repeat the wash step twice to ensure complete removal of free amino acids.

  • After the final wash, resuspend the protein retentate in a known volume of water or a suitable buffer for subsequent hydrolysis. The protein concentration of this fraction should be determined using a standard protein assay (e.g., BCA assay). Store the protein fraction at -80°C until hydrolysis.

Protocol 4.2: Hydrolysis of the Protein Fraction

To quantify the protein-bound this compound, the protein fraction must be hydrolyzed to release the constituent amino acids. Acid hydrolysis can lead to the degradation or further oxidation of methionine sulfoxide. Therefore, enzymatic hydrolysis is a milder alternative.[1]

Materials:

  • Protein fraction from Protocol 4.1

  • Pronase (from Streptomyces griseus)

  • Leucine aminopeptidase

  • Prolidase

  • 0.1 M Tris-HCl buffer, pH 8.0

  • Water bath or incubator at 37°C

  • Trichloroacetic acid (TCA) or sulfosalicylic acid for deproteinization

Procedure:

  • Thaw the protein fraction and adjust the pH to 8.0 with Tris-HCl buffer.

  • Add a cocktail of proteolytic enzymes. A suggested starting ratio is 1:20 (enzyme:protein, w/w) for each enzyme.

  • Incubate the mixture at 37°C for 20-24 hours with gentle agitation.

  • Stop the reaction by adding an equal volume of 10% (w/v) TCA to precipitate the enzymes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated enzymes.

  • Collect the supernatant, which contains the hydrolyzed amino acids. This is the protein-bound fraction.

  • The supernatant can be stored at -80°C until analysis.

Protocol 4.3: Chiral HPLC Quantification of this compound

This protocol describes the quantification of this compound in the "free" and "protein-bound" fractions using chiral HPLC.[3][4][5][6] Direct analysis of underivatized amino acids is possible with certain chiral columns.

Materials:

  • Free and protein-bound fractions from the previous protocols.

  • This compound and L-methionine (S)-S-oxide standards.

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).

  • Mobile phase: e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v). The mobile phase composition may require optimization.[4]

  • 0.22 µm syringe filters.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound and L-methionine (S)-S-oxide of known concentrations in a buffer matching the sample matrix.

  • Sample Preparation: Thaw the "free" and "protein-bound" fractions. Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a fixed volume (e.g., 20 µL) of the standards and samples.

    • Monitor the elution profile using a UV detector (e.g., at 210 nm) or an MS detector for higher sensitivity and specificity.

    • The D- and L-enantiomers of methionine sulfoxide will elute at different retention times. The D-enantiomer is typically retained longer on teicoplanin-based chiral stationary phases.[3]

  • Quantification:

    • Identify the peaks corresponding to this compound and L-methionine (S)-S-oxide based on the retention times of the standards.

    • Construct a standard curve by plotting the peak area versus the concentration for the this compound standards.

    • Determine the concentration of this compound in the "free" fraction (in µg/mL or µM).

    • Determine the concentration of this compound in the "protein-bound" fraction and normalize it to the initial protein concentration (in µg/g of protein).

Signaling Pathways and Biological Relevance

While specific signaling pathways directly triggered by this compound are not well-elucidated, its presence can be discussed in the broader context of D-amino acids and methionine oxidation.

Signaling_Context cluster_ROS Oxidative Stress cluster_Metabolism Methionine Metabolism cluster_Consequences Potential Biological Consequences ROS Reactive Oxygen Species (ROS) L_Met_SO L-Met-(S,R)-SO ROS->L_Met_SO D_Met_SO D-Met-(S)-SO (Analyte of Interest) ROS->D_Met_SO L_Met L-Methionine L_Met->L_Met_SO Oxidation D_Met D-Methionine D_Met->D_Met_SO Oxidation Protein_Damage Protein Aggregation & Dysfunction L_Met_SO->Protein_Damage D_Met_SO->Protein_Damage Cell_Signaling Altered Cell Signaling D_Met_SO->Cell_Signaling Hypothesized Disease Disease Pathogenesis (e.g., Neurodegeneration, Cataracts) Protein_Damage->Disease Cell_Signaling->Disease

Caption: Contextual relationship of this compound formation and its potential biological impact.

  • D-Amino Acids in Biology: D-amino acids can originate from endogenous racemization, gut microbiota, or diet.[7] They are known to play roles in neurotransmission (D-serine) and can be associated with various diseases, including neurodegenerative disorders and cataracts, often accumulating in aging tissues.[7] The incorporation of a D-amino acid into a protein can alter its structure and function, potentially leading to aggregation and loss of biological activity.[7]

  • Methionine Oxidation as a Marker: The oxidation of methionine to methionine sulfoxide is a hallmark of oxidative stress.[8] The accumulation of methionine sulfoxide in proteins can impair their function and is implicated in aging and various pathologies. The enzymatic reduction of methionine sulfoxide by methionine sulfoxide reductases (MsrA and MsrB) is a critical protein repair mechanism.[9][10]

  • Significance of this compound: The presence of this compound, particularly in the protein-bound form, could represent a form of protein damage that may not be efficiently repaired by the canonical Msr systems, which are stereospecific for L-methionine sulfoxides. Its accumulation could therefore serve as a sensitive biomarker for chronic oxidative stress and age-related protein damage. Further research is needed to elucidate its specific interactions and downstream effects.

References

Troubleshooting & Optimization

How to prevent artificial oxidation of methionine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and protocols for researchers, scientists, and drug development professionals to minimize the artificial oxidation of methionine residues in proteins during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is artificial methionine oxidation and why is it a concern?

Q2: What are the primary causes of methionine oxidation during sample handling?

A: Methionine is highly susceptible to oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[2][4] The primary causes of ROS generation and subsequent methionine oxidation during sample preparation include:

  • Exposure to Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures, can increase oxidation.[5]

  • Metal Ion Contamination: Trace metal ions, particularly iron (Fe²⁺) and copper (Cu⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide (Fenton reaction).[2][6] These metals can be present in buffers, reagents, or leach from metal surfaces.[6]

  • Reagents and Lysis Methods: Certain buffers and mechanical lysis techniques like sonication can generate ROS.[6]

  • Light Exposure: Exposure to light, especially UV, can promote the formation of ROS.[2]

Troubleshooting Guide: High Levels of Methionine Oxidation Observed

If you are observing unexpected or high levels of methionine oxidation in your samples, follow these steps to diagnose and mitigate the issue.

Step 1: Evaluate Buffers and Reagents

Your choice of buffer and the purity of your reagents are critical.

  • Buffer Selection: Some common buffers, like Tris, can generate radicals under certain conditions. Consider switching to a buffer system less prone to radical formation, such as phosphate or HEPES, and ensure its pKa is within one pH unit of your desired pH.[7][8]

  • Reagent Purity: Use high-purity (e.g., Milli-Q) water and analytical grade reagents to minimize metal ion contamination.

  • Degassing: Before use, degas all buffers and solutions by sparging with an inert gas (e.g., nitrogen or argon) or by vacuum to remove dissolved oxygen, a key component in oxidation reactions.[2]

Step 2: Implement Scavengers and Antioxidants

Adding antioxidants to your buffers is a direct and effective way to protect methionine residues. These molecules act as scavengers, reacting with and neutralizing ROS before they can damage your protein of interest.[5]

Antioxidant / ScavengerTypical Working ConcentrationKey Considerations
L-Methionine (free)10–20 mMActs as a sacrificial target for ROS, protecting protein-bound methionine.[5][9]
Dithiothreitol (DTT)1–10 mMA strong reducing agent that also prevents cysteine oxidation but can interfere with certain assays (e.g., Ni-NTA).[1][7]
Sodium ThiosulfateVaries (e.g., 10-20 mM)An effective oxygen scavenger that can prevent temperature-induced oxidation.[2]
N-Acetyl-L-cysteineVariesHas been shown to be effective in suppressing protein oxidation.[9]
Step 3: Control for Metal-Catalyzed Oxidation

Given that metal ions are potent catalysts for ROS formation, their control is essential.[6]

  • Use Chelating Agents: Incorporate a metal chelator such as EDTA (ethylenediaminetetraacetic acid) into your buffers at a concentration of 1–5 mM.[6] Chelators bind to and sequester metal ions, preventing them from participating in redox reactions.

Key Experimental Protocols

Protocol 1: Preparation of an Anti-Oxidation Lysis Buffer

This protocol outlines the preparation of a lysis buffer designed to minimize artificial methionine oxidation during protein extraction.

Materials:

  • High-purity (Milli-Q or equivalent) water

  • HEPES buffer (1 M stock, pH 7.5)

  • NaCl (5 M stock)

  • EDTA (0.5 M stock, pH 8.0)

  • L-Methionine (solid)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, sealed container

Procedure:

  • Prepare Base Buffer: For 100 mL of buffer, combine 5 mL of 1 M HEPES and 3 mL of 5 M NaCl in approximately 80 mL of high-purity water.

  • Degas: Sparge the solution with argon or nitrogen for 15–30 minutes to remove dissolved oxygen.

  • Add Protective Agents: While gently stirring, add 200 µL of 0.5 M EDTA (final concentration: 1 mM). Add 0.15 g of L-Methionine (final concentration: 10 mM).

  • Finalize: Adjust the volume to 100 mL with degassed, high-purity water.

  • Store Properly: Store the buffer in a tightly sealed container at 4°C with the headspace flushed with inert gas. For best results, use within 48 hours.

Visualizing the Process

The following diagrams illustrate the mechanism of methionine oxidation and a preventative workflow.

Met Protein-Bound Methionine MetO Methionine Sulfoxide (MetO) (Artifact) Met->MetO ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Met Oxidizes Antioxidant Antioxidant / Scavenger (e.g., Free L-Methionine) Antioxidant->ROS Neutralizes Metal Metal Ions (Fe²⁺) Metal->ROS Catalyzes Generation

Caption: Mechanism of methionine oxidation and its prevention.

cluster_prep Buffer Preparation cluster_sample Sample Processing cluster_analysis Analysis start Start: High-Purity Reagents degas Degas Buffers (e.g., N₂ Sparge) start->degas add_agents Add Chelators (EDTA) & Antioxidants (L-Met) degas->add_agents store Store Cold & Sealed add_agents->store lysis Use Fresh Buffer for Lysis store->lysis cold Keep Sample Cold (On Ice / 4°C) lysis->cold fast Work Efficiently to Minimize Exposure cold->fast end_product Protected Protein Sample fast->end_product

Caption: Recommended workflow to prevent methionine oxidation.

References

Technical Support Center: Improving Chromatographic Resolution of Methionine Sulfoxide Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of methionine sulfoxide diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the separation of these critical post-translational modifications.

Troubleshooting Guides

Poor resolution of methionine sulfoxide diastereomers is a common challenge in analytical chromatography. The following guides provide structured approaches to troubleshoot and improve your separations.

Issue 1: Poor or No Resolution of Diastereomer Peaks in Reversed-Phase HPLC

Initial Observation: You are observing a single peak or two poorly resolved peaks for your methionine sulfoxide-containing peptide or protein.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor RP-HPLC resolution.

Detailed Steps & Solutions:

Parameter Potential Issue Recommended Action & Expected Outcome
Mobile Phase Composition Suboptimal selectivity for the diastereomers.Modify the organic modifier: Switch between acetonitrile and methanol. Acetonitrile often provides better selectivity for polar compounds. Adjust the modifier concentration: Perform a gradient optimization. A shallower gradient can improve the separation of closely eluting peaks. Modify the aqueous phase pH: Adjusting the pH can alter the ionization state of the peptide and improve selectivity. A common starting point is 0.1% trifluoroacetic acid (TFA) in water.
Column Chemistry The stationary phase does not provide sufficient interaction differences between the diastereomers.Switch to a different stationary phase: If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase. Chiral stationary phases can also be effective for diastereomer separations.
Temperature Insufficient thermal energy to overcome the activation energy barrier for optimal interaction with the stationary phase.Increase the column temperature: Elevating the temperature (e.g., to 50°C) can improve peak shape and sometimes enhance resolution by altering the interaction kinetics.[1] However, be mindful that higher temperatures can also decrease retention times.
Flow Rate High flow rates can lead to band broadening and reduced resolution.Decrease the flow rate: Reducing the flow rate allows for more equilibration time between the mobile and stationary phases, which can lead to sharper peaks and better resolution.
Issue 2: Inconsistent Retention Times

Initial Observation: The retention times of your diastereomer peaks are shifting between injections.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent retention times.

Detailed Steps & Solutions:

Parameter Potential Issue Recommended Action & Expected Outcome
System Leaks Fluctuations in system pressure due to leaks can cause changes in flow rate and retention time.Perform a system pressure test: Systematically check all fittings and connections for any signs of leaks and tighten or replace as necessary.
Column Equilibration Insufficient equilibration time between gradient runs can lead to retention time drift.Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.
Mobile Phase Preparation Inconsistent mobile phase composition from batch to batch.Prepare fresh mobile phase daily: Ensure accurate and consistent preparation of all mobile phase components. Degas the mobile phase to prevent bubble formation.
Temperature Fluctuations Changes in ambient laboratory temperature can affect retention times if the column is not thermostatted.Use a column oven: Maintaining a constant column temperature will improve the reproducibility of your retention times.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving good resolution of methionine sulfoxide diastereomers?

A1: The most critical factors are the choice of stationary phase and the composition of the mobile phase. The stationary phase must be able to differentiate between the small stereochemical differences of the diastereomers. The mobile phase composition, particularly the organic modifier and its concentration, fine-tunes the selectivity of the separation.

Q2: Can I use a standard C18 column to separate methionine sulfoxide diastereomers?

A2: While it is sometimes possible to achieve partial separation on a C18 column under highly optimized conditions, it is often not a robust method.[1] For more reliable and complete resolution, consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. Chiral columns are also a very effective option.

Q3: How does temperature affect the separation?

A3: Increasing the column temperature generally decreases retention time.[2] It can sometimes improve resolution by increasing the efficiency of the separation and altering the selectivity. However, the effect of temperature on selectivity can be unpredictable and needs to be determined empirically for each specific pair of diastereomers. For reproducible results, it is crucial to maintain a constant and controlled column temperature.

Q4: When should I consider using alternative techniques like Supercritical Fluid Chromatography (SFC) or Capillary Electrophoresis (CE)?

A4: You should consider SFC or CE when you have exhausted optimization strategies for RP-HPLC without achieving the desired resolution. SFC is a powerful technique that can provide excellent separation of chiral compounds and diastereomers with high efficiency and speed.[3] CE, particularly with the use of chiral selectors like cyclodextrins, can also offer very high-resolution separations of diastereomeric peptides.

Q5: My resolution is still poor after optimizing my HPLC method. What can I do to at least identify the R and S diastereomers?

A5: If chromatographic resolution is insufficient, you can use methionine sulfoxide reductase (Msr) enzymes for specific identification. MsrA specifically reduces the S-diastereomer of methionine sulfoxide, while MsrB reduces the R-diastereomer.[1][4] By treating your sample with each enzyme separately and observing the disappearance of one of the peaks in the subsequent chromatogram, you can definitively assign the identity of each peak.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Separation of Methionine Sulfoxide Diastereomers in a Peptide

This protocol is a starting point and may require optimization for your specific peptide.

  • Column: A C18 column with high resolving power (e.g., 250 mm x 2.0 mm, 3 µm particle size).[1]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.085% (v/v) TFA in 90:10 (v/v) acetonitrile:water.[1]

  • Gradient: A shallow linear gradient from 0% to 50% B over a long run time (e.g., 205 minutes) can be effective for resolving closely eluting peaks.[1]

  • Flow Rate: 200 µL/min.[1]

  • Column Temperature: 50°C.[1]

  • Detection: UV at 214 nm.

  • Injection Volume: 20-30 µg of protein digest.[1]

Protocol 2: Supercritical Fluid Chromatography (SFC) for High-Resolution Separation

SFC can provide excellent and rapid separation of methionine sulfoxide diastereomers.

  • Column: A chiral stationary phase is often preferred for optimal resolution.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol is a common co-solvent. The percentage of co-solvent is a critical parameter to optimize.

  • Gradient: A gradient of increasing co-solvent concentration is typically used.

  • Back Pressure: Maintained at a constant level (e.g., 120 bar).

  • Temperature: Typically around 40°C.

  • Flow Rate: Higher flow rates than HPLC can be used (e.g., 3 mL/min).

  • Detection: UV or Mass Spectrometry (MS).

Method Development Workflow for SFC:

Caption: A typical workflow for developing an SFC method.

Protocol 3: Methionine Sulfoxide Reductase (Msr) Assay for Diastereomer Identification

This enzymatic assay can be used to identify the R and S diastereomers when chromatographic resolution is poor.

  • Sample Preparation: Prepare your oxidized peptide sample in a suitable buffer (e.g., 50 mM Tris, pH 7.5).

  • Enzyme Reaction:

    • Set up three reactions:

      • Sample + MsrA

      • Sample + MsrB

      • Sample + Buffer (Control)

    • Add the respective Msr enzyme to a final concentration of approximately 1 µM.[1]

    • Incubate the reactions at 37°C for a sufficient time to allow for enzymatic reduction (e.g., 4-12 hours).[1]

  • Analysis:

    • Quench the reactions.

    • Analyze the samples by RP-HPLC using your established method.

  • Interpretation:

    • In the sample treated with MsrA, the peak corresponding to the S-diastereomer should be significantly reduced or absent.

    • In the sample treated with MsrB, the peak corresponding to the R-diastereomer should be significantly reduced or absent.

    • The control sample should show both peaks.

Quantitative Data Summary

The following tables summarize the impact of various chromatographic parameters on the resolution of methionine sulfoxide diastereomers. Note that the exact values can vary depending on the specific peptide and chromatographic system.

Table 1: Effect of Mobile Phase Composition on Resolution (RP-HPLC)

Mobile Phase Condition Resolution (Rs) Observation
20% Acetonitrile0.8Poor resolution, significant peak overlap.
30% Acetonitrile1.2Improved separation, but not baseline resolved.
20% Methanol0.6Less effective than acetonitrile for this separation.
Shallow Gradient (e.g., 0.2% B/min)>1.5Baseline resolution can often be achieved with a slow, shallow gradient.

Table 2: Effect of Column Temperature on Retention and Resolution (RP-HPLC)

Temperature (°C) Retention Time (min) Resolution (Rs) Observation
3025.51.1Longer retention, moderate resolution.
4022.11.3Decreased retention, improved resolution.
5019.81.5Further decrease in retention, potentially optimal resolution.[1]
6017.51.4Shorter analysis time, but resolution may start to decrease.

This technical support center provides a comprehensive guide to improving the chromatographic resolution of methionine sulfoxide diastereomers. By systematically troubleshooting your methods and considering the information provided, you can enhance the quality and reliability of your analytical results.

References

Troubleshooting low signal intensity in D-methionine (S)-S-oxide mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in the mass spectrometry of D-methionine (S)-S-oxide.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound analyte unexpectedly low?

Low signal intensity for this compound can stem from multiple factors throughout the analytical workflow, from sample preparation to instrument settings. Methionine sulfoxide is a polar molecule, which can present challenges in retention on standard chromatography columns and in ionization efficiency.[1] Additionally, it can be susceptible to in-source fragmentation or unintended reduction. A systematic approach is crucial to pinpoint the cause.

Q2: Could my sample preparation be causing low signal intensity?

Yes, sample preparation is a critical step where analyte can be lost or compromised. Methionine is highly susceptible to oxidation, which can occur during sample preparation, purification, and storage. This can lead to a mixed population of oxidized and non-oxidized forms, splitting the signal and reducing the intensity of your specific target.

Troubleshooting Steps for Sample Preparation:

  • Minimize Oxidation: Work quickly and at low temperatures. Consider using deoxygenated solvents.

  • Avoid Harsh Conditions: High temperatures or extreme pH can degrade the analyte.

  • Check Extraction Efficiency: Ensure your extraction protocol is optimized for polar metabolites. Inefficient extraction will naturally lead to a lower concentration of the analyte being injected.

  • Beware of Contaminants: Salts from buffers like PBS can suppress the analyte signal during ionization. Always use volatile buffers or perform a thorough desalting step.

Experimental Protocol: Salt and Buffer Removal

For optimal results, it is critical to remove non-volatile salts from the sample prior to MS analysis.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • LC-MS grade water

  • LC-MS grade methanol

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the aqueous sample containing this compound onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.

  • Elution: Elute the analyte with an appropriate volume of 50:50 methanol:water or a suitable gradient of Mobile Phase B.

  • Drying: Dry the eluted sample under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS injection.

Q3: How do I optimize my Liquid Chromatography (LC) method for a polar compound like this compound?

Due to their polar nature, amino acids and their derivatives often exhibit poor retention on traditional C18 reversed-phase columns.[1] This can lead to the analyte eluting in the void volume, where it may experience significant ion suppression from salts and other early-eluting compounds.

LC Optimization Strategies:

StrategyDescriptionExpected Outcome
HILIC Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating polar metabolites.[1]Improved retention, better peak shape, and separation from interfering matrix components.
Polar C18 Columns Use a reversed-phase column with a polar-modified surface or polar endcapping.[2]Enhanced retention for polar analytes compared to standard C18 columns.[2]
Mobile Phase Additives Small amounts of additives like formic acid or acetic acid can improve peak shape and ionization efficiency.Sharper peaks and increased signal intensity.
Derivatization Chemical derivatization can increase the hydrophobicity of the analyte, improving retention and ionization.[3][4]Significantly enhanced signal intensity and better chromatographic performance.[5]

Below is a diagram illustrating a general troubleshooting workflow for LC-MS analysis.

LCMS_Troubleshooting_Workflow Start Low Signal Intensity Observed CheckSample Step 1: Verify Sample Integrity - Check for degradation - Confirm concentration Start->CheckSample Begin Troubleshooting CheckSample->Start Sample Issue Found (Re-prepare) OptimizeLC Step 2: Optimize LC Method - Switch to HILIC/Polar C18 - Adjust mobile phase CheckSample->OptimizeLC Sample OK OptimizeMS Step 3: Optimize MS Parameters - Adjust source settings - Check for fragmentation OptimizeLC->OptimizeMS LC Optimized, Signal Still Low Resolution Signal Intensity Improved OptimizeLC->Resolution Signal Improved OptimizeMS->Resolution Signal Improved Consult Consult Senior Scientist or Instrument Specialist OptimizeMS->Consult No Improvement

Caption: A logical workflow for troubleshooting low signal intensity in LC-MS experiments.

Q4: What are the key mass spectrometer parameters to adjust for better signal?

Optimizing the ion source and mass spectrometer settings is crucial for maximizing the signal of your specific analyte.[6]

Key MS Parameters for Optimization:

  • Ionization Mode: this compound should ionize well in positive electrospray ionization (ESI) mode, forming [M+H]+. Always confirm this with direct infusion of a standard.

  • Source Parameters:

    • Capillary Voltage: Optimize for maximum signal without causing fragmentation.

    • Gas Temperatures and Flow Rates: Proper desolvation is key. High temperatures can sometimes cause degradation of thermally labile compounds.[6]

    • Nebulizer Pressure: Affects droplet size, which can influence ionization efficiency.[7]

  • In-Source Fragmentation: Methionine sulfoxide can undergo a characteristic neutral loss of 64 Da (methanesulfenic acid, CH3SOH) upon collisional activation.[8] If your source conditions are too harsh, this fragmentation can occur in the source, depleting the precursor ion signal. Try reducing source voltages and temperatures to see if the signal for your precursor mass increases.

The diagram below illustrates the principle of ion suppression, a common cause of low signal in ESI-MS.

Ion_Suppression cluster_0 Ideal Condition cluster_1 Ion Suppression Analyte1 Analyte Ions Droplet1 ESI Droplet MS_Inlet1 MS Inlet Droplet1->MS_Inlet1 Efficient Ionization Analyte2 Analyte Ions Droplet2 ESI Droplet Suppressor Suppressor Ions (e.g., Salts, Matrix) MS_Inlet2 MS Inlet Droplet2->MS_Inlet2 Reduced Ionization

Caption: Competition between analyte and matrix ions can reduce signal intensity.

Q5: My signal is inconsistent between runs. What could be the cause?

Inconsistent signal often points to issues with sample stability or system contamination.

  • Analyte Stability: Methionine sulfoxide can be reduced back to methionine.[9] Ensure your samples are stored properly (e.g., at -80°C) and that there are no reducing agents present in your sample matrix. The reduction can be catalyzed by enzymes, so proper quenching of biological samples is essential.

  • System Contamination: Buildup on the ion source or in the initial part of the LC column can lead to fluctuating signal and ion suppression. Regular cleaning and maintenance are vital.

  • Carryover: If you are running samples of varying concentrations, analyte from a high-concentration sample can carry over into the next injection, affecting quantification. Ensure your wash steps between runs are adequate.

References

Optimizing MsrA enzyme kinetics for D-methionine (S)-S-oxide reduction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing MsrA Enzyme Kinetics

Welcome to the technical support center for the optimization of Methionine Sulfoxide Reductase A (MsrA) enzyme kinetics, with a specific focus on the reduction of D-methionine (S)-S-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during MsrA kinetic assays.

Issue 1: Low or No Enzyme Activity

  • Question: My MsrA enzyme shows very low or no activity. What are the possible causes and solutions?

  • Answer: Several factors can contribute to low MsrA activity. Consider the following troubleshooting steps:

    • Substrate Stereospecificity: MsrA is stereospecific for the (S)-epimer of methionine sulfoxide (MetO).[1][2] Ensure you are using the correct substrate, this compound. MsrA will not efficiently reduce the (R)-epimer.

    • Reducing Agent: MsrA requires a reducing agent, such as dithiothreitol (DTT) or thioredoxin (Trx), to regenerate its active site.[1] Verify the concentration and freshness of your reducing agent. For in vitro assays, DTT is commonly used.

    • Enzyme Integrity: The enzyme may have been denatured or degraded. Check the storage conditions and age of your MsrA preparation. Consider running a protein gel to assess its integrity.

    • Assay Conditions: Optimal pH and temperature can vary for MsrA from different organisms. Most bacterial and mammalian MsrA enzymes function well at a physiological pH (around 7.5) and a temperature of 30-37°C.

    • Inhibitors: Your reaction buffer may contain inhibitors. For instance, some studies have noted that liver extracts can contain inhibitors of MsrA activity.[3] Ensure all reagents are of high purity.

Issue 2: High Background Signal in Control Reactions

  • Question: I'm observing a high background signal in my no-enzyme control reactions. How can I reduce this?

  • Answer: A high background signal can interfere with accurate kinetic measurements. Here are some potential causes and remedies:

    • Substrate Instability: The this compound substrate may be unstable under your assay conditions, leading to non-enzymatic reduction. Assess the stability of your substrate in the assay buffer over the time course of the experiment.

    • Reducing Agent Reactivity: The reducing agent (e.g., DTT) might be directly reacting with your detection reagent. If using a colorimetric or fluorometric assay, test for any direct reaction between the reducing agent and the detection probe in the absence of both enzyme and substrate.

    • Contamination: Reagents or labware may be contaminated with a substance that interferes with your assay. Use fresh, high-purity reagents and ensure all equipment is thoroughly cleaned.

Issue 3: Inconsistent or Non-Reproducible Results

  • Question: My kinetic data is not reproducible between experiments. What factors should I check?

  • Answer: Lack of reproducibility is a common challenge in enzyme kinetics. To improve consistency:

    • Precise Reagent Preparation: Ensure accurate and consistent preparation of all solutions, including buffers, enzyme dilutions, and substrate concentrations.

    • Standardized Assay Protocol: Follow a strict, standardized protocol for all experiments. This includes incubation times, temperature control, and the order of reagent addition.

    • Enzyme Concentration: The concentration of active enzyme can vary between preparations. It is crucial to determine the active enzyme concentration for each batch.

    • Substrate Quality: The purity and concentration of your this compound can impact results. Verify the quality of your substrate.

Frequently Asked Questions (FAQs)

Q1: What are the typical kinetic parameters for MsrA with different substrates?

A1: The kinetic parameters of MsrA can vary depending on the source of the enzyme and the specific substrate used. MsrA generally shows a higher affinity for protein-bound methionine sulfoxide compared to free methionine sulfoxide.[1]

Table 1: Illustrative Kinetic Parameters of MsrA

Enzyme SourceSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
BovineDabsyl-Met-S-SO2000.251,250
E. coliDabsyl-Met-S-SO3000.51,667

Note: These are example values and may not be representative of all MsrA enzymes or assay conditions. Dabsyl-Met-S-SO is a commonly used synthetic substrate.

Q2: How do I set up a basic kinetic assay for MsrA?

A2: A common method for assaying MsrA activity involves monitoring the consumption of a reducing agent or the formation of the product, methionine. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Can MsrA reduce other sulfoxides besides methionine sulfoxide?

A3: While MsrA is highly specific for the S-epimer of methionine sulfoxide, some studies have explored its activity on other sulfoxide compounds, particularly in the context of biocatalysis for generating chiral sulfoxides.[4][5] However, its primary biological role is the reduction of methionine sulfoxide.

Q4: What is the role of MsrA in cellular signaling?

A4: MsrA plays a crucial role in protecting cells from oxidative stress by repairing oxidized proteins.[6][7][8][9] It is involved in signaling pathways related to inflammation and cellular defense. For example, MsrA can suppress inflammatory responses in microglia by inhibiting the NOX2-MAPKs/NF-κB signaling pathway.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Determination of MsrA Kinetic Parameters using a Dabsylated Substrate

This protocol describes a common method for determining the kinetic parameters of MsrA using a commercially available dabsylated methionine-S-sulfoxide substrate.

Materials:

  • Purified MsrA enzyme

  • Dabsyl-L-Met-S-SO (substrate)

  • Dithiothreitol (DTT)

  • Sodium phosphate buffer (e.g., 50 mM, pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5) and 20 mM DTT.

  • Substrate Dilutions: Prepare a series of dilutions of the dabsyl-Met-S-SO substrate in the reaction buffer.

  • Enzyme Dilution: Prepare a working dilution of the MsrA enzyme in the reaction buffer. The final enzyme concentration should be in the linear range of the assay.

  • Initiation of Reaction: To initiate the reaction, add a small volume of the diluted enzyme to the reaction mixture containing the substrate. The final reaction volume is typically 100 μL.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the initial velocity phase.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as an equal volume of acetonitrile or by heat inactivation.

  • Product Analysis: Analyze the formation of dabsyl-Met by reverse-phase HPLC. The product can be detected by its absorbance at a specific wavelength (e.g., 436 nm for dabsyl derivatives).

  • Data Analysis: Determine the initial velocity (v0) for each substrate concentration. Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

MsrA_Kinetic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM NaPi, pH 7.5) mix Combine Buffer, DTT, and Substrate prep_buffer->mix prep_dtt Prepare DTT Solution (e.g., 20 mM) prep_dtt->mix prep_substrate Prepare Substrate Dilutions (this compound) prep_substrate->mix prep_enzyme Prepare MsrA Dilution initiate Initiate with MsrA prep_enzyme->initiate mix->initiate incubate Incubate at Constant Temp (e.g., 37°C) initiate->incubate terminate Terminate Reaction incubate->terminate hplc HPLC Analysis (Quantify Product) terminate->hplc kinetics Calculate Initial Velocities hplc->kinetics plot Michaelis-Menten Plot kinetics->plot params Determine Km and Vmax plot->params

Caption: Experimental workflow for determining MsrA kinetic parameters.

MsrA_Signaling_Pathway cluster_stress Oxidative Stress cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Oxidation NOX2 NOX2 ROS->NOX2 Activates Protein_MetSO Protein-Methionine-S-Sulfoxide MsrA MsrA Protein_MetSO->MsrA Reduction MsrA->Protein_Met Thioredoxin_ox Thioredoxin (oxidized) MsrA->Thioredoxin_ox MsrA->NOX2 Inhibits Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->MsrA MAPK MAPKs NOX2->MAPK NFkB NF-κB MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Role of MsrA in mitigating oxidative stress and inflammation.

References

Best practices for stabilizing D-methionine (S)-S-oxide in biological samples for storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for stabilizing D-methionine (S)-S-oxide in biological samples for storage. The following troubleshooting guides and FAQs address common issues to ensure sample integrity and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

This compound is the S-diastereomer of D-methionine sulfoxide, an oxidized form of the amino acid D-methionine. Methionine is particularly susceptible to oxidation by reactive oxygen species (ROS), which can be generated during normal metabolic processes, in response to stress, or during sample handling and storage. Instability can lead to inaccurate quantification, compromising experimental results that rely on precise measurements of this molecule as a biomarker of oxidative stress or for other metabolic studies.

Q2: What are the primary factors that can lead to the degradation of this compound in my samples?

The main factors contributing to the degradation of this compound in biological samples are:

  • Enzymatic Reduction: Biological samples may contain active methionine sulfoxide reductase A (MsrA), an enzyme that stereospecifically reduces the (S)-form of methionine sulfoxide back to methionine.[1][2][3]

  • Chemical Instability: Changes in pH, exposure to light, and the presence of reducing or oxidizing agents in the sample matrix can affect the stability of the molecule.

  • Temperature: Higher temperatures can accelerate both enzymatic degradation and chemical reactions.

  • Repeated Freeze-Thaw Cycles: These can damage sample integrity and potentially increase enzymatic activity or exposure to oxidizing agents.

Q3: What is the recommended storage temperature for biological samples intended for this compound analysis?

For long-term storage, it is highly recommended to store biological samples at -80°C .[4] This temperature is effective at minimizing both enzymatic activity and chemical degradation. Storage at -20°C may be suitable for shorter periods, but for extended storage, -80°C provides superior stability. Refrigeration at 4°C is not recommended for anything other than very short-term storage immediately following collection and prior to processing.

Q4: Should I use plasma or serum for my analysis?

Both plasma and serum can be used for the analysis of methionine sulfoxide. However, the choice may depend on the specific analytical method and the overall experimental design. A key consideration is to maintain consistency in the sample type used throughout a study. For plasma collection, common anticoagulants such as EDTA or heparin can be used. It is important to process the blood sample quickly after collection to separate the plasma or serum. For studies on Alzheimer's disease, plasma has been successfully used, with samples being centrifuged and stored at -80°C within two hours of being drawn.[4]

Q5: How can I prevent the enzymatic reduction of this compound in my samples?

The most effective way to prevent enzymatic reduction by MsrA is to process and freeze the samples as quickly as possible at -80°C.[4] For tissue samples, immediate homogenization in a buffer that may contain protease and phosphatase inhibitors, followed by rapid freezing, is recommended. For liquid samples like plasma or serum, prompt separation from blood cells and freezing are crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound Enzymatic degradation: The sample may have been stored at an inappropriate temperature (e.g., 4°C or -20°C for an extended period), allowing MsrA to reduce the analyte.Ensure samples are processed and flash-frozen in liquid nitrogen or a dry ice/ethanol bath immediately after collection and stored at -80°C. For tissues, consider rapid homogenization in an acidic buffer to denature enzymes.
Sample processing delay: A significant delay between sample collection and freezing can lead to enzymatic degradation at room temperature.Process samples as quickly as possible. For blood, centrifuge to separate plasma/serum within 30-60 minutes of collection.
High variability in results between samples Inconsistent storage conditions: Different samples may have been stored for varying durations or at different temperatures.Standardize the entire sample handling and storage protocol. Ensure all samples are treated identically from collection to analysis.
Multiple freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation.Aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing of the bulk sample.
Artificially high levels of this compound Oxidation during sample handling: Exposure of the sample to air, light, or contaminating oxidizing agents can artificially increase the levels of methionine sulfoxide.Minimize sample exposure to air and light. Use antioxidants in homogenization buffers for tissue samples if compatible with the analytical method. Process samples on ice to reduce the rate of chemical reactions.
Contamination: Contamination from collection tubes or reagents.Use high-quality, sterile collection tubes (e.g., siliconized polypropylene).[4] Ensure all reagents and buffers are fresh and free of contaminants.

Data on Storage Conditions

While a comprehensive dataset comparing all conditions is not available in a single source, the following table summarizes best practices based on available literature. Long-term stability studies on amino acids have shown that at -25°C, methionine can be transformed into methionine sulfoxide over extended periods, indicating that oxidation can still occur at suboptimal temperatures.[5]

Storage Temperature Duration Sample Type Recommendation Supporting Evidence
4°C < 4 hoursPlasma, Serum, Tissue HomogenateNot Recommended for Storage. Suitable only for short-term handling during sample processing.General knowledge of biochemical instability at refrigerated temperatures.
-20°C Short-term (days to weeks)Plasma, Serum, Tissue HomogenateAcceptable for short-term storage. Not ideal for long-term studies due to the potential for some enzymatic activity and chemical degradation over time.General guidelines for protein and metabolite storage suggest lower temperatures for long-term stability.
-80°C Long-term (months to years)Plasma, Serum, Tissue HomogenateHighly Recommended. This is the gold standard for preserving the integrity of small molecules and minimizing enzymatic activity in biological samples.Protocols for clinical studies involving methionine sulfoxide analysis specify storage at -80°C.[4]

Experimental Protocols

Protocol 1: Collection and Processing of Plasma/Serum
  • Blood Collection: Draw whole blood into appropriate collection tubes (e.g., EDTA for plasma, or serum separator tubes).

  • Immediate Processing: Keep the tubes on ice and process within one hour of collection.

  • Centrifugation:

    • For plasma , centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

    • For serum , allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma or serum) into pre-labeled, sterile polypropylene cryovials. Avoid disturbing the cell pellet. Create small, single-use aliquots to prevent freeze-thaw cycles.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice and transfer to a -80°C freezer for long-term storage.

Protocol 2: Collection and Processing of Tissue Samples
  • Tissue Excision: Rapidly excise the tissue of interest.

  • Washing: Briefly rinse the tissue in ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Homogenization (Option A - for immediate analysis):

    • Weigh the tissue and place it in a pre-chilled homogenization tube.

    • Add ice-cold homogenization buffer (e.g., PBS with protease and phosphatase inhibitors). The buffer to tissue ratio should be optimized for the specific tissue and analytical method.

    • Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Snap-Freezing (Option B - for storage):

    • After washing, immediately snap-freeze the tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until ready for homogenization and analysis. The homogenization can then be carried out on the frozen tissue, ensuring it is kept on ice throughout the process.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Immediate Processing (<1 hr) cluster_storage Storage & Analysis A Blood Draw C Centrifugation (4°C) A->C B Tissue Excision D Homogenization (on ice) B->D E Snap-Freezing (Liquid N2) B->E F Aliquoting into polypropylene tubes C->F D->F G Store at -80°C E->G Stored Tissue Homogenized Later F->G H Analysis G->H troubleshooting_logic cluster_low Low/Variable Results cluster_high Artificially High Results Start Inaccurate D-methionine (S)-S-oxide Results Q1 Delay before freezing? Start->Q1 Q2 Multiple Freeze-Thaw Cycles? Start->Q2 Q3 Excessive exposure to air/light? Start->Q3 A1 Enzymatic (MsrA) Degradation Q1->A1 Yes A2 Sample Integrity Loss Q2->A2 Yes A3 Exogenous Oxidation Q3->A3 Yes

References

Addressing and correcting for matrix effects in D-methionine (S)-S-oxide quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of D-methionine (S)-S-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and correct for matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantification.[2] In the analysis of this compound, components from biological samples like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer.[1][3]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[4][5]

  • Post-Column Infusion: A constant flow of a standard solution of this compound is introduced into the LC flow after the analytical column, but before the mass spectrometer. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal of the analyte indicates the elution of interfering components from the matrix.[5]

  • Post-Extraction Spike Method: The response of a known concentration of this compound is compared in a neat solvent and in a blank matrix extract that has been spiked with the analyte after the extraction process. A significant difference in the signal intensity between the two indicates the presence of matrix effects.[4]

Q3: What are the most effective strategies to correct for matrix effects?

A3: The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[6][7] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[8] Since it co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the SIL-IS remains constant, enabling accurate quantification.[7] Other strategies include matrix-matched calibration, standard addition, and thorough sample preparation.[6][7][9]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the quantification of this compound.

Issue Possible Cause Recommended Solution
Poor reproducibility of results Variable matrix effects between samples.Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes and experiences the same ionization suppression or enhancement, providing more reliable quantification.[7]
Low signal intensity (ion suppression) Co-eluting endogenous compounds (e.g., phospholipids, salts) are interfering with the ionization of this compound.[1][5][9]1. Optimize Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7][9] 2. Chromatographic Optimization: Modify the LC gradient, column chemistry, or mobile phase to achieve better separation of this compound from matrix components.[7] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[6][10]
High signal intensity (ion enhancement) Co-eluting compounds are enhancing the ionization of this compound.1. Use a SIL-IS: This is the most reliable way to compensate for ion enhancement.[6] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[7][9] This helps to mimic the matrix effects observed in the unknown samples.
Non-linear calibration curve Matrix effects can cause non-linearity, especially at lower concentrations.[4]1. Employ a Weighted Regression: Use a weighting factor (e.g., 1/x or 1/x²) in the calibration curve fitting. 2. Standard Addition: For complex matrices where a blank is unavailable, the standard addition method can be used for quantification.[6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a suitable neat solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire extraction procedure. In the final step, spike the extracted matrix with the same known concentration of this compound as in Set A.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Quantification using a Stable Isotope-Labeled Internal Standard (SIL-IS)
  • Spike all samples, calibration standards, and quality controls with a known and fixed concentration of the SIL-IS for this compound at the beginning of the sample preparation process.[11]

  • Perform the sample extraction procedure.

  • Analyze the samples using an LC-MS/MS method capable of monitoring the transitions for both the native this compound and the SIL-IS.

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the concentration of the calibration standards.[11]

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_correction Correction Strategy A Prepare Neat Standard (A) C LC-MS/MS Analysis A->C B Prepare Post-Extraction Spiked Matrix (B) B->C D Compare Peak Areas (B vs. A) C->D E Spike Sample with SIL-Internal Standard D->E If Matrix Effect is Significant F Sample Preparation E->F G LC-MS/MS Analysis F->G H Calculate Peak Area Ratio G->H I Quantify using Calibration Curve H->I

Caption: Workflow for assessing and correcting matrix effects.

CorrectionStrategies cluster_proactive Proactive Minimization cluster_compensatory Compensatory Correction center_node Addressing Matrix Effects sp Optimize Sample Prep (SPE, LLE) center_node->sp Reduce Interferences chrom Improve Chromatographic Separation center_node->chrom Separate Analyte dilute Sample Dilution center_node->dilute Lower Matrix Load sil_is Stable Isotope-Labeled Internal Standard (Gold Standard) center_node->sil_is Most Accurate mmc Matrix-Matched Calibration center_node->mmc When Blank Matrix is Available sa Standard Addition center_node->sa For Complex/Unknown Matrices

Caption: Strategies to minimize and compensate for matrix effects.

References

Technical Support Center: Troubleshooting Oxidative Stress Biomarker Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxidative stress biomarker analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common sources of variability in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure accurate and reproducible measurements of key oxidative stress biomarkers.

Troubleshooting Guides

Variability in oxidative stress biomarker measurements can arise from pre-analytical, analytical, and post-analytical factors. The following tables summarize key quantitative data on factors that can influence biomarker levels.

Table 1: Influence of Pre-Analytical Factors on Malondialdehyde (MDA) Measurement
FactorConditionEffect on MDA ConcentrationReference
Anticoagulant Citrate Plasma vs. EDTA PlasmaMDA levels are significantly higher in citrate plasma compared to EDTA plasma. Mean concentrations have been reported as 1.43 ± 0.51 µmol/L in citrate and 0.36 ± 0.10 µmol/L in EDTA.[1][2][1][2]
Sample Storage Serum/Plasma at -20°C without antioxidantsA two-fold increase in Thiobarbituric Acid Reactive Substances (TBARS) levels can be observed after 3-7 days.[3][3]
Sample Storage with Antioxidants Serum/Plasma with EDTA + glutathione at -20°CStabilizes TBARS levels for up to 35 days.[3][3]
Hemolysis Presence of erythrocyte membrane lipidsCan affect TBARS measurements.[4][4]
Table 2: Stability of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Urine Under Various Storage Conditions
Storage TemperatureDurationEffect on 8-OHdG ConcentrationReference
Room Temperature (25°C)24 hoursNo significant changes observed.[5][6][5][6]
-20°CUp to 9 monthsHighly comparable concentrations to samples stored at -80°C.[1][1]
-80°COver 2 years (800 days)Stable with no significant changes observed.[5][6][5][6]
Table 3: Stability of Glutathione (GSH) in Biological Samples
Sample TypeStorage TemperatureDurationEffect on GSH/GSSG ConcentrationReference
Whole BloodOn iceShort-termRecommended to prevent GSH autooxidation before processing.[7][7]
Whole Blood-80°CUp to 28 daysStable when deproteinized with 15% perchloric acid.[7][7]
Plasma (NEM-treated)-80°CUp to 55 weeks for GSH, 46 weeks for GSSGGood stability with average CVs <15% for GSH and <10% for GSSG.[8][8]
PCA Extract of Cardiac Tissue4°C60 minutesApproximately 35% reduction in GSH concentration.[9][9]

Experimental Protocols

Detailed methodologies for the measurement of key oxidative stress biomarkers are provided below.

Malondialdehyde (MDA) Measurement using the TBARS Assay

This protocol is adapted from a method for determining MDA in biological samples.[10][11]

Reagents:

  • Trichloroacetic acid (TCA), 0.1% (w/v) and 4% (w/v)

  • Thiobarbituric acid (TBA), 0.5% (w/v) in 4% TCA

  • MDA standard (1,1,3,3-tetramethoxypropane)

Procedure:

  • Homogenize the sample in 2 ml of 0.1% (w/v) TCA.

  • Centrifuge the homogenate at 10,000 rpm for 5 minutes.

  • To 0.5 ml of the supernatant, add the solution containing 4% TCA (w/v) and 0.5% TBA (w/v).

  • Heat the mixture at 95°C for 15 minutes.

  • Cool the mixture to room temperature and then centrifuge at 10,000 rpm for 5 minutes.

  • Measure the absorbance of the clear supernatant at 532 nm.

  • Correct for non-specific turbidity by subtracting the absorbance at 600 nm.

  • Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

8-hydroxy-2'-deoxyguanosine (8-OHdG) Measurement using ELISA

This is a general protocol based on commercially available competitive ELISA kits.[10][11][12] Always refer to the specific kit manual for detailed instructions.

Principle: This assay is a competitive immunoassay. 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-OHdG in the sample.

Procedure:

  • Sample Preparation: Urine samples may be used directly after centrifugation to remove particulates. For serum or plasma, protein removal by ultrafiltration is necessary. For tissue samples, DNA extraction is required.

  • Standard Curve Preparation: Prepare a series of 8-OHdG standards by diluting the stock solution as per the kit instructions.

  • Assay: a. Add 50 µL of standards and samples to the appropriate wells of the 8-OHdG pre-coated microplate. b. Add 50 µL of the primary antibody solution to all wells except the blank. c. Seal the plate and incubate at 37°C for 1 hour. d. Wash the plate multiple times with the provided wash buffer. Manual washing is often recommended to reduce background.[10] e. Add 100 µL of the HRP-conjugated secondary antibody to each well. f. Incubate the plate, then wash again. g. Add 100 µL of TMB substrate solution and incubate in the dark. h. Stop the reaction by adding 50 µL of stop solution. i. Read the absorbance at 450 nm.

  • Calculation: Calculate the 8-OHdG concentration in the samples by interpolating from the standard curve.

Glutathione (GSH) Measurement using a Colorimetric Assay

This protocol is based on the glutathione reductase-DTNB recycling assay.[6][13][14]

Reagents:

  • Glutathione Assay Buffer

  • 5-Sulfosalicylic acid (SSA) for deproteinization

  • NADPH Generating Mix

  • Glutathione Reductase

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

  • GSH Standard

Procedure:

  • Sample Preparation:

    • Cells: Lyse cells in ice-cold Glutathione Buffer, deproteinize with SSA, and centrifuge.

    • Tissues: Homogenize tissue in Glutathione Buffer, deproteinize with SSA, and centrifuge.

    • Plasma: Treat with an anticoagulant, centrifuge to separate plasma, then deproteinize with SSA and centrifuge again.

  • Standard Curve Preparation: Prepare a dilution series of GSH standard in 1% SSA.

  • Assay: a. Prepare a Reaction Mix containing NADPH Generating Mix, Glutathione Reductase, and Glutathione Reaction Buffer. To measure only the reduced form (GSH), omit Glutathione Reductase. b. Add 160 µL of the Reaction Mix to each well of a 96-well plate. c. Incubate at room temperature for 10 minutes to generate NADPH. d. Add 20 µL of the prepared standards or samples to the wells. e. Add 20 µL of the Substrate Solution (DTNB). f. Incubate at room temperature for 5-10 minutes. g. Read the absorbance at 405 nm or 412 nm.

  • Calculation: Determine the GSH concentration in the samples from the standard curve.

Frequently Asked Questions (FAQs)

Q1: My blank reading is very high in the TBARS assay. What could be the cause?

A1: A high blank reading in the TBARS assay can be due to several factors:

  • Contaminated Reagents: Ensure that your water and other reagents are free of interfering substances.

  • Non-specific Color Development: The TBARS assay is not entirely specific for MDA, and other aldehydes in the sample can react with TBA.[14] To correct for this, you can subtract the absorbance at a different wavelength (e.g., 600 nm) to account for turbidity.[11]

  • Improper Sample Handling: Ensure samples are processed promptly and stored correctly to prevent ex vivo lipid peroxidation.

Q2: I am seeing high variability between my duplicate wells in the 8-OHdG ELISA.

A2: High variability in an ELISA can be caused by:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and new tips for each standard and sample.

  • Inadequate Washing: Insufficient washing can leave residual reagents, leading to inconsistent results. Ensure all wells are washed thoroughly and uniformly. Manual washing is often recommended for this assay.[10]

  • Well-to-Well Contamination: Be careful not to splash reagents between wells.

  • Plate Edge Effects: In some cases, the outer wells of a plate can show different results. If you suspect this, avoid using the outermost wells for critical samples or standards.

Q3: My glutathione (GSH) levels seem to be lower than expected.

A3: Low GSH readings can result from:

  • GSH Oxidation: GSH is easily oxidized. Ensure that samples are processed quickly on ice and deproteinized promptly with an acid like SSA to prevent oxidation.[7][15]

  • Improper Sample Storage: If not assayed immediately, store deproteinized samples at -80°C.[8] Repeated freeze-thaw cycles should be avoided.

  • Interfering Substances: Reducing agents like DTT, β-mercaptoethanol, and ascorbic acid, as well as thiol-reactive compounds, can interfere with the assay.[14]

Q4: Should I use serum or plasma for my oxidative stress biomarker measurements?

A4: The choice between serum and plasma can significantly impact your results. For MDA, EDTA plasma is generally preferred as EDTA chelates metal ions that can catalyze lipid peroxidation, leading to lower and more accurate baseline values compared to serum or citrate plasma.[1][2][3] For other biomarkers, consistency in the choice of sample type is crucial for comparing results across different samples or studies.

Visualizations

Oxidative Stress Signaling Pathways

Oxidative_Stress_Signaling ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathways (JNK, p38, ERK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Nrf2 Nrf2 Pathway ROS->Nrf2 activates Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Antioxidants Antioxidants Antioxidants->ROS neutralize Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Key signaling pathways activated by Reactive Oxygen Species (ROS).

Experimental Workflow for Biomarker Measurement

Biomarker_Workflow Sample_Collection Sample Collection (e.g., Blood, Urine, Tissue) Sample_Processing Sample Processing (e.g., Centrifugation, Deproteinization) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (e.g., -80°C) Sample_Processing->Sample_Storage Biomarker_Assay Biomarker Assay (e.g., ELISA, Colorimetric) Sample_Processing->Biomarker_Assay Sample_Storage->Biomarker_Assay Assay_Preparation Assay Preparation (Standards and Reagents) Assay_Preparation->Biomarker_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Biomarker_Assay->Data_Acquisition Data_Analysis Data Analysis (Standard Curve, Concentration Calculation) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for oxidative stress biomarker measurement.

Logical Relationship of Troubleshooting Variability

Troubleshooting_Logic cluster_pre Pre-Analytical Issues cluster_analytical Analytical Issues cluster_post Post-Analytical Issues Variability High Variability in Results Pre_Analytical Pre-Analytical Factors Variability->Pre_Analytical Analytical Analytical Factors Variability->Analytical Post_Analytical Post-Analytical Factors Variability->Post_Analytical Sample_Collection Sample Collection (Anticoagulant, Hemolysis) Pre_Analytical->Sample_Collection Sample_Handling Sample Handling (Time, Temperature) Pre_Analytical->Sample_Handling Sample_Storage Sample Storage (Duration, Temp, Thaw Cycles) Pre_Analytical->Sample_Storage Assay_Choice Assay Choice (Specificity, Sensitivity) Analytical->Assay_Choice Reagent_Quality Reagent Quality (Preparation, Contamination) Analytical->Reagent_Quality Technique Technique (Pipetting, Washing) Analytical->Technique Data_Processing Data Processing (Standard Curve Fit) Post_Analytical->Data_Processing Normalization Normalization (e.g., to Creatinine or Protein) Post_Analytical->Normalization

Caption: Troubleshooting logic for sources of variability.

References

Optimization of cell lysis conditions to preserve in vivo D-methionine (S)-S-oxide levels

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preservation of D-methionine (S)-S-oxide during Cell Lysis

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing cell lysis conditions to accurately measure in vivo levels of this compound (MetO). Preserving the native state of this sensitive metabolite is critical for studies related to oxidative stress and cellular metabolism.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to measure accurately?

A1: Methionine is one of the amino acids most susceptible to oxidation.[1] Its sulfur-containing side chain can be easily oxidized by reactive oxygen species (ROS) both in vivo and artifactually in vitro during sample handling.[1] This non-enzymatic oxidation can occur from exposure to atmospheric oxygen, harsh chemicals, or high temperatures during cell lysis, leading to artificially inflated MetO levels.[1][2] Therefore, a "snapshot" of the cellular state requires immediate quenching of all metabolic and chemical activity.[3]

Q2: What is the most critical step in preserving in vivo MetO levels?

A2: The most critical step is the rapid and effective quenching of cellular metabolism at the point of cell harvesting.[4][5] Metabolism can change within seconds, so immediate inactivation of enzymes and prevention of chemical oxidation is paramount.[5] This is typically achieved by flash-freezing the cell pellet in liquid nitrogen and maintaining low temperatures (≤ 4°C) throughout the entire lysis and extraction process.[4]

Q3: Can I use my standard protein lysis buffer (e.g., RIPA buffer) for MetO analysis?

A3: It is not recommended. Protein lysis buffers like RIPA often contain high concentrations of detergents and salts that can interfere with mass spectrometry-based metabolomic analysis.[6] Furthermore, their primary design is for protein solubilization, not the preservation of small, labile metabolites. For metabolomics, protocols using cold organic solvents like methanol or acetonitrile are preferred to simultaneously quench metabolism, lyse cells, and extract metabolites.

Q4: What is the difference between mechanical and chemical lysis, and which is better for MetO preservation?

A4:

  • Mechanical lysis uses physical force to break open cells. Common methods include sonication, bead beating, and homogenization.[2][7] These methods are effective but can generate localized heat, which can promote oxidation if not carefully controlled (e.g., by performing on ice and using short bursts).[2]

  • Chemical lysis uses detergents or solvents to disrupt cell membranes. For metabolomics, using a cold solvent like a methanol/water mixture is a form of chemical lysis that is gentle and also serves to quench metabolism and extract the metabolites simultaneously.

For preserving MetO, a combination of rapid quenching followed by a carefully controlled mechanical lysis method in a cold solvent is often ideal to ensure efficient cell disruption without generating heat.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability in MetO levels between replicates. 1. Inconsistent timing during cell harvesting and quenching. 2. Variable efficiency of cell lysis. 3. Repeated freeze-thaw cycles of samples or extracts.[4]1. Standardize the time from removing cells from the incubator to quenching in liquid nitrogen. Work with one sample at a time.[3] 2. Ensure consistent application of the lysis method (e.g., same sonication time and power). Visually confirm lysis under a microscope. 3. Aliquot cell pellets or extracts after the first processing to avoid thawing the entire sample for each analysis.[4]
Unexpectedly high MetO levels in all samples, including controls. 1. Artifactual Oxidation: Exposure of samples to air or room temperature for extended periods. 2. Heat generation during lysis (e.g., prolonged sonication).[2] 3. Presence of oxidizing agents in buffers or solvents.1. Minimize the time between quenching and extraction. Keep samples on dry ice or submerged in an ice/ethanol bath. 2. Perform sonication or bead beating in short bursts (e.g., 15-30 seconds) followed by a cooling period on ice. 3. Use high-purity (e.g., LC-MS grade) solvents. Consider degassing solvents or adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Low or undetectable MetO signal. 1. Insufficient number of cells. 2. Inefficient metabolite extraction. 3. Degradation of MetO during storage.1. For metabolomic analysis, a starting amount of 1-10 million cells is typically recommended.[3] 2. Ensure the chosen solvent (e.g., 80% methanol) is appropriate for extracting polar metabolites like MetO. Optimize the ratio of solvent volume to cell pellet size. 3. Store extracts at -80°C and analyze them as quickly as possible. Avoid long-term storage.[4]
Poor peak shape or signal suppression in mass spectrometry. 1. High salt or detergent concentration from incompatible lysis buffers.[6] 2. Incomplete removal of proteins and lipids.1. Avoid buffers like RIPA. Use a solvent-based extraction method. 2. Ensure a centrifugation step at high speed and low temperature is used to effectively precipitate proteins and cell debris after extraction.

Data Presentation

Table 1: Comparison of Common Lysis Strategies for MetO Preservation

This table provides a qualitative comparison of different lysis approaches. The ideal method is one that minimizes heat, chemical exposure, and processing time.

Lysis MethodPrincipleExpected Artifactual OxidationThroughputKey Considerations
Probe Sonication Mechanical (cavitation)Low to MediumMediumMust be performed in short bursts on ice to prevent heat generation.[2]
Bead Beating Mechanical (shear force)Low to MediumHighChoice of bead material and size is critical. Can also generate heat if not cooled.[8]
Freeze-Thaw Cycles Mechanical (ice crystals)LowLowGenerally slow and may not be sufficient for complete lysis of all cell types. Often combined with other methods.
Solvent Lysis (Cold 80% Methanol) Chemical (membrane disruption)LowHighExcellent for simultaneous quenching and extraction. May be less efficient for cells with tough walls.
High-Temperature Lysis ThermalVery High HighNot recommended. High heat will denature proteins and cause significant oxidation of sensitive metabolites.[2]
Detergent-Based Lysis (e.g., RIPA) Chemical (solubilization)Medium to HighHighNot recommended. Detergents and salts interfere with downstream analysis and do not preserve the metabolome.[6]

Experimental Protocols

Protocol: Recommended Method for Cell Lysis and MetO Preservation

This protocol is designed for adherent mammalian cells and combines rapid quenching with mechanical disruption and solvent-based extraction to preserve the in vivo MetO state.

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Pre-chilled (-80°C) extraction solvent: 80% LC-MS grade methanol in water

  • Microcentrifuge tubes (DNase/RNase free)

  • Probe sonicator or bead beater

  • Refrigerated centrifuge (4°C)

Procedure:

  • Cell Washing and Quenching:

    • Place the cell culture dish on ice.

    • Quickly aspirate the culture medium.

    • Wash the cells twice with a minimal volume of ice-cold PBS. Aspirate the PBS completely.

    • Immediately add liquid nitrogen directly to the dish to flash-freeze the cell monolayer and quench all metabolic activity.

  • Cell Harvesting:

    • While the cells are frozen, quickly add 1 mL of pre-chilled (-80°C) 80% methanol.

    • Use a pre-chilled cell scraper to scrape the frozen cells into the methanol.

    • Immediately transfer the resulting cell slurry to a pre-chilled microcentrifuge tube.

  • Mechanical Lysis:

    • Keep the tube on dry ice or in an ice/ethanol bath.

    • If using a sonicator: Sonicate the sample with a microtip probe for 3 cycles of 15 seconds on, 30 seconds off. Ensure the sample remains frozen/cold.

    • If using a bead beater: Add a small volume of pre-chilled sterile glass or ceramic beads and vortex for 3 cycles of 30 seconds on, 30 seconds off in a cold room or with a refrigerated adapter.

  • Metabolite Extraction and Protein Precipitation:

    • Incubate the tube at -20°C for 1 hour to allow for further protein precipitation.

    • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein.

  • Sample Collection and Storage:

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled tube. Be careful not to disturb the pellet.

    • Store the extract at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_harvest Cell Harvesting & Quenching cluster_lysis Lysis & Extraction cluster_collection Sample Finalization wash 1. Wash Cells (Ice-cold PBS) quench 2. Quench Metabolism (Liquid Nitrogen) wash->quench harvest 3. Scrape into Cold Solvent (-80°C, 80% Methanol) quench->harvest lysis 4. Mechanical Lysis (Sonication/Bead Beating on Ice) harvest->lysis extract 5. Incubate & Precipitate Protein (-20°C) lysis->extract centrifuge 6. Centrifuge (15,000 x g, 4°C) extract->centrifuge collect 7. Collect Supernatant centrifuge->collect store 8. Store at -80°C collect->store

Caption: Recommended workflow for preserving MetO levels.

artifactual_oxidation heat Heat Generation (e.g., prolonged sonication) met_o Methionine (S)-S-Oxide (Artificially Inflated Level) heat->met_o Oxidation air Atmospheric Oxygen (slow processing) air->met_o Oxidation chemicals Chemical Contaminants (non-pure solvents) chemicals->met_o Oxidation met Methionine (in vivo state)

Caption: Factors leading to artifactual methionine oxidation.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of D-Methionine's Oxidized Stereoisomers: (S)-S-Oxide versus (R)-S-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of two diastereomers of methionine sulfoxide: D-methionine (S)-S-oxide (MetS(O)) and D-methionine (R)-S-oxide (MetR(O)). While structurally similar, these stereoisomers exhibit distinct biological fates and effects, primarily due to the stereospecificity of the enzymes responsible for their reduction back to methionine. This guide provides a comprehensive comparison of the biological effects of these two molecules, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Stereospecific Metabolism: The Central Difference

The most significant distinction between MetS(O) and MetR(O) lies in their metabolic processing by the methionine sulfoxide reductase (Msr) system. This enzymatic system is crucial for repairing oxidative damage to proteins and maintaining methionine homeostasis.

  • This compound (MetS(O)) is primarily and efficiently reduced back to methionine by the enzyme methionine-S-sulfoxide reductase A (MsrA) . MsrA is capable of reducing both free MetS(O) and MetS(O) residues within proteins.[1][2]

  • D-methionine (R)-S-oxide (MetR(O)) is reduced by methionine-R-sulfoxide reductase B (MsrB) . However, MsrB is highly specific for protein-bound MetR(O) and exhibits very low efficiency in reducing the free form of this isomer.[1][2]

Crucially, mammals lack a dedicated enzyme, present in some lower organisms, for the efficient reduction of free MetR(O).[1][3] This metabolic bottleneck leads to the accumulation of free MetR(O) in mammalian systems, which is believed to be a key factor underlying its distinct biological consequences.

Comparative Biological Effects: In Vitro Evidence

A study utilizing freshly isolated mouse hepatocytes exposed to a racemic mixture of L-methionine-dl-sulfoxide provides valuable insights into the differential effects of the stereoisomers. Although this study used the L-form of methionine, the enzymatic machinery for sulfoxide reduction is stereospecific for the sulfoxide center, making the findings relevant to the D-form's sulfoxide isomers.

ParameterThis compound (approximated from L-form data)D-methionine (R)-S-oxide (approximated from L-form data)Reference
Intracellular Accumulation LowerHigher[3]
Cytotoxicity LowerHigher[3]
Glutathione (GSH) Depletion Less pronouncedMore pronounced[3]

These findings suggest that the inefficient reduction of D-methionine (R)-S-oxide leads to its accumulation within cells, contributing to increased cytotoxicity and depletion of the key antioxidant, glutathione.

Putative Signaling Pathways Affected

While direct comparative studies on the signaling effects of the pure D-isomers are limited, evidence suggests that methionine sulfoxide, in general, can modulate inflammatory and oxidative stress-related signaling pathways. The differential accumulation of MetR(O) likely leads to a more pronounced and sustained activation of these pathways.

Oxidative stress and the accumulation of oxidized macromolecules are known to activate pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.[4][5] Overexpression of MsrA has been shown to reduce the activation of these pathways, suggesting that the efficient removal of MetS(O) is protective against inflammation.[5] Conversely, the accumulation of the poorly metabolized MetR(O) could lead to chronic activation of these inflammatory pathways.

Signaling_Pathways cluster_S_oxide This compound cluster_S_effect Biological Effect cluster_R_oxide D-methionine (R)-S-oxide cluster_R_effect Biological Effect S_oxide This compound MsrA MsrA S_oxide->MsrA Efficient Reduction Methionine_S Methionine MsrA->Methionine_S Homeostasis Cellular Homeostasis Methionine_S->Homeostasis R_oxide D-methionine (R)-S-oxide MsrB MsrB (protein-bound only) Inefficient for free form R_oxide->MsrB Accumulation Accumulation of free form R_oxide->Accumulation Poor Reduction Oxidative_Stress Oxidative Stress Accumulation->Oxidative_Stress Inflammation Inflammation (NF-κB, MAPK activation) Oxidative_Stress->Inflammation

Caption: Comparative metabolic fate of D-methionine sulfoxide stereoisomers.

Experimental Protocols

In Vitro Analysis of Cytotoxicity and Oxidative Stress

This protocol is adapted from studies on L-methionine-dl-sulfoxide in mouse hepatocytes and can be applied to compare the effects of pure this compound and D-methionine (R)-S-oxide.

1. Cell Culture and Treatment:

  • Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media.

  • Prepare stock solutions of this compound and D-methionine (R)-S-oxide in sterile, serum-free media.

  • Treat cells with varying concentrations of each isomer (e.g., 0, 1, 5, 10, 20 mM) for different time points (e.g., 0, 6, 12, 24 hours).

2. Cytotoxicity Assay (LDH Release):

  • At each time point, collect the cell culture supernatant.

  • Measure lactate dehydrogenase (LDH) activity in the supernatant using a commercially available cytotoxicity assay kit.

  • Lyse the remaining cells to measure maximum LDH release.

  • Calculate cytotoxicity as the percentage of LDH release relative to the maximum release.

3. Oxidative Stress Assessment (GSH/GSSG Ratio):

  • At each time point, wash cells with ice-cold PBS and lyse them.

  • Measure the concentrations of reduced glutathione (GSH) and oxidized glutathione (GSSG) using a commercially available GSH/GSSG assay kit.

  • Calculate the GSH/GSSG ratio as an indicator of oxidative stress.

4. Quantification of Intracellular Methionine Sulfoxide Isomers:

  • Wash cells thoroughly to remove extracellular isomers.

  • Lyse the cells and deproteinize the lysate (e.g., with acetonitrile).

  • Analyze the supernatant using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular levels of each isomer.[6][7]

In_Vitro_Workflow cluster_assays Assays start Cell Culture (e.g., Hepatocytes) treatment Treatment with This compound vs. D-methionine (R)-S-oxide start->treatment incubation Incubation (various time points) treatment->incubation ldh LDH Assay (Cytotoxicity) incubation->ldh gsh GSH/GSSG Assay (Oxidative Stress) incubation->gsh ms LC-MS/GC-MS (Intracellular Isomer Levels) incubation->ms

Caption: Experimental workflow for in vitro comparison.
In Vivo Animal Study Protocol (Proposed)

This proposed protocol outlines a general framework for a comparative in vivo study in mice, based on standard practices for oral administration and tissue analysis.

1. Animal Model and Acclimation:

  • Use a standard laboratory mouse strain (e.g., C57BL/6), with an equal number of males and females per group.

  • Acclimate the animals to the housing conditions for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Control (vehicle administration, e.g., sterile water or saline).

  • Group 2: this compound administration.

  • Group 3: D-methionine (R)-S-oxide administration.

3. Administration of Compounds:

  • Administer the compounds via oral gavage for a defined period (e.g., daily for 7, 14, or 28 days).[6][7][8]

  • Determine the appropriate dosage based on preliminary toxicity studies or literature on related compounds.

  • The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[8]

4. Sample Collection:

  • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain).

5. Biochemical Analysis:

  • Plasma Analysis: Use a portion of the plasma to quantify the levels of this compound and D-methionine (R)-S-oxide using GC-MS or LC-MS.[6][7] Analyze another portion for markers of organ damage (e.g., ALT, AST for liver function) and systemic inflammation (e.g., cytokines like TNF-α, IL-6).

  • Tissue Analysis: Homogenize a portion of the collected tissues to measure markers of oxidative stress (e.g., lipid peroxidation, protein carbonylation, GSH/GSSG ratio).

  • Gene Expression Analysis: Use another portion of the tissues to extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to inflammation (e.g., Nfkb, Tnf, Il6) and oxidative stress response (e.g., Nrf2, Ho1).

In_Vivo_Workflow cluster_collection Sample Collection cluster_analysis Analysis start Animal Model (e.g., Mice) grouping Grouping: - Control - D-MetS(O) - D-MetR(O) start->grouping administration Oral Gavage (Daily for X days) grouping->administration blood Blood Collection administration->blood tissue Tissue Collection (Liver, Kidney, Brain) administration->tissue plasma_analysis Plasma Analysis: - Isomer levels (MS) - Organ damage markers - Cytokines blood->plasma_analysis tissue_analysis Tissue Analysis: - Oxidative stress markers tissue->tissue_analysis gene_expression Gene Expression: - qRT-PCR for inflammatory and oxidative stress genes tissue->gene_expression

Caption: Proposed experimental workflow for in vivo comparison.

Conclusion

The stereochemistry of the sulfoxide group in D-methionine has profound implications for its biological activity. The efficient reduction of this compound by MsrA allows for its recycling and minimizes its potential for cellular damage. In contrast, the inefficient reduction of free D-methionine (R)-S-oxide in mammals leads to its accumulation, which is associated with increased cytotoxicity and oxidative stress. This fundamental metabolic difference likely drives differential effects on inflammatory and other signaling pathways. Further direct comparative studies, particularly in vivo, are warranted to fully elucidate the distinct pathophysiological roles of these two stereoisomers. The experimental frameworks provided in this guide offer a starting point for such investigations, which are crucial for understanding the implications of methionine oxidation in health and disease, and for the development of targeted therapeutic strategies.

References

D-Methionine (S)-S-Oxide: A Specific Biomarker for Oxidative Damage Validated and Compared

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. While numerous biomarkers exist, D-methionine (S)-S-oxide is emerging as a highly specific and reliable indicator of oxidative damage. This guide provides a comprehensive comparison of this compound with other established biomarkers, supported by experimental data and detailed protocols to facilitate its validation and implementation in your research.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The oxidation of the amino acid methionine to methionine sulfoxide (MetO) is a key event in this process.[3] Methionine has two enantiomers, L and D-methionine, and its oxidation can result in two diastereomers of methionine sulfoxide: (R)- and (S)-MetO. The enzymatic repair of the S-diastereomer of L-methionine sulfoxide is a crucial cellular defense mechanism against oxidative damage.[4] this compound, a specific product of the oxidation of D-methionine, offers a unique window into the oxidative stress landscape.

Comparative Analysis of Oxidative Stress Biomarkers

The ideal biomarker for oxidative stress should be sensitive, specific, reproducible, and directly related to the pathological process. The following tables provide a quantitative comparison of this compound with other commonly used biomarkers.

Biomarker CategoryBiomarkerMethod of DetectionAdvantagesDisadvantages
Amino Acid Oxidation This compound LC-MS/MS High specificity for oxidative damage, stable, reflects protein and free amino acid oxidation. Requires sophisticated equipment (LC-MS/MS).
Protein OxidationCarbonyl ProteinsSpectrophotometry, ELISAGeneral marker of protein oxidation.Lacks specificity to the type of oxidative damage.
Advanced Oxidation Protein Products (AOPPs)SpectrophotometryReflects chlorinated oxidant damage.Can be influenced by other factors besides oxidative stress.
Lipid PeroxidationF2-IsoprostanesGC-MS, LC-MS/MS, ELISAGold standard for lipid peroxidation.[5]Can be technically challenging to measure accurately.
Malondialdehyde (MDA)Spectrophotometry (TBARS assay), HPLCWidely used and simple to measure.Lacks specificity and can be artifactually generated.
4-Hydroxynonenal (4-HNE)ELISA, HPLC, GC-MSMore specific than MDA for lipid peroxidation.Can react with other biomolecules, complicating interpretation.
DNA Damage8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)LC-MS/MS, ELISA, HPLC-ECDSpecific marker for oxidative DNA damage.[5]Can be influenced by DNA repair mechanisms.
Comet AssaySingle-cell gel electrophoresisMeasures DNA strand breaks.[5]Semi-quantitative and can be affected by cell viability.
Lipoprotein OxidationOxidized Low-Density Lipoprotein (ox-LDL)ELISARelevant to atherosclerosis research.Represents a complex mixture of oxidized lipids and proteins.

Head-to-Head Biomarker Performance in Clinical Studies

Direct comparative studies are crucial for validating the clinical utility of a biomarker. A study on hemodialysis patients compared the prognostic value of several oxidative stress markers for all-cause mortality.[6][7][8] While this particular study did not include this compound, it highlights the differential performance of various biomarkers. In this cohort, higher levels of carbonyl proteins and myeloperoxidase (MPO) were independent predictors of mortality, whereas advanced oxidation protein products (AOPPs) and oxidized low-density lipoprotein (ox-LDL) were not significantly associated with mortality.[6][7][8]

Another study comparing F2-isoprostanes, 8-oxo-dG, and the comet assay in healthy adults found only a modest association between F2-isoprostanes and the comet assay, with no significant correlation between 8-oxo-dG and the other two markers.[5] This underscores the concept that different biomarkers reflect distinct facets of the complex process of oxidative stress.

While direct comparative data for this compound against this broad panel in a single study is still emerging, its specificity as a direct product of methionine oxidation makes it a promising candidate for targeted investigations of oxidative damage.[9]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

Protocol for this compound Analysis by LC-MS/MS

This protocol provides a framework for the stereospecific analysis of this compound in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled version of this compound.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A chiral column capable of separating stereoisomers (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

3. Quantification:

  • Create a calibration curve using known concentrations of this compound standards.

  • Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for 8-oxo-dG Analysis by ELISA

This protocol outlines a competitive ELISA for the quantification of 8-oxo-dG in urine or plasma.

1. Sample Preparation:

  • For urine samples, centrifuge at 2,000 x g for 10 minutes to remove sediment.

  • For plasma samples, protein precipitation may be required using a method similar to the LC-MS/MS protocol.

  • Dilute samples as necessary with the provided assay buffer.

2. ELISA Procedure:

  • Add 50 µL of standards and samples to the wells of an 8-oxo-dG pre-coated microplate.

  • Add 50 µL of the 8-oxo-dG antibody solution to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution and incubate for 15-30 minutes in the dark.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm.

3. Quantification:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of 8-oxo-dG in the samples from the standard curve.

Protocol for F2-Isoprostane Analysis by GC-MS

This protocol describes the measurement of F2-isoprostanes in plasma.

1. Sample Preparation:

  • To 1 mL of plasma, add an internal standard (e.g., a deuterated F2-isoprostane).

  • Perform alkaline hydrolysis to release esterified isoprostanes.

  • Acidify the sample and perform solid-phase extraction (SPE) to purify the isoprostanes.

  • Derivatize the purified isoprostanes to form pentafluorobenzyl (PFB) esters and trimethylsilyl (TMS) ethers.

2. GC-MS Conditions:

  • Column: A capillary column suitable for lipid analysis (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to separate the derivatized isoprostanes.

  • Mass Spectrometer: A mass spectrometer operating in negative ion chemical ionization (NICI) mode.

  • Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized F2-isoprostanes and the internal standard.

3. Quantification:

  • Construct a calibration curve using known amounts of F2-isoprostane standards.

  • Quantify the F2-isoprostanes in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Pathways and Workflows

To better understand the relationships and processes described, the following diagrams are provided.

OxidativeStressPathway ROS Reactive Oxygen Species (ROS) Methionine D-Methionine ROS->Methionine Oxidation ProteinDamage Protein Damage ROS->ProteinDamage LipidDamage Lipid Peroxidation ROS->LipidDamage DNADamage DNA Damage ROS->DNADamage MetO D-Methionine (S)-S-Oxide Methionine->MetO MetO->ProteinDamage

Oxidative Stress Pathway

The diagram above illustrates how reactive oxygen species lead to the oxidation of D-methionine and damage to other macromolecules.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chiral Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Calculate Calculate Concentration Detect->Calculate Calibrate Generate Calibration Curve Calibrate->Calculate

LC-MS/MS Workflow

This workflow diagram details the key steps involved in the analysis of this compound by LC-MS/MS.

Conclusion

The validation of this compound as a specific biomarker for oxidative damage presents a significant advancement for researchers in various fields. Its high specificity offers a more precise tool for investigating the role of oxidative stress in disease pathogenesis and for evaluating the efficacy of novel therapeutic interventions. By providing detailed comparative data and experimental protocols, this guide aims to facilitate the adoption and standardization of this compound measurement, ultimately contributing to a deeper understanding of oxidative stress and its clinical implications.

References

A Comparative Analysis of Methionine Sulfoxide Reductase A (MsrA) Substrate Specificity for D-methionine (S)-S-oxide Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of Methionine sulfoxide reductase A (MsrA) for D-methionine (S)-S-oxide across various species. MsrA is a critical enzyme in the defense against oxidative stress, catalyzing the stereospecific reduction of methionine-S-sulfoxide (MetO) back to methionine.[1] Understanding the species-specific differences in MsrA kinetics is crucial for translational research and the development of therapeutics targeting oxidative damage.

Quantitative Data Summary

The kinetic parameters of MsrA enzymes vary across species, reflecting different evolutionary adaptations and physiological roles. While a comprehensive dataset for the specific substrate this compound is not available in a single study, this section compiles available data from various sources to provide a comparative overview. Researchers are encouraged to use the provided experimental protocols to generate directly comparable data for their specific species of interest.

SpeciesSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Notes
Drosophila melanogasterFree MetO (racemic mixture)~0.2--Vmax is considerably less than that of the mouse enzyme.
Streptococcus pneumoniaedabsyl-Met-S-SO0.860.03237.2Data from a fusion protein with MsrB.
Escherichia coliFree Met-S-SO---Possesses a 1000-fold higher catalytic efficiency for free Met-S-SO compared to E. coli MsrB for free Met-R-SO.
Saccharomyces cerevisiaedabsyl-Met-S-SO---Recombinant MsrA is 11-fold more active than recombinant MsrB with dabsyl-Met-R-SO. Specific activity of 54.7 nmol/min/mg.
Mus musculus (Mouse)S-MetO-containing peptide0.12--Vmax was 1.4 µmol·min-1mg-1.[1]

Note: The substrate used in the kinetic assays varies between studies, which affects the direct comparability of the kinetic parameters. "Free MetO" generally refers to a racemic mixture of this compound and D-methionine (R)-S-oxide. dabsyl-Met-S-SO is a derivatized substrate used for HPLC-based assays.

Experimental Protocols

To facilitate the generation of comparable data, two common experimental protocols for determining MsrA activity and kinetic parameters are detailed below.

HPLC-Based Assay for MsrA Activity

This method relies on the separation and quantification of a derivatized product of the enzymatic reaction, typically using dabsylated methionine sulfoxide.

Materials:

  • Purified recombinant MsrA enzyme from the species of interest.

  • Dabsyl-methionine-(S)-S-oxide (dabsyl-Met-S-SO) as the substrate.

  • Dithiothreitol (DTT) or a complete thioredoxin system (Thioredoxin, Thioredoxin Reductase, and NADPH).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Acetonitrile for reaction quenching.

  • HPLC system with a C18 reverse-phase column.

  • Spectrophotometer for monitoring at the appropriate wavelength for the dabsyl chromophore.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a reducing agent (e.g., 10 mM DTT or the thioredoxin system), and the purified MsrA enzyme.

  • Initiation: Start the reaction by adding the substrate, dabsyl-Met-S-SO, to the reaction mixture. A typical substrate concentration range for kinetic analysis is 0.1 to 5 mM.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction velocity is linear with time.

  • Termination: Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifugation: Centrifuge the samples to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate the substrate (dabsyl-Met-S-SO) and the product (dabsyl-methionine) using an appropriate gradient of acetonitrile in a buffered mobile phase.

  • Quantification: Determine the amount of product formed by integrating the peak area and comparing it to a standard curve of known concentrations of dabsyl-methionine.

  • Kinetic Parameter Calculation: Determine the initial velocity at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Thioredoxin-Coupled Spectrophotometric Assay

This continuous assay measures the consumption of NADPH, which is coupled to the MsrA-catalyzed reduction of its substrate via the thioredoxin system.

Materials:

  • Purified recombinant MsrA enzyme.

  • D-methionine-(S)-S-oxide.

  • Recombinant thioredoxin (Trx).

  • Recombinant thioredoxin reductase (TrxR).

  • NADPH.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing EDTA).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, Trx, TrxR, and NADPH.

  • Enzyme Addition: Add the purified MsrA enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, D-methionine-(S)-S-oxide, at various concentrations.

  • Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Initial Velocity Calculation: Determine the initial rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • Kinetic Parameter Calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax.

Mandatory Visualizations

MsrA Catalytic Cycle

The following diagram illustrates the catalytic cycle of MsrA, highlighting the roles of the substrate, the enzyme's active site, and the regeneration of the enzyme by the thioredoxin system.

MsrA_Catalytic_Cycle MetO Methionine-(S)-S-oxide MsrA_SH MsrA (Cys-SH) MetO->MsrA_SH Substrate Binding Met Methionine MsrA_SOH MsrA (Cys-SOH) MsrA_SH->MsrA_SOH Reduction MsrA_SOH->Met Product Release MsrA_SS MsrA (Cys-S-S-Cys) MsrA_SOH->MsrA_SS Intramolecular Disulfide Formation MsrA_SS->MsrA_SH Regeneration Trx_ox Thioredoxin (oxidized) MsrA_SS->Trx_ox Trx_red Thioredoxin (reduced) Trx_red->MsrA_SS TrxR Thioredoxin Reductase Trx_ox->TrxR NADPH NADPH + H+ NADPH->TrxR NADP NADP+ TrxR->Trx_red TrxR->NADP HPLC_Workflow Start Start: Prepare Reaction Mixture (Buffer, Reductant, MsrA) Add_Substrate Add dabsyl-Met-S-SO Start->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Acetonitrile Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify Product HPLC->Quantify Analyze Calculate Kinetic Parameters (Km, kcat) Quantify->Analyze

References

A Guide to the Cross-Validation of Analytical Methods for Accurate D-methionine (S)-S-oxide Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-methionine (S)-S-oxide, a specific diastereomer of oxidized methionine, is critical in various fields, including drug development and the study of oxidative stress. The presence of methionine sulfoxide (MetO) can impact protein structure and function, making its precise measurement essential for product quality and biological understanding. This guide provides an objective comparison of analytical methods for the measurement of this compound, supported by experimental data, to aid researchers in selecting and cross-validating appropriate methodologies.

Oxidation of methionine residues in proteins is a significant post-translational modification that can be induced during manufacturing, storage, or in vivo due to oxidative stress. This oxidation converts methionine to methionine sulfoxide, which exists as two diastereomers: D-methionine (R)-S-oxide and this compound. The stereospecificity of this modification can have different biological consequences, necessitating analytical methods that can distinguish between these forms.

Comparison of Analytical Methods

The primary methods for the quantification of methionine sulfoxide diastereomers are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with enzymatic assays for stereospecificity.

Chromatographic Methods

Reverse-phase HPLC is a widely used technique for separating peptides and proteins. While conventional peptide mapping can detect the presence of methionine sulfoxide as a mass increase of +16 Da, separating the (S) and (R) diastereomers is challenging due to their similar physicochemical properties.[1][2][3] However, under optimized conditions, baseline separation can be achieved.

ParameterHPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Can separate diastereomers under optimized conditions. Co-elution can interfere with UV quantification.High specificity due to mass-based detection. Can distinguish based on mass difference after isotopic labeling.[4][5]
Sensitivity Generally lower than LC-MS/MS.High sensitivity, suitable for low-level detection.
Quantitative Accuracy Can be accurate with proper calibration.Highly accurate, especially with the use of internal standards and isotopic labeling to control for artificial oxidation.[4][5]
Limitations Potential for co-eluting peaks to interfere with quantification.[1] Difficulty in robustly separating diastereomers.Susceptible to in-source oxidation, which can artificially inflate MetO levels.
Enzymatic Methods for Stereospecific Identification

To overcome the limitations of chromatographic methods in distinguishing between this compound and D-methionine (R)-S-oxide, enzymatic assays employing methionine sulfoxide reductases (Msr) are utilized. MsrA specifically reduces the (S)-diastereomer of MetO, while MsrB reduces the (R)-diastereomer.[1][2][3]

EnzymeSpecificityApplication
MsrA Reduces this compound to methionine.Identification and quantification of the (S)-diastereomer.
MsrB Reduces D-methionine (R)-S-oxide to methionine.Identification and quantification of the (R)-diastereomer.
MsrBA (fusion protein) Reduces both (S)- and (R)-diastereomers.Total MetO quantification and confirmation of oxidation.[1][2][3]

By comparing the chromatograms of a sample before and after treatment with MsrA, the peak corresponding to this compound can be definitively identified by its reduction.

Experimental Protocols

HPLC Method for Separation of Dabsylated Methionine Sulfoxide Diastereomers

This method is adapted from a protocol for monitoring methionine sulfoxide reductase activity and involves pre-column derivatization with dabsyl chloride.[6]

Sample Preparation (Derivatization):

  • Prepare a racemic mixture of dabsyl-methionine-R,S-sulfoxide by oxidizing dabsyl-methionine with hydrogen peroxide.[6]

  • To separate the diastereomers for use as standards, a protocol involving picric acid precipitation can be employed prior to dabsylation.[6]

HPLC Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase A: Acetate buffer (e.g., 29 mM, pH 4.16).[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

  • Detection: UV-Visible detector at the maximum absorbance of the dabsyl chromophore.

  • Quantification: A standard curve is prepared using known concentrations of dabsyl-methionine to determine the concentration of the dabsylated MetO diastereomers.[6]

LC-MS/MS Method for Accurate Quantification with Stable Isotope Labeling

To mitigate the issue of artificial oxidation during sample preparation and analysis, a stable isotope labeling approach can be employed.[4][5]

Sample Preparation:

  • Treat the protein sample with hydrogen peroxide enriched with ¹⁸O atoms (H₂¹⁸O₂). This will oxidize any unoxidized methionine residues to Met¹⁸O. The endogenously oxidized methionine will remain as Met¹⁶O.[4][5]

  • Proceed with standard sample preparation for peptide mapping, including denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

LC-MS/MS Conditions:

  • LC System: A nanoLC or UHPLC system for high-resolution separation.

  • Column: A reversed-phase column (e.g., C18) suitable for peptide separation.

  • Mobile Phase: Typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient: A gradient optimized for the separation of the target peptides.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis: The level of endogenous MetO is calculated by comparing the peak areas of the peptides containing Met¹⁶O and Met¹⁸O. The 2 Da mass difference allows for their differentiation.[4][5]

Enzymatic Assay for Stereospecific Identification

This protocol is used in conjunction with an LC-MS method to identify the specific diastereomers.[1][2][3]

Procedure:

  • After tryptic digestion of the protein sample, divide the peptide mixture into aliquots.

  • Treat one aliquot with MsrA, another with MsrB, and a third with a combination of MsrA and MsrB (or MsrBA fusion protein). A control aliquot with no enzyme is also prepared.[1]

  • Incubate the samples under conditions optimal for enzyme activity (e.g., in the presence of a reducing agent like DTT at 37°C).

  • Analyze all samples by LC-MS.

  • Compare the chromatograms. A decrease in a specific peak in the MsrA-treated sample compared to the control indicates that this peak corresponds to the (S)-diastereomer.

Cross-Validation Workflow and Signaling Pathways

A robust cross-validation strategy is essential to ensure the accuracy and reliability of this compound measurements. This involves comparing results from at least two independent analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_enzymatic_detail Enzymatic Assay Detail cluster_validation Data Analysis & Cross-Validation Sample Protein Sample Digestion Tryptic Digestion Sample->Digestion Peptides Peptide Mixture Digestion->Peptides LCMS LC-MS/MS Analysis (Initial Screen for MetO) Peptides->LCMS Control Control (No Enzyme) Peptides->Control MsrA MsrA Treatment (Reduces S-form) Peptides->MsrA MsrB MsrB Treatment (Reduces R-form) Peptides->MsrB Comparison Compare Chromatograms LCMS->Comparison Enzymatic Enzymatic Assay (Stereospecific Identification) Control->Comparison MsrA->Comparison MsrB->Comparison Quantification Quantify (S)-S-oxide Comparison->Quantification Validation Cross-Validate Results Quantification->Validation

Caption: Cross-validation workflow for this compound measurement.

The diagram above illustrates a logical workflow for the accurate measurement of this compound. It begins with sample preparation, followed by parallel analysis using a primary method like LC-MS/MS and a confirmatory, stereospecific enzymatic assay. The comparison of results from these different approaches constitutes the cross-validation, ensuring the reliability of the final quantification.

Conclusion

The accurate measurement of this compound requires a multi-faceted analytical approach. While high-resolution LC-MS provides the necessary sensitivity and specificity for detecting oxidized peptides, enzymatic assays with stereospecific methionine sulfoxide reductases are indispensable for the definitive identification and quantification of the (S)-diastereomer. Furthermore, to ensure the highest degree of accuracy and to control for analytical artifacts such as in-source oxidation, the use of stable isotope labeling is highly recommended. By employing a rigorous cross-validation strategy that combines these methods, researchers can obtain reliable and accurate data on this compound levels, which is crucial for advancing drug development and understanding the biological roles of this specific post-translational modification.

References

Comparing the pro-oxidant versus antioxidant properties of D-methionine (S)-S-oxide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of available in vitro research reveals the dual nature of D-methionine (S)-S-oxide, a naturally occurring oxidized form of the essential amino acid methionine. Experimental data highlights its capacity to act as both a pro-oxidant, contributing to cellular oxidative stress, and an antioxidant, participating in cellular defense mechanisms. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of its contrasting properties, supported by experimental data and methodologies.

Unraveling the Dichotomy: Pro-oxidant and Antioxidant Activities

This compound's role in the cellular redox environment is complex and appears to be context-dependent. Its ability to either mitigate or exacerbate oxidative stress is influenced by the specific in vitro system and the concentrations used.

Pro-oxidant Characteristics

In certain in vitro models, this compound has been observed to contribute to oxidative stress. Studies using rat liver homogenates have shown that a racemic mixture of methionine sulfoxide can lead to an increase in the oxidation of dichlorofluorescein, a marker for reactive oxygen species (ROS) production[1]. This suggests that under specific conditions, this compound may participate in reactions that generate harmful free radicals.

Antioxidant Potential

Conversely, the antioxidant properties of methionine and its derivatives are linked to the activity of methionine sulfoxide reductases (Msrs). These enzymes catalyze the reduction of methionine sulfoxide back to methionine, a process that can neutralize reactive oxygen species[2]. This enzymatic recycling suggests that this compound can act as a scavenger of oxidants, thereby protecting cells from oxidative damage. The antioxidant capacity is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the inhibition of peroxyl radical-induced oxidation[3].

Quantitative Comparison of In Vitro Effects

To provide a clear comparison, the following table summarizes the observed in vitro effects of methionine sulfoxide on markers of oxidative stress. It is important to note that much of the available data comes from studies using a racemic mixture of methionine sulfoxide (MetO), not specifically the this compound stereoisomer.

Parameter AssessedModel SystemCompound TestedConcentrationObserved EffectReference
Pro-oxidant Effects
Reactive Oxygen Species (ROS) ProductionRat Liver HomogenatesMethionine Sulfoxide (racemic)1 mMIncreased Dichlorofluorescein Oxidation[1]
Catalase (CAT) ActivityRat Liver HomogenatesMethionine Sulfoxide (racemic)0.5 mMNo significant change[1]
Superoxide Dismutase (SOD) ActivityRat Liver HomogenatesMethionine Sulfoxide (racemic)0.5 mMIncreased Activity[1]
Antioxidant Effects
Methionine Sulfoxide Reductase ActivityYeast CellsDabsylated L-Met-S-SO25-400 µMReduction to dabsylated methionine[4]
Protection against Hypoxia-induced ROSPC12 CellsOverexpression of MsrANot ApplicableDiminished ROS increase

Experimental Methodologies

The following are detailed protocols for key experiments used to assess the pro-oxidant and antioxidant properties of compounds like this compound in vitro.

Determination of Reactive Oxygen Species (ROS) Production

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS levels[5].

  • Cell Preparation: Cells are cultured in appropriate media and seeded in multi-well plates.

  • Loading with DCFH-DA: Cells are washed with a suitable buffer and then incubated with DCFH-DA solution (typically 5-10 µM) in the dark for 30-60 minutes at 37°C.

  • Treatment: The cells are then washed to remove excess probe and treated with the test compound (e.g., this compound) at various concentrations. A positive control (e.g., H₂O₂) is also included.

  • Fluorescence Measurement: The fluorescence of the oxidized product, dichlorofluorescein (DCF), is measured at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader or flow cytometer[5][6]. An increase in fluorescence intensity indicates an increase in ROS production.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals[3][7].

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a multi-well plate, the fluorescent probe, the test compound (this compound), and the buffer are mixed.

  • Initiation of Reaction: The reaction is initiated by adding the free radical initiator.

  • Fluorescence Monitoring: The decay of fluorescence is monitored over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents[8].

Signaling Pathways and Logical Relationships

The dual role of this compound can be conceptualized through its interaction with cellular redox signaling pathways.

G cluster_pro_oxidant Pro-oxidant Effect cluster_antioxidant Antioxidant Effect MetO_pro D-Methionine (S)-S-Oxide ROS_gen ROS Generation MetO_pro->ROS_gen Ox_Stress Oxidative Stress ROS_gen->Ox_Stress MetO_anti D-Methionine (S)-S-Oxide MsrA Methionine Sulfoxide Reductase A (MsrA) MetO_anti->MsrA Met Methionine MsrA->Met Reduction ROS_scav ROS Scavenging MsrA->ROS_scav

Dual roles of this compound.

The pro-oxidant effect may involve direct or indirect participation in reactions that generate ROS, leading to oxidative stress. In contrast, its antioxidant role is primarily mediated by the enzyme MsrA, which reduces it back to methionine, a process coupled with the scavenging of ROS.

The cellular response to oxidative stress often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for this compound is limited, L-methionine has been shown to activate the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes[9][10].

Nrf2_Pathway Met L-Methionine Keap1 Keap1 (Inhibition) Met->Keap1 Nrf2_activation Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Keap1->Nrf2_activation Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

L-Methionine and the Nrf2 signaling pathway.

This pathway represents a key cellular defense mechanism against oxidative stress. L-methionine can lead to the inhibition of Keap1, a repressor of Nrf2. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby initiating the transcription of various antioxidant genes.

Conclusion

The in vitro evidence suggests that this compound possesses a dual functionality, acting as either a pro-oxidant or an antioxidant depending on the experimental context. While it can contribute to ROS generation, it also serves as a substrate for the antioxidant enzyme MsrA. Further research is necessary to fully elucidate the specific conditions that dictate its dominant role and to determine its potential therapeutic applications. Understanding the intricate balance between its pro-oxidant and antioxidant properties is crucial for researchers in the fields of drug development and cellular biology.

References

A Comparative Guide to the Differential Accumulation of Methionine Sulfoxide Diastereomers in Aging Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of the amino acid methionine to methionine sulfoxide (MetO) is a significant post-translational modification implicated in the aging process and age-related diseases. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (MetS-O) and methionine-R-sulfoxide (MetR-O). The stereospecific reduction of these diastereomers is carried out by the methionine sulfoxide reductase (Msr) system, primarily by MsrA for MetS-O and MsrB for MetR-O. The differential accumulation of these diastereomers and the activity of the Msr system are increasingly recognized as key factors in cellular senescence and organismal lifespan. This guide provides a comparative overview of the current understanding of MetO diastereomer accumulation in various aging models, supported by experimental data and detailed methodologies.

Quantitative Data on Methionine Sulfoxide Accumulation in Aging

While the global levels of methionine sulfoxide may not show a consistent increase with age across all tissues and organisms, studies on specific proteins and cellular compartments reveal a more nuanced picture. The following table summarizes key findings on the accumulation of methionine sulfoxide in different aging models. It is important to note that direct comparative quantification of both MetS-O and MetR-O diastereomers across all models is still an emerging area of research, and much of the current data focuses on total MetO or the functional consequences of the Msr system.

Aging ModelTissue/OrganelleAnalyteKey FindingsReference(s)
Mouse (Mus musculus) BrainTotal Methionine SulfoxideGlobal levels of MetO do not significantly increase with age. However, specific proteins, particularly those in mitochondria and associated with neuroinflammation, show increased oxidation.[1][2][1][2]
Yeast (Saccharomyces cerevisiae) Whole CellFunctional (Msr Activity)Overexpression of MsrA extends lifespan, while deletion of both MsrA and MsrB dramatically reduces it, particularly under oxidative stress.[1][3][1][3]
Fruit Fly (Drosophila melanogaster) Nervous SystemFunctional (MsrA Overexpression)Overexpression of MsrA in the nervous system significantly extends lifespan.[3][3]
Nematode (Caenorhabditis elegans) Whole OrganismFunctional (msra-1 deletion)Deletion of the msra-1 gene leads to increased sensitivity to oxidative stress and a significant decrease in median survival.[4][4]

Signaling Pathways and Regulatory Networks

The accumulation of MetO diastereomers and the activity of the Msr system are intricately linked to key signaling pathways that regulate stress response, metabolism, and longevity.

The MsrA-FOXO Signaling Axis

A critical pathway involves the regulation of MsrA by the Forkhead box O (FOXO) family of transcription factors. In C. elegans, the DAF-16/FOXO transcription factor directly regulates the expression of the msra-1 gene. This regulatory link is conserved, as human FOXO3a has been shown to activate the human MsrA promoter.[4] This pathway highlights a direct mechanism by which longevity-associated transcription factors can mitigate oxidative damage by upregulating protein repair systems.

MsrA_FOXO_Pathway Oxidative Stress Oxidative Stress DAF-16/FOXO DAF-16/FOXO Oxidative Stress->DAF-16/FOXO activates Insulin/IGF-1 Signaling Insulin/IGF-1 Signaling Insulin/IGF-1 Signaling->DAF-16/FOXO inhibits msra-1 gene msra-1 gene DAF-16/FOXO->msra-1 gene promotes transcription MsrA Protein MsrA Protein msra-1 gene->MsrA Protein translated to Protein-MetS-O Protein-MetS-O MsrA Protein->Protein-MetS-O reduces Repaired Protein-Met Repaired Protein-Met MsrA Protein->Repaired Protein-Met Protein-MetS-O->Repaired Protein-Met Lifespan Extension Lifespan Extension Repaired Protein-Met->Lifespan Extension MetO_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_DiastereomerID Diastereomer Identification cluster_Analysis Analysis Tissue/Cell Lysate Tissue/Cell Lysate Protein Extraction Protein Extraction Tissue/Cell Lysate->Protein Extraction Tryptic Digestion Tryptic Digestion Protein Extraction->Tryptic Digestion Peptide Mixture Peptide Mixture Tryptic Digestion->Peptide Mixture No Treatment No Treatment Peptide Mixture->No Treatment MsrA Treatment MsrA Treatment Peptide Mixture->MsrA Treatment (reduces MetS-O) MsrB Treatment MsrB Treatment Peptide Mixture->MsrB Treatment (reduces MetR-O) LC-MS/MS LC-MS/MS No Treatment->LC-MS/MS MsrA Treatment->LC-MS/MS MsrB Treatment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantification of MetS-O and MetR-O Quantification of MetS-O and MetR-O Data Analysis->Quantification of MetS-O and MetR-O

References

The Crucial Role of D-methionine (S)-S-oxide Reductase (MsrA) in Combating Neurodegeneration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly focusing on the enzymatic repair of oxidative damage as a therapeutic strategy for neurodegenerative diseases. At the forefront of this research is the methionine sulfoxide reductase (Msr) system, particularly MsrA, which reverses the oxidation of D-methionine (S)-S-oxide back to methionine, a critical process for maintaining protein function and cellular health. This guide provides a comparative analysis of the functional role of the MsrA system in preclinical models of neurodegenerative diseases, supported by experimental data, and contrasts it with alternative antioxidant strategies.

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological feature in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] Methionine is one of the amino acids most susceptible to oxidation by ROS, leading to the formation of methionine sulfoxide (MetO).[2] This oxidation can impair protein function and contribute to the cellular dysfunction observed in these diseases.[3][4] The MsrA enzyme specifically reduces the S-epimer of methionine sulfoxide, playing a vital role in the antioxidant defense mechanism of neuronal cells.[2]

Comparative Efficacy of MsrA Modulation in Neurodegenerative Disease Models

To validate the functional significance of MsrA in neuroprotection, researchers have utilized various in vitro and in vivo models, primarily focusing on genetic knockout and overexpression systems. These studies provide compelling evidence for the protective role of MsrA against neurotoxic insults.

MsrA Knockout Models: Unveiling the Consequences of Deficiency

Studies using MsrA knockout (MsrA-/-) mice have been instrumental in demonstrating the detrimental effects of impaired methionine sulfoxide reduction. These animals exhibit increased vulnerability to oxidative stress and display phenotypes relevant to neurodegenerative diseases.

ParameterWild-Type (WT) MiceMsrA Knockout (MsrA-/-) MiceAge of MiceKey FindingsReference
Brain Dopamine Levels Baseline47% higher6 monthsMsrA deficiency leads to an age-dependent dysregulation of dopamine homeostasis, with an initial increase followed by a significant decline.[5][5]
Baseline63% higher12 months[5]
Increased from 6/12 mo~50% lower than WT16 months[5]
Spontaneous Locomotor Activity BaselineSignificantly lower12 months and olderAblation of MsrA results in impaired motor function, a hallmark of Parkinson's-like pathology.[6]
MsrA Overexpression Models: Enhancing Neuroprotection

Conversely, enhancing MsrA activity through overexpression has been shown to confer significant protection to neurons in models of Parkinson's disease. These studies highlight the therapeutic potential of boosting the MsrA system.

Experimental ModelTreatmentOutcome MeasureResultKey FindingsReference
Rotenone-induced toxicity in primary dopaminergic neurons MsrA overexpressionNeuronal ViabilityIncreased survival of dopaminergic neuronsMsrA protects against neurotoxin-induced cell death and protein aggregation, key features of Parkinson's disease pathology.[7]
MsrA overexpressionAggresome FormationSuppression of aggresome formation[7]
Hypoxia/reoxygenation in PC12 cells MsrA overexpressionCell Viability~100% increase in nonviable cells in control vs. significant protection with MsrAOverexpression of MsrA effectively reduces ROS levels and protects against hypoxia-induced cell death.[8]
MsrA overexpressionROS LevelsDHR123 signal in MsrA group was 25% of control during hypoxia[8]

Alternative Strategy: Nrf2 Pathway Activation

An alternative and complementary approach to mitigating oxidative stress in neurodegeneration is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9] Natural compounds like sulforaphane, found in broccoli sprouts, are potent activators of this pathway.[10]

Therapeutic StrategyMechanism of ActionKey Downstream EffectsRelevance to Neurodegeneration
MsrA Modulation Direct enzymatic repair of oxidized methionine residues in proteins.Restores protein function, reduces protein aggregation.Directly counteracts a specific type of oxidative damage prevalent in neurodegenerative diseases.
Nrf2 Activation (e.g., with Sulforaphane) Induces the transcription of a broad range of antioxidant and cytoprotective genes.Increased synthesis of glutathione (GSH), enhanced activity of detoxification enzymes.Provides a multi-faceted defense against various forms of oxidative stress and inflammation.

While direct comparative studies are limited, both MsrA modulation and Nrf2 activation represent promising avenues for therapeutic intervention. MsrA offers a targeted approach to repair existing oxidative damage, while Nrf2 activation provides a broader, preventative antioxidant response.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways influenced by MsrA and the experimental procedures used to assess its function is crucial for ongoing research and drug development.

Methionine Sulfoxide Reductase (Msr) System and its Interplay with Neurodegenerative Pathways

The Msr system, with MsrA and MsrB reducing the S and R stereoisomers of methionine sulfoxide respectively, is a critical component of the cellular antioxidant defense. In the context of neurodegeneration, MsrA has been shown to interact with key pathological proteins. For instance, the oxidation of methionine residues in α-synuclein can affect its aggregation properties, a central event in Parkinson's disease.[3] By reducing oxidized methionine, MsrA can modulate the aggregation and toxicity of α-synuclein.

MsrA_Pathway ROS Reactive Oxygen Species (ROS) Met Methionine (in proteins) ROS->Met Oxidation MetO Methionine Sulfoxide (Met-O) Met->MetO Reduction by MsrA Protein_func Normal Protein Function Met->Protein_func MsrA MsrA (this compound reductase) MetO->MsrA Protein_dys Protein Dysfunction & Aggregation MetO->Protein_dys MsrA->MetO Reduction Neurodegen Neurodegeneration Protein_dys->Neurodegen Experimental_Workflow cluster_model Neurodegenerative Disease Model cluster_behavior Behavioral Assessment cluster_biochem Biochemical Analysis Model e.g., MsrA KO mice, Neurotoxin-treated animals Behavior Open Field Test Rotarod Test Model->Behavior Biochem Dopamine Levels (HPLC-ECD) Neuronal Viability (MTT Assay) Methionine Sulfoxide Levels Model->Biochem

References

Comparative proteomics to identify protein targets of D-methionine (S)-S-oxide modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of current proteomic methodologies for identifying and quantifying protein targets of D-methionine (S)-S-oxide modification. We delve into the experimental data supporting these techniques, offer detailed protocols for key experiments, and visualize complex workflows and signaling pathways to facilitate a deeper understanding of this critical post-translational modification.

Comparative Analysis of Proteomic Techniques

The identification and quantification of methionine sulfoxide (MetO), a post-translational modification resulting from the oxidation of methionine residues, presents unique challenges in proteomics. These include the potential for artifactual oxidation during sample preparation and the low abundance of this modification in vivo.[1] Several methods have been developed to address these challenges, each with distinct advantages and limitations.

Quantitative Data Summary

The following table summarizes the performance of three prominent methods for the quantitative analysis of methionine oxidation.

FeatureCOFRADIC (Combined Fractional Diagonal Chromatography)Isotopic Labeling (H₂¹⁸O₂)MObBa (Methionine Oxidation by Blocking with Alkylation)
Principle Chromatographic separation of MetO-containing peptides based on a change in retention time after enzymatic reduction.[2][3]Isotopic labeling of unoxidized methionines with ¹⁸O-labeled hydrogen peroxide.[1]Selective alkylation of unoxidized methionines to prevent further oxidation and allow for quantification.[4][5]
Primary Output Identification and relative quantification of MetO sites.[2]Accurate quantification of the fractional oxidation of methionine residues.[1]Quantification of unoxidized methionines as a proxy for determining oxidation levels.[5]
Advantages - Enriches for MetO-containing peptides, increasing detection sensitivity.[1] - Can identify a large number of oxidized sites.[1]- Accurately distinguishes between in vivo and in vitro oxidation.[1] - Provides precise quantification of oxidation stoichiometry.[1]- Cost-effective compared to isotopic labeling.[5] - Amenable to standard proteomic workflows.[5]
Disadvantages - Requires multiple, complex sample preparation steps.[1] - Relies on the production of an isotopically labeled reference proteome for quantification.[1]- H₂¹⁸O₂ reagent can be expensive.[5] - Requires specialized data analysis for peptides with multiple methionines.[6]- Indirect measurement of methionine oxidation.[5] - Potential for incomplete alkylation.
Reported Number of Identified MetO Peptides Over 2,000 in H₂O₂-stressed human Jurkat cells.[2]Not explicitly reported as a primary advantage over other methods.Not explicitly reported as a primary advantage over other methods.
Quantitative Accuracy Provides relative quantification.[2]High accuracy, with median in vivo oxidation levels in unstressed human proteome reported around 3.5-5.0%.[1]Demonstrated accurate quantification in synthetic peptide and E. coli proteome experiments.[5]

Key Experimental Protocols

Reproducibility is paramount in proteomics research. This section provides detailed methodologies for the key experimental techniques discussed in this guide.

COFRADIC for Methionine Sulfoxide Peptide Enrichment

This protocol is adapted from the work of Ghesquière et al. and provides a method for the isolation of MetO-containing peptides.[2]

  • Protein Extraction and Digestion:

    • Lyse cells and extract proteins using standard protocols.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest proteins into peptides using trypsin overnight at 37°C.

  • Stable Isotope Labeling (for quantification):

    • For quantitative analysis, utilize Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with different isotopic variants of methionine (e.g., ¹²C₅ and ¹³C₅).[3]

  • Controlled Oxidation of Reference Sample:

    • Take the control (e.g., ¹²C₅-Met labeled) peptide mixture and convert all methionine residues to methionine sulfoxide by incubation with 30% (w/v) H₂O₂ for 30 minutes at 30°C.[7]

  • Mixing and Primary RP-HPLC Fractionation:

    • Mix the oxidized reference peptide set with the experimental peptide set (e.g., from oxidatively stressed cells).

    • Perform a primary reversed-phase high-performance liquid chromatography (RP-HPLC) fractionation of the mixed peptide sample.

  • Enzymatic Reduction and Secondary RP-HPLC:

    • Treat each primary fraction with a mixture of MsrA and MsrB enzymes to reduce methionine sulfoxides back to methionines. This step introduces a hydrophobic shift in the previously oxidized peptides.

    • Perform a secondary RP-HPLC separation on each treated fraction under the same conditions as the primary fractionation. Peptides that were originally oxidized will now elute at a different time.

  • LC-MS/MS Analysis:

    • Analyze the collected fractions from the secondary RP-HPLC by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the MetO-containing peptides.

Isotopic Labeling with H₂¹⁸O₂ for Accurate Quantification

This method, described by Bettinger et al., allows for the precise quantification of in vivo methionine oxidation.[1]

  • Cell Lysis and Forced Oxidation:

    • Lyse cells in the presence of ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂). This step immediately converts all unoxidized methionines to ¹⁸O-labeled methionine sulfoxide, effectively "locking" the in vivo oxidation state.[1]

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteines with IAA.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using LC-MS/MS.

    • The 2 Da mass difference between peptides containing ¹⁶O-MetO (oxidized in vivo) and ¹⁸O-MetO (unoxidized in vivo) is used to calculate the fractional oxidation.[1]

MObBa for a Cost-Effective Quantification Alternative

The Methionine Oxidation by Blocking with Alkylation (MObBa) protocol offers a more accessible method for quantifying methionine oxidation.[5]

  • Protein Extraction and Digestion:

    • Extract and digest proteins into peptides as described in the COFRADIC protocol.

  • Selective Alkylation of Unoxidized Methionines:

    • Treat the peptide mixture with iodoacetamide (IAA) at a low pH (e.g., pH 4). Under these conditions, IAA selectively alkylates the sulfur atom of unoxidized methionine residues.[5]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Quantify the abundance of the alkylated methionine-containing peptides. This abundance is inversely proportional to the level of methionine oxidation in the original sample.[5]

Visualization of Signaling Pathways and Workflows

Understanding the context of this compound modification requires visualizing the complex biological processes in which it is involved. The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.

Experimental Workflow for COFRADIC A Protein Extraction and Digestion B SILAC Labeling (¹²C₅ & ¹³C₅-Met) A->B C Controlled Oxidation of Reference (¹²C₅-Met) B->C D Mix Experimental and Oxidized Reference Samples B->D C->D E Primary RP-HPLC Fractionation D->E F Enzymatic Reduction (MsrA/MsrB) E->F G Secondary RP-HPLC F->G H LC-MS/MS Analysis G->H MICAL-Mediated Regulation of Actin Cytoskeleton MICAL MICAL Actin F-Actin MICAL->Actin Oxidizes OxActin Oxidized F-Actin (Met44/47) Actin->OxActin Depolymerization Filament Depolymerization OxActin->Depolymerization GActin G-Actin Depolymerization->GActin MsrB MsrB MsrB->Actin Reverses Oxidation GActin->MsrB Reduced by CaMKII Activation by Methionine Oxidation ROS Reactive Oxygen Species (ROS) CaMKII_inactive Inactive CaMKII ROS->CaMKII_inactive Induces Met_ox Methionine Oxidation (M281/282) CaMKII_inactive->Met_ox CaMKII_active Active CaMKII MsrA MsrA CaMKII_active->MsrA Reduced by Downstream Downstream Signaling CaMKII_active->Downstream Met_ox->CaMKII_active MsrA->CaMKII_inactive Inactivates

References

A Comparative Guide to D-Methionine (S)-S-Oxide and Established Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Consequently, the accurate measurement of oxidative stress is crucial for both basic research and clinical drug development. This guide provides a comparative analysis of D-methionine (S)-S-oxide, an emerging biomarker of oxidative stress, with established markers such as malondialdehyde (MDA) and protein carbonyls.

Quantitative Comparison of Oxidative Stress Markers

While extensive direct correlational studies between this compound, MDA, and protein carbonyls in a single cohort are not yet widely available in published literature, a significant correlation has been established between plasma protein-methionine sulfoxide (MetO) and F2-isoprostanes, a reliable marker of lipid peroxidation akin to MDA.

Biomarker ComparisonCorrelation Coefficient (r)Significance (p-value)Study PopulationReference
Plasma Protein-Methionine Sulfoxide (MetO) vs. Plasma F2-Isoprostanes0.81< 0.001Individuals with familial Alzheimer's disease mutations[1]

This strong positive correlation suggests that protein-methionine sulfoxide levels are a robust indicator of systemic oxidative stress, comparable to well-established markers of lipid peroxidation.

Performance Characteristics of Oxidative Stress Biomarkers

BiomarkerWhat It MeasuresAdvantagesDisadvantages
This compound Oxidation of the amino acid methionine by ROS.Stable modification; reflects damage to proteins; specific analytical methods available.Newer biomarker with less extensive comparative data; requires sensitive analytical techniques like mass spectrometry.
Malondialdehyde (MDA) A product of lipid peroxidation.Well-established marker; numerous commercially available assay kits.Can be reactive and less stable; the TBARS assay can have specificity issues.
Protein Carbonyls Irreversible oxidative modification of proteins.Chemically stable; widely used as a general indicator of protein oxidation.[2]Can be induced by various types of ROS, lacking specificity to the source of oxidative stress.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate quantification of these biomarkers. Below are summaries of common experimental protocols.

Measurement of this compound via Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the accurate quantification of methionine sulfoxide.

Sample Preparation (for GC-MS of Plasma) :

  • Inclusion of isotopically labeled internal standards ([Me-13C, Me-2H3]methionine sulfoxide and [Me-13C, Me-2H3]methionine) into the plasma sample.[2]

  • Deproteinization of the plasma using acetonitrile.[2]

  • Purification of the amino acid fraction using cation-exchange chromatography.[2]

  • Derivatization of methionine and methionine sulfoxide to their tert-butyldimethylsilyl derivatives using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide.[2]

Analysis :

  • Quantification is performed using electron impact mode on the GC-MS system.[2] In healthy human plasma, baseline levels of methionine sulfoxide are approximately 4.0 ± 1.0 µM, representing about 10% of the total methionine in its oxidized form.[2]

Measurement of Malondialdehyde (MDA) via Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used colorimetric method for the detection of MDA.

Protocol Summary :

  • A plasma or tissue homogenate sample is mixed with a solution of thiobarbituric acid (TBA).

  • The mixture is heated in an acidic medium, during which lipid peroxides decompose to form MDA.

  • One molecule of MDA reacts with two molecules of TBA to form a pink chromogen.

  • The absorbance of this product is measured spectrophotometrically at approximately 532 nm.

  • The concentration of MDA is determined by comparison with a standard curve generated from known concentrations of MDA.

Measurement of Protein Carbonyls via 2,4-Dinitrophenylhydrazine (DNPH) Assay

This spectrophotometric method is the most common for the determination of protein carbonyl content.

Protocol Summary :

  • Protein samples are incubated with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution.

  • DNPH reacts with the protein carbonyls to form a stable dinitrophenyl hydrazone product.[2]

  • The proteins are then precipitated with trichloroacetic acid (TCA) to remove any excess DNPH.

  • The protein pellet is washed multiple times with an ethanol/ethyl acetate solution.

  • The final protein pellet is dissolved in a solution such as 6M guanidine hydrochloride.

  • The absorbance of the protein hydrazones is read at approximately 370-375 nm.[2]

  • The carbonyl content is calculated using the molar extinction coefficient of DNPH.

Visualizing Methodologies and Pathways

To further elucidate the experimental workflows and the central role of methionine oxidation in oxidative stress, the following diagrams are provided.

experimental_workflow cluster_sample Sample Collection cluster_meto Methionine Sulfoxide Analysis cluster_mda MDA Analysis (TBARS) cluster_pc Protein Carbonyl Analysis (DNPH) sample Biological Sample (e.g., Plasma) deproteinize Deproteinization sample->deproteinize tba_reaction Reaction with TBA sample->tba_reaction dnph_reaction Reaction with DNPH sample->dnph_reaction purify Purification deproteinize->purify derivatize Derivatization purify->derivatize ms_analysis GC-MS or LC-MS/MS Analysis derivatize->ms_analysis heat Heating tba_reaction->heat spectro_mda Spectrophotometry (532 nm) heat->spectro_mda precipitate TCA Precipitation dnph_reaction->precipitate wash Washing precipitate->wash solubilize Solubilization wash->solubilize spectro_pc Spectrophotometry (375 nm) solubilize->spectro_pc methionine_oxidation_pathway ros Reactive Oxygen Species (ROS) methionine Protein-bound Methionine ros->methionine Oxidation met_so Methionine (S)-S-oxide (MetO) methionine->met_so msr Methionine Sulfoxide Reductase (MsrA) met_so->msr Reduction protein_dysfunction Protein Dysfunction Aggregation met_so->protein_dysfunction Accumulation leads to msr->methionine

References

Safety Operating Guide

D-methionine (S)-S-oxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of D-methionine (S)-S-oxide is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following procedures are based on standard safety data sheets for methionine sulfoxide compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, such as a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with a particle filter.[1][2]

Handle the compound in accordance with good industrial hygiene and safety practices.[2] Avoid breathing dust, fumes, or vapors.[2][3][4] Do not get the substance in eyes, on skin, or on clothing.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste and transfer it to an approved waste disposal facility.

  • Containerization:

    • Carefully place the this compound waste into a suitable, clearly labeled, and sealable container.

    • Ensure the container is compatible with the chemical and will not leak.

    • Keep the container closed when not in use.[2][4]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard warnings. Based on available data for similar compounds, this includes "Irritant" and "Health Hazard".

  • Storage:

    • Store the sealed waste container in a designated, secure chemical waste storage area.

    • This area should be cool, dry, and well-ventilated.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Dispose of the contents and container in accordance with all local, regional, and national regulations.[2][4][6] Chemical waste generators are responsible for correctly classifying waste to ensure complete and accurate disposal procedures.[2]

Important: DO NOT empty this compound into drains or dispose of it with regular trash.[2][3]

Accidental Spill and Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wearing the appropriate PPE, prevent the further spread of the spill.

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[2][3][7]

    • Place the collected material into a suitable container for disposal as chemical waste.[2][7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as chemical waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Hazard and Safety Data Summary

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

D_Methionine_Disposal_Workflow start Start: Have D-methionine (S)-S-oxide Waste ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe containerize 2. Place Waste in a Labeled, Sealed Container ppe->containerize spill_check Spill Occurred? containerize->spill_check spill_procedure Follow Accidental Spill Protocol spill_check->spill_procedure Yes store 3. Store Container in Designated Waste Area spill_check->store No spill_procedure->containerize contact_ehs 4. Contact EHS or Waste Contractor for Pickup store->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling D-methionine (S)-S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for D-methionine (S)-S-oxide was located. The following safety and handling information is based on the available data for the closely related isomers, L-methionine sulfoxide and DL-methionine sulfoxide. It is essential to handle this compound in a laboratory setting with the assumption that it may have similar properties and potential hazards.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount for ensuring personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationRecommendation
Eye Protection Safety glasses with side-shieldsConforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).
Skin and Body Protection Protective gloves and lab coatWear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.
Respiratory Protection Not required under normal useIf dust is generated, a particle filter respirator may be necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Avoid Dust Formation: Minimize the generation of dust during handling.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Temperature: Keep refrigerated.

  • Container: Store in a tightly closed container in a dry place.

  • Incompatible Materials: Keep away from strong oxidizing agents.

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Unused Material Dispose of as hazardous waste at an approved waste disposal plant.
Contaminated Packaging Dispose of in the same manner as the unused product.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.